molecular formula C47H86N7O17P3S B15544872 20-Methylpentacosanoyl-CoA

20-Methylpentacosanoyl-CoA

Katalognummer: B15544872
Molekulargewicht: 1146.2 g/mol
InChI-Schlüssel: UCRNHOJAWBJRBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

20-Methylpentacosanoyl-CoA is a useful research compound. Its molecular formula is C47H86N7O17P3S and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C47H86N7O17P3S

Molekulargewicht

1146.2 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 20-methylpentacosanethioate

InChI

InChI=1S/C47H86N7O17P3S/c1-5-6-21-24-35(2)25-22-19-17-15-13-11-9-7-8-10-12-14-16-18-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)

InChI-Schlüssel

UCRNHOJAWBJRBA-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Putative Discovery and Characterization of 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive and logical framework for the discovery and characterization of the novel, putative long-chain branched acyl-coenzyme A (CoA), 20-Methylpentacosanoyl-CoA. As very-long-chain fatty acids (VLCFAs) and their CoA esters are integral to numerous physiological processes and implicated in various metabolic disorders, the identification of new entities in this class is of significant scientific interest. This document provides a hypothetical discovery pathway, detailed methodologies for characterization, and potential biosynthetic routes. It is intended to serve as a blueprint for researchers investigating novel lipid metabolites.

Introduction: The Significance of Novel Acyl-CoAs

Acyl-coenzyme As (acyl-CoAs) are central intermediates in lipid metabolism, participating in energy production through β-oxidation, synthesis of complex lipids, and cellular signaling.[1][2][3] Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), those with acyl chains of 22 carbons or more, are particularly important in the formation of sphingolipids and maintaining the integrity of cellular membranes and skin barrier function.[4][5][6] Branched-chain fatty acids, while less common, play crucial roles in regulating membrane fluidity and have been identified as biomarkers in certain diseases. The putative molecule, this compound, a C26 acyl-CoA with a methyl branch, represents a novel intersection of these two classes of lipids, suggesting unique biological functions and metabolic pathways.

Hypothetical Discovery Pathway

The discovery of a novel metabolite like this compound would likely originate from untargeted metabolomics studies of biological samples where lipid metabolism is perturbed or exhibits unique characteristics. A plausible workflow for its discovery is outlined below.

discovery_workflow cluster_sample Sample Source cluster_extraction Metabolite Extraction cluster_analysis Untargeted Analysis cluster_identification Identification sample Biological Sample (e.g., cell line, tissue) extraction Lipid/Metabolite Extraction sample->extraction lcms LC-MS/MS Analysis (Untargeted Profiling) extraction->lcms data_proc Data Processing & Feature Detection lcms->data_proc novel_peak Detection of Novel Peak (m/z consistent with C26:0-CoA + CH3) data_proc->novel_peak hr_ms High-Resolution MS/MS (Fragmentation Analysis) novel_peak->hr_ms structure Putative Structure Elucidation: This compound hr_ms->structure

Figure 1: A representative workflow for the discovery of a novel acyl-CoA such as this compound through untargeted metabolomics.

Characterization of this compound

Once a putative novel acyl-CoA is detected, a multi-faceted approach is required for its unambiguous structural characterization and quantification.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for analyzing acyl-CoAs due to its sensitivity and specificity.[1][7][8]

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation: Biological samples (e.g., ~10^7 cells) are homogenized in a cold solution of 2:1 methanol:water. Proteins are precipitated using an appropriate method, and the supernatant is collected.[1]

  • Solid-Phase Extraction (SPE): The extract is loaded onto a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances. The cartridge is washed with an aqueous solution, and the acyl-CoAs are eluted with methanol.

  • LC Separation: The sample is injected onto a reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm). A gradient elution is employed, using a mobile phase consisting of (A) 10 mM ammonium (B1175870) acetate (B1210297) in water and (B) 10 mM ammonium acetate in 95:5 acetonitrile:water. The gradient would typically run from a low percentage of B to a high percentage of B over 15-20 minutes to resolve the long-chain acyl-CoAs.

  • MS/MS Detection: The LC eluent is introduced into a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. For targeted detection, Multiple Reaction Monitoring (MRM) is used. The precursor ion for this compound would be its [M+H]+ ion. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety is monitored.[1][9]

Table 1: Predicted Mass Spectrometry Parameters for this compound

ParameterPredicted ValueNotes
Chemical FormulaC47H88N7O17P3S
Molecular Weight1144.2 g/mol
Precursor Ion (Q1) [M+H]+m/z 1145.2
Product Ion (Q3)m/z 638.2Corresponds to the acyl-carnitine like fragment after neutral loss.
Structural Confirmation of the Acyl Chain

To confirm the structure of the fatty acid component, it is necessary to cleave the thioester bond and analyze the resulting free fatty acid.

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

  • Hydrolysis: The purified acyl-CoA sample is hydrolyzed using a mild alkaline solution (e.g., 0.5 M KOH in methanol) to release the free fatty acid.

  • Methylation: The free fatty acid is then derivatized to its fatty acid methyl ester (FAME) using a reagent such as boron trifluoride in methanol.[10][11]

  • GC-MS Analysis: The resulting FAME is analyzed by gas chromatography-mass spectrometry (GC-MS). The sample is injected onto a capillary GC column (e.g., a highly polar biscyanopropyl siloxane column) and separated based on volatility and polarity.[10][12] The mass spectrometer provides fragmentation patterns that can confirm the chain length and branching position of the fatty acid.

Table 2: Predicted GC-MS Data for 20-Methylpentacosanoate Methyl Ester

ParameterPredicted ValueNotes
Retention TimeColumn and method dependentExpected to be longer than C25:0 FAME.
Molecular Ion [M]+m/z 410.7
Key Fragment Ionsm/z 74 (McLafferty), 87, 143Characteristic fragments will indicate the position of the methyl branch.
Nuclear Magnetic Resonance (NMR) Spectroscopy

For a definitive structural elucidation of the isolated fatty acid, NMR spectroscopy is employed.[13][14]

Experimental Protocol: NMR Analysis of 20-Methylpentacosanoic Acid

  • Sample Preparation: A sufficient quantity of the purified free fatty acid (from hydrolysis of the CoA ester) is dissolved in a deuterated solvent (e.g., CDCl3).

  • 1H NMR Spectroscopy: Provides information on the different types of protons and their connectivity. The signals for the methyl branch protons would be distinct from the terminal methyl group.[15][16]

  • 13C NMR Spectroscopy: Determines the number of unique carbon atoms and their chemical environment. The carbon at the branch point and the methyl branch carbon will have characteristic chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of the methyl group's position along the acyl chain.

Table 3: Predicted NMR Chemical Shifts for 20-Methylpentacosanoic Acid

NucleusPredicted Chemical Shift (ppm)Notes
1H (CH3 branch)~0.8-0.9 (doublet)Distinct from the terminal methyl triplet.
1H (CH at branch)~1.5-1.6 (multiplet)
13C (CH3 branch)~19-22
13C (CH at branch)~30-35

Hypothetical Biosynthesis Pathway

The biosynthesis of a branched very-long-chain fatty acyl-CoA would involve the coordinated action of fatty acid synthase (FAS), elongase complexes, and potentially specific branching enzymes.

biosynthesis_pathway cluster_start Initiation cluster_elongation Elongation Cycles cluster_branching Branching & Final Elongation acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas propionyl_coa Propionyl-CoA (as potential branch precursor) branch_enzyme Putative Methyltransferase or Branched-Chain Acyl-CoA Synthase propionyl_coa->branch_enzyme lcfa_coa Long-Chain Acyl-CoA (e.g., C16:0-CoA, C18:0-CoA) fas->lcfa_coa elovl VLCFA Elongase Complex (ELOVL) lcfa_coa->elovl vlcfa_coa Very-Long-Chain Acyl-CoA (e.g., C24:0-CoA) elovl->vlcfa_coa vlcfa_coa->branch_enzyme branched_intermediate Branched Acyl-CoA Intermediate branch_enzyme->branched_intermediate final_elongation Final Elongation Step branched_intermediate->final_elongation target_coa This compound final_elongation->target_coa

Figure 2: A proposed biosynthetic pathway for this compound, involving standard fatty acid elongation and a putative branching event.

The synthesis likely begins with the de novo synthesis of a long-chain fatty acid like palmitoyl-CoA (C16:0-CoA) by fatty acid synthase. This is followed by several cycles of elongation in the endoplasmic reticulum by the very-long-chain fatty acid elongase (ELOVL) complex to produce a C24 or C26 acyl-CoA.[4][17][18] The methyl branch could be introduced via a methyltransferase using S-adenosyl methionine as a donor or through the incorporation of a branched-chain precursor like propionyl-CoA at a specific step in the elongation process. The final product is then activated to its CoA ester by a long-chain acyl-CoA synthetase (ACSL).[3]

Functional Analysis

To understand the biological role of this compound, a series of functional assays would be necessary.

Experimental Protocol: In Vitro β-Oxidation Assay

  • Synthesis of Radiolabeled Substrate: 20-Methyl-[1-14C]-pentacosanoyl-CoA is synthesized to serve as a tracer.[19]

  • Mitochondrial Isolation: Mitochondria are isolated from relevant tissues or cells.

  • β-Oxidation Assay: The isolated mitochondria are incubated with the radiolabeled substrate. The rate of β-oxidation is determined by measuring the production of radiolabeled acetyl-CoA or by trapping radiolabeled CO2.[20]

  • Analysis: The rate of oxidation is compared to that of straight-chain acyl-CoAs of similar length to determine if the methyl branch affects catabolism.

Table 4: Hypothetical β-Oxidation Rates

SubstrateRelative Oxidation Rate (%)Notes
Hexacosanoyl-CoA (C26:0)100Reference straight-chain VLCFA.
This compound65The methyl branch may sterically hinder enzymes of the β-oxidation spiral.

Conclusion and Future Directions

This technical guide provides a hypothetical yet scientifically rigorous framework for the discovery and comprehensive characterization of a novel branched very-long-chain acyl-CoA, this compound. The methodologies described, from advanced mass spectrometry and NMR for structural elucidation to detailed biosynthetic and functional assays, represent a gold standard approach in the field of lipidomics. The identification of such a molecule would open new avenues of research into the roles of branched VLCFAs in health and disease, potentially identifying new biomarkers and therapeutic targets for metabolic disorders. Future work would focus on identifying the specific enzymes responsible for its synthesis and degradation and elucidating its precise functions in cellular membranes and signaling pathways.

References

A Technical Guide to the Biological Role of 20-Methylpentacosanoyl-CoA and Other Branched Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and literature specifically detailing the biological role of 20-Methylpentacosanoyl-CoA are scarce. This guide provides an in-depth overview of the established principles and pathways governing the broader class of branched very-long-chain fatty acyl-CoAs (VLCFA-CoAs), using this compound as a representative molecule. The information presented is synthesized from research on related compounds and their metabolic pathways.

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[1] When activated to their coenzyme A (CoA) thioesters, they become critical metabolic intermediates in a variety of cellular processes.[2] Branched VLCFA-CoAs, such as the putative this compound, are a subclass with unique properties and biological functions, most notably as essential precursors for the synthesis of complex lipids that define the physiology of specific organisms.

This technical guide delineates the synthesis, metabolic fate, and biological significance of branched VLCFA-CoAs. It provides a detailed look into their role as building blocks for the mycobacterial cell wall, their involvement in other cellular structures, and the analytical methods used to study them.

Biosynthesis of Branched Very-Long-Chain Acyl-CoAs

The synthesis of VLCFA-CoAs, including branched variants, is an iterative process of fatty acid elongation that occurs primarily in the endoplasmic reticulum.[3] This cycle extends shorter acyl-CoA primers by adding two-carbon units from malonyl-CoA.[3]

The fatty acid elongation cycle consists of four key enzymatic reactions:

  • Condensation: A 3-ketoacyl-CoA synthase (the elongase) catalyzes the condensation of an acyl-CoA with malonyl-CoA. This is the rate-limiting step and determines the substrate specificity.[3]

  • Reduction: A 3-ketoacyl-CoA reductase reduces the 3-keto group to a hydroxyl group.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule to create a double bond.

  • Reduction: A trans-2,3-enoyl-CoA reductase reduces the double bond to yield an acyl-CoA that is two carbons longer than the starting molecule.[3]

This elongated acyl-CoA can then serve as a substrate for further rounds of elongation until the desired chain length is achieved.[3] For branched VLCFA-CoAs, the initial primer is a branched-chain fatty acyl-CoA.

Fatty_Acid_Elongation_Cycle cluster_0 Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA AcylCoA_n->KetoacylCoA Condensation (Elongase) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA KetoacylCoA->HydroxyacylCoA Reduction (KCR) EnoylCoA trans-2,3-Enoyl-CoA HydroxyacylCoA->EnoylCoA Dehydration (HCD) AcylCoA_n2 Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_n2 Reduction (ECR)

Caption: The mammalian fatty acid elongation cycle.[3]

Metabolic Fates and Biological Roles

Once synthesized, branched VLCFA-CoAs are directed towards several metabolic pathways, the most significant of which is their incorporation into complex lipids.

Precursors for Mycolic Acid Synthesis in Mycobacterium tuberculosis

The most well-characterized role for branched VLCFA-CoAs is in the biosynthesis of mycolic acids, the defining feature of the mycobacterial cell wall.[4] Mycolic acids are extremely long (C60-C90) α-alkyl, β-hydroxy fatty acids that provide a highly impermeable barrier, contributing to the intrinsic drug resistance and virulence of M. tuberculosis.[4][5]

The synthesis of mycolic acids involves two fatty acid synthase systems: FAS-I and FAS-II.[6]

  • FAS-I produces C16-C18 and C24-C26 acyl-CoAs. The C24-C26 acyl-CoA serves as the precursor for the "alpha-branch" of the mycolic acid.[5][6]

  • FAS-II elongates the C16-C18 acyl-CoA primers from FAS-I to produce the very long "meromycolate" chain.[4]

A final Claisen-type condensation reaction, catalyzed by the polyketide synthase Pks13, links the meromycolate chain and the alpha-branch to form the mycolic acid structure.[7][8] Branched VLCFA-CoAs, like this compound, would be incorporated as the alpha-branch in this pathway.

Mycolic_Acid_Biosynthesis_Overview AcetylCoA Acetyl-CoA FAS_I FAS-I System AcetylCoA->FAS_I AlphaBranch C24-C26 Acyl-CoA (Alpha-branch precursor) FAS_I->AlphaBranch MeromycolatePrimer C16-C18 Acyl-CoA FAS_I->MeromycolatePrimer Pks13 Pks13 Condensation AlphaBranch->Pks13 FAS_II FAS-II System MeromycolatePrimer->FAS_II Meromycolate Meromycolic Acid Chain FAS_II->Meromycolate Meromycolate->Pks13 MycolicAcid Mycolic Acid Pks13->MycolicAcid CellWall Incorporation into Cell Wall MycolicAcid->CellWall

Caption: Simplified workflow of mycolic acid biosynthesis.[4][6]
Incorporation into Other Complex Lipids

In other organisms, VLCFA-CoAs are essential components of various lipids that influence membrane properties:

  • Sphingolipids: VLCFAs are predominantly found in the ceramide backbone of sphingolipids, where they alter membrane thickness and rigidity and contribute to the formation of lipid rafts.[9][10]

  • Waxes: In plants and some animals, VLCFAs are precursors to waxes that form protective, hydrophobic coatings.[9]

Degradation of Branched VLCFA-CoAs

VLCFAs are too long to be metabolized in mitochondria. Their degradation occurs primarily in peroxisomes via β-oxidation.[1][2] Branched-chain fatty acids may require an initial α-oxidation step to remove the methyl group before β-oxidation can proceed.[11] Peroxisomal β-oxidation shortens the VLCFA-CoA to medium-chain acyl-CoAs, which are then transported to mitochondria for complete oxidation.[2]

Quantitative Data

Specific quantitative data for this compound is not available. However, the following tables provide context on the chain lengths of VLCFAs in various biological systems and diagnostic markers for VLCFA metabolism disorders.

Table 1: Examples of Very-Long-Chain Fatty Acids in Mammalian Tissues

Fatty Acid Carbon Chain Typical Location/Function Reference
Lignoceric Acid C24:0 Component of sphingolipids in most tissues.[3] [3]
Cerotic Acid C26:0 Accumulates in X-linked adrenoleukodystrophy.[1] [1]
Montanic Acid C28:0 Found in skin lipids.[1] [1]

| C24 Sphingomyelin (B164518) | C24 | ~25% of total sphingomyelin in the brain, ~60% in the liver (in mice).[10] |[10] |

Table 2: Acylcarnitine Markers for VLCAD Deficiency Deficiency of very long-chain acyl-coenzyme A dehydrogenase (VLCAD) leads to the accumulation of specific acylcarnitines in the blood.

Acylcarnitine Species Typical Abnormality in VLCAD Deficiency Note Reference
C14:1 Elevated Primary marker for newborn screening. [12]
C14:2 Elevated [12]
C14 Elevated [12]
C12:1 Elevated [12]
C14:1/C2 Ratio Elevated Ratio used to improve diagnostic accuracy. [12]

| C14:1/C16 Ratio | Elevated | Ratio used to improve diagnostic accuracy. |[12] |

Experimental Protocols

Studying the metabolism of VLCFA-CoAs requires specialized techniques. The following are generalized protocols for key experiments in this field.

Protocol: In Vitro Fatty Acid Elongation Assay

This radiometric assay measures the activity of fatty acid elongase enzymes.

Objective: To quantify the incorporation of radiolabeled two-carbon units from malonyl-CoA into an acyl-CoA substrate.

Materials:

  • Cell lysates or purified elongase enzymes.

  • Acyl-CoA substrate (e.g., C18-CoA).

  • [¹⁴C]-Malonyl-CoA.

  • Reaction buffer (containing ATP, coenzyme A, Mg²⁺, and other necessary cofactors).

  • Scintillation fluid and counter.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the cell lysate/enzyme, reaction buffer, and the acyl-CoA substrate.

  • Initiation: Start the reaction by adding [¹⁴C]-Malonyl-CoA. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a strong acid or base.

  • Extraction: Perform a differential phase partitioning (e.g., Dole extraction) to separate the hydrophobic acyl-CoA products from the hydrophilic [¹⁴C]-Malonyl-CoA substrate.

  • Quantification: Measure the radioactivity of the organic phase, which contains the elongated [¹⁴C]-acyl-CoA product, using a scintillation counter.[13][14]

Protocol: Quantification of VLCFAs by Mass Spectrometry

This method allows for the precise quantification of total VLCFA levels in biological samples.

Objective: To measure the concentration of specific VLCFAs (e.g., C24:0, C26:0) in plasma, cells, or tissues.

Materials:

  • Biological sample (plasma, cultured fibroblasts, etc.).

  • Deuterated internal standards (e.g., d4-C26:0).

  • Reagents for hydrolysis (e.g., methanolic HCl) and extraction (e.g., hexane).

  • Electrospray ionization mass spectrometer (ESI-MS) or gas chromatograph-mass spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Add a known amount of deuterated internal standard to the sample.

  • Hydrolysis: Hydrolyze the sample to release free fatty acids from complex lipids. This is typically done under acidic or basic conditions for several hours.

  • Extraction: Extract the free fatty acids into an organic solvent like hexane.

  • Derivatization (for GC-MS): Convert the fatty acids to more volatile esters (e.g., methyl esters) for analysis by GC-MS. This step is often not necessary for ESI-MS.

  • Mass Spectrometry Analysis: Inject the extracted sample into the mass spectrometer. The instrument separates ions based on their mass-to-charge ratio.

  • Quantification: Quantify the endogenous VLCFAs by comparing their peak areas to the peak areas of the known amount of deuterated internal standards.[15]

VLCFA_Quantification_Workflow Sample Biological Sample (Plasma, Cells) Spike Add Deuterated Internal Standard Sample->Spike Hydrolysis Hydrolysis (Release FFAs) Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Analysis Mass Spectrometry (ESI-MS or GC-MS) Extraction->Analysis Quant Quantification (vs. Internal Standard) Analysis->Quant

Caption: General workflow for VLCFA analysis by mass spectrometry.[15]

Conclusion and Future Directions

While this compound remains an understudied molecule, its identity as a branched very-long-chain acyl-CoA places it within a class of fundamentally important metabolic intermediates. The principles governing the synthesis, metabolism, and function of related VLCFA-CoAs provide a robust framework for understanding its likely biological roles. The established link between VLCFA-CoA metabolism and the virulence of Mycobacterium tuberculosis makes the enzymes in these pathways compelling targets for novel drug development. Future research employing advanced mass spectrometry and metabolic labeling techniques will be crucial to specifically elucidate the pathways and functions of individual branched VLCFA-CoAs and to fully exploit their therapeutic potential.

References

An In-depth Technical Guide to the Putative 20-Methylpentacosanoyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. While its precise biological functions and biosynthetic pathway are not fully elucidated in existing literature, this guide synthesizes current knowledge on the biosynthesis of related lipid molecules to propose a putative pathway. This document outlines the key enzymatic steps, provides a framework for quantitative analysis, and details relevant experimental protocols to facilitate further research into this and similar molecules. The proposed pathway involves the coordinated action of fatty acid synthase (FAS) systems, elongase complexes, and methyltransferases. Understanding this pathway is crucial for researchers in fields such as lipid metabolism, microbiology, and drug development, particularly in contexts where such unique fatty acids may play significant roles, such as in the cell envelopes of certain pathogens.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process, commencing with a branched-chain primer, followed by several cycles of fatty acid elongation, and culminating in a specific methylation event.

Initiation with a Branched-Chain Primer

The synthesis of branched-chain fatty acids typically initiates with a short, branched-chain acyl-CoA primer derived from the catabolism of branched-chain amino acids such as valine, leucine, or isoleucine. For a methyl branch at an even-numbered carbon position like C20, the process may initiate with a standard acetyl-CoA primer, with the methyl group introduced later in the elongation process via a methylmalonyl-CoA extender unit.

Elongation by the Fatty Acid Elongase (ELOVL) System

Following initiation, the acyl-CoA primer undergoes multiple cycles of elongation. In eukaryotes, this process is carried out by the fatty acid elongation (ELOVL) system located in the endoplasmic reticulum. This system comprises four key enzymatic activities that sequentially add two-carbon units from malonyl-CoA to the growing acyl chain:

  • Condensation: Catalyzed by a 3-ketoacyl-CoA synthase (the ELOVL enzyme itself), this is the rate-limiting step.

  • Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule.

  • Second Reduction: A trans-2,3-enoyl-CoA reductase catalyzes the final reduction to yield an acyl-CoA that is two carbons longer.

This four-step cycle is repeated until the desired chain length is achieved. To reach a 25-carbon backbone (pentacosanoyl-CoA), a precursor would undergo numerous elongation cycles.

Introduction of the Methyl Branch

The methyl group at the 20th position is proposed to be introduced during one of the elongation cycles by the incorporation of a methylmalonyl-CoA molecule instead of malonyl-CoA as the two-carbon donor. Fatty acid synthase (FASN) has been shown to be capable of utilizing methylmalonyl-CoA, leading to the formation of methyl-branched fatty acids. It is plausible that a specific elongase complex exhibits promiscuity or specificity for methylmalonyl-CoA at a particular chain length.

Alternatively, a separate methyltransferase could add the methyl group to the fatty acid chain after it has been fully elongated. This would likely involve an S-adenosylmethionine (SAM)-dependent methyltransferase.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data for the enzymes involved in the this compound pathway are not available in the literature. However, representative kinetic parameters for homologous enzymes involved in fatty acid elongation and methylation are presented below to provide a framework for future experimental design.

Enzyme ClassSubstrateKmVmaxSpecific ActivitySource OrganismReference
Fatty Acid Elongase (ELOVL) Palmitoyl-CoA (C16:0)1.22 µM0.79 pmol/min/µg protein-Human (ELOVL6)[1]
Malonyl-CoA6.46 µM1.03 pmol/min/µg protein-Human (ELOVL6)[1]
α-linolenoyl-CoA (C18:3)2.6 µM0.33 pmol/min/µg protein-Human (ELOVL7)[1]
Malonyl-CoA11.7 µM0.31 pmol/min/µg protein-Human (ELOVL7)[1]
Fatty Acid Synthase (FAS) Acetyl-CoA100 µM (optimal)>100 µM/min (total FAS)-E. coli[2]
Malonyl-CoA~500 µM (saturating)>100 µM/min (total FAS)-E. coli[2]
S-Adenosylmethionine-dependent Methyltransferase S-Adenosylmethionine0.21 ± 0.052 µM--Human (PRMT4)[3]
S-Adenosylmethionine3.17 ± 0.37 µM--Human (MLL2)[3]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of fatty acids and the characterization of enzymes involved in their biosynthesis. These can serve as a starting point for the investigation of the this compound pathway.

In Vitro Fatty Acid Elongation Assay

This protocol is for measuring the activity of the fatty acid elongase system using a radiolabeled extender unit.

Materials:

  • Microsomal protein fraction (source of elongase enzymes)

  • Acyl-CoA starter (e.g., a C24-CoA)

  • [2-¹⁴C]Malonyl-CoA (radiolabeled extender)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Fatty acid-free bovine serum albumin (BSA)

  • Saponification reagent (e.g., 10% KOH in 80% methanol)

  • Acidification solution (e.g., concentrated HCl)

  • Organic solvent for extraction (e.g., hexane)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, NADPH, BSA, and the acyl-CoA starter.

  • Initiate the reaction by adding the microsomal protein fraction.

  • Add [2-¹⁴C]Malonyl-CoA to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the saponification reagent and heat at 70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Cool the samples and acidify with the acidification solution.

  • Extract the fatty acids with an organic solvent (e.g., hexane) by vigorous vortexing.

  • Centrifuge to separate the phases and transfer the organic (upper) phase to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the dried fatty acids in a scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

The following workflow diagram illustrates the experimental process:

Elongation_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_processing Sample Processing cluster_analysis Analysis Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, BSA, Acyl-CoA) Add_Microsomes Add Microsomal Protein Prepare_Mixture->Add_Microsomes Add_Radiolabel Add [¹⁴C]Malonyl-CoA Add_Microsomes->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Stop_Reaction Stop with Saponification Reagent Incubate->Stop_Reaction Hydrolyze Heat at 70°C Stop_Reaction->Hydrolyze Acidify Acidify Hydrolyze->Acidify Extract Extract with Hexane (B92381) Acidify->Extract Evaporate Evaporate Solvent Extract->Evaporate Add_Scintillant Add Scintillation Cocktail Evaporate->Add_Scintillant Count Scintillation Counting Add_Scintillant->Count

Caption: Experimental workflow for an in vitro fatty acid elongation assay.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the preparation and analysis of fatty acids from a biological sample.

Materials:

  • Biological sample (e.g., cells, tissue)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Methanol

  • Acetyl chloride or BF₃-methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., polar phase like FAMEWAX)

Procedure:

  • Lipid Extraction: Homogenize the biological sample in a solvent mixture (e.g., chloroform:methanol) to extract total lipids.

  • Saponification: Hydrolyze the lipid extract with a methanolic base (e.g., NaOH in methanol) to release free fatty acids.

  • Methylation: Convert the free fatty acids to their more volatile methyl esters (FAMEs) by heating with an esterification agent like methanolic HCl or BF₃-methanol.

  • Extraction of FAMEs: Add water and hexane to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • Washing and Drying: Wash the hexane extract with a saturated NaCl solution and then dry it over anhydrous sodium sulfate.

  • Sample Preparation for GC-MS: Evaporate the hexane and redissolve the FAMEs in a small volume of a suitable solvent for injection.

  • GC-MS Analysis: Inject the sample into the GC-MS. The GC will separate the different FAMEs based on their boiling points and polarity, and the MS will provide mass spectra for identification and quantification.

The logical relationship between the sample preparation steps is shown below:

GCMS_Prep_Logic Biological_Sample Biological Sample Lipid_Extraction Total Lipid Extraction Biological_Sample->Lipid_Extraction Saponification Saponification to Free Fatty Acids Lipid_Extraction->Saponification Methylation Derivatization to FAMEs Saponification->Methylation FAME_Extraction Extraction of FAMEs Methylation->FAME_Extraction Washing_Drying Washing and Drying FAME_Extraction->Washing_Drying GCMS_Analysis GC-MS Analysis Washing_Drying->GCMS_Analysis

References

Endogenous Presence of 20-Methylpentacosanoyl-CoA in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the endogenous presence of 20-Methylpentacosanoyl-CoA in tissues. While direct quantitative data for this specific very-long-chain branched-chain acyl-coenzyme A (VLC-BC-acyl-CoA) is not currently available in published literature, this document outlines the theoretical metabolic pathways, detailed experimental protocols for its quantification, and the potential physiological and pathological significance based on current knowledge of related molecules. This guide is intended to serve as a foundational resource for researchers initiating studies on the role of this compound in biological systems.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated acyl-CoA esters, play crucial roles in numerous biological processes, including membrane structure, energy metabolism, and cell signaling. Branched-chain fatty acids, a subclass of fatty acids, are also integral components of cellular lipids. The molecule of interest, this compound, is a C26 methyl-branched acyl-CoA. While its specific functions are yet to be elucidated, its structure suggests involvement in pathways related to VLCFA and branched-chain fatty acid metabolism, with potential implications in peroxisomal disorders and other metabolic diseases. This guide will synthesize existing knowledge to provide a framework for its investigation.

Proposed Biosynthesis and Metabolism

The biosynthesis of methyl-branched fatty acids is known to occur via the fatty acid synthase (FASN) complex, which can utilize methylmalonyl-CoA in place of its usual substrate, malonyl-CoA. This substitution results in the incorporation of a methyl branch into the growing fatty acid chain. The degradation of this compound is likely to occur in peroxisomes, which are the primary site for the β-oxidation of both VLCFAs and branched-chain fatty acids.

Proposed Biosynthesis of 20-Methylpentacosanoic Acid

The synthesis of the 20-Methylpentacosanoic acid precursor is hypothesized to follow the general pathway for methyl-branched fatty acid synthesis.

cluster_cytosol Cytosol Valine Valine Methylmalonyl-CoA Methylmalonyl-CoA Valine->Methylmalonyl-CoA Catabolism Fatty_Acid_Synthase Fatty_Acid_Synthase Methylmalonyl-CoA->Fatty_Acid_Synthase Substrate Substitution 20-Methylpentacosanoic_Acid 20-Methylpentacosanoic_Acid Fatty_Acid_Synthase->20-Methylpentacosanoic_Acid Elongation Acetyl-CoA Acetyl-CoA Acetyl-CoA->Fatty_Acid_Synthase

Fig. 1: Proposed biosynthesis of 20-Methylpentacosanoic acid.
Activation and Peroxisomal β-Oxidation

Once synthesized, 20-Methylpentacosanoic acid must be activated to its CoA ester before it can be metabolized. This activation is carried out by an acyl-CoA synthetase. The resulting this compound is then transported into the peroxisome for degradation via β-oxidation.

cluster_cell Cell cluster_cytosol Cytosol cluster_peroxisome Peroxisome 20-Methylpentacosanoic_Acid 20-Methylpentacosanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 20-Methylpentacosanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound Activation 20-Methylpentacosanoyl-CoA_transported This compound This compound->20-Methylpentacosanoyl-CoA_transported Transport Peroxisomal_Beta-Oxidation Peroxisomal_Beta-Oxidation Metabolites Metabolites Peroxisomal_Beta-Oxidation->Metabolites 20-Methylpentacosanoyl-CoA_transported->Peroxisomal_Beta-Oxidation Degradation

Fig. 2: Activation and proposed peroxisomal degradation pathway.

Quantitative Data

As of the date of this publication, there is no specific quantitative data available in the scientific literature detailing the endogenous concentrations of this compound in any mammalian tissues. Research in the field of lipidomics has largely focused on more abundant straight-chain and shorter branched-chain fatty acyl-CoAs. The table below is provided as a template for researchers to populate as data becomes available.

Table 1: Endogenous Levels of this compound in Tissues (Template)

TissueSpeciesConcentration (pmol/g tissue)Method of DetectionReference
Brain-Data Not Available--
Liver-Data Not Available--
Heart-Data Not Available--
Kidney-Data Not Available--
Adipose-Data Not Available--
Skin-Data Not Available--

Experimental Protocols for Quantification

The quantification of a rare, very-long-chain branched-chain acyl-CoA such as this compound requires highly sensitive and specific analytical techniques. The following protocols are adapted from established methods for the analysis of other long-chain acyl-CoAs and can be optimized for the target molecule.[1][2][3][4][5][6][7]

Tissue Homogenization and Extraction

This protocol outlines the initial steps of sample preparation to extract acyl-CoAs from tissue samples.

Start Start Tissue_Sample 1. Snap-freeze tissue in liquid nitrogen Start->Tissue_Sample Homogenization 2. Homogenize in cold extraction buffer Tissue_Sample->Homogenization Protein_Precipitation 3. Add organic solvent (e.g., acetonitrile) Homogenization->Protein_Precipitation Centrifugation 4. Centrifuge to pellet protein Protein_Precipitation->Centrifugation Supernatant_Collection 5. Collect supernatant containing acyl-CoAs Centrifugation->Supernatant_Collection End End Supernatant_Collection->End

Fig. 3: Workflow for tissue homogenization and extraction.

Protocol Details:

  • Tissue Collection: Immediately snap-freeze collected tissue samples in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue (50-100 mg) in a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water with internal standards).

  • Protein Precipitation: Add a protein precipitating agent like acetonitrile (B52724) or trichloroacetic acid.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C.

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This step is crucial for removing interfering substances and concentrating the acyl-CoAs prior to analysis.

Protocol Details:

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with an appropriate buffer.

  • Sample Loading: Load the supernatant from the extraction step onto the SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

  • Elution: Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to separate the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Acyl-CoAs: A common neutral loss of 507 Da (corresponding to the fragmentation of the phosphopantetheine moiety) is often used for the detection of acyl-CoAs.[2][3] The precursor ion would be the [M+H]+ of this compound, and the product ion would be the precursor ion minus 507.

  • Internal Standards: Use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled) of a long-chain acyl-CoA is highly recommended for accurate quantification.

Potential Physiological and Pathological Significance

Given its structure, this compound may have several important roles:

  • Membrane Biology: Incorporation into complex lipids could influence the fluidity and function of cellular membranes.

  • Energy Metabolism: As a VLCFA derivative, it could be a substrate for β-oxidation, contributing to the cellular energy pool, particularly under fasting conditions.

  • Peroxisomal Disorders: Aberrant levels of this compound could be a biomarker for certain peroxisomal biogenesis disorders or single-enzyme deficiencies, such as Zellweger syndrome or X-linked adrenoleukodystrophy, where the metabolism of VLCFAs and branched-chain fatty acids is impaired.[8][9][10][11][12][13][14][15]

Conclusion and Future Directions

The study of this compound is a nascent field with significant potential for advancing our understanding of lipid metabolism and its role in health and disease. The immediate priority for the research community is the development and application of sensitive analytical methods to quantify its endogenous levels in various tissues and cell types. Future research should focus on elucidating its specific biosynthetic and degradative pathways, identifying the enzymes involved, and exploring its functional roles in cellular and physiological processes. Such studies will be instrumental in determining its potential as a biomarker or therapeutic target in metabolic diseases.

References

Unraveling the Enigma of 20-Methylpentacosanoyl-CoA: A Technical Guide to its Putative Function in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the inferred biological significance of 20-Methylpentacosanoyl-CoA, a complex lipid molecule situated at the intersection of very-long-chain fatty acids (VLCFAs) and methyl-branched fatty acids. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge of related lipid classes to project its metabolic pathway, cellular functions, and potential roles in health and disease. This guide serves as a foundational resource to stimulate further research into this uncharacterized area of lipid metabolism.

Introduction to this compound

This compound is the activated form of 20-methylpentacosanoic acid, a 26-carbon saturated fatty acid with a methyl group at the 20th position. As a coenzyme A (CoA) thioester, it is primed for participation in various metabolic pathways.[1] Its structure places it within the class of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[2] VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and play crucial roles in maintaining membrane structure and cellular signaling.[2][3][4] The presence of a methyl branch suggests that this compound may also share properties with methyl-branched fatty acids, which are known to influence the fluidity and architecture of lipid bilayers.[5][6]

Proposed Biosynthesis of this compound

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a series of four enzymatic reactions collectively known as the fatty acid elongation cycle. The rate-limiting step is the initial condensation of a fatty acyl-CoA with malonyl-CoA, catalyzed by a family of enzymes called fatty acid elongases (ELOVLs).[7][8] Mammals have seven ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities based on the chain length and degree of saturation of the fatty acyl-CoA.[8]

The precise biosynthetic pathway of this compound is currently unknown. However, a plausible pathway can be inferred from the known mechanisms of fatty acid synthesis and elongation. The synthesis likely begins with a shorter, pre-existing methyl-branched fatty acyl-CoA as a primer. For instance, a precursor such as 18-methyltetracosanoyl-CoA (a C24 methyl-branched fatty acid) could be elongated by the addition of a two-carbon unit from malonyl-CoA.

Based on substrate specificities, ELOVL3, which preferentially elongates saturated and monounsaturated fatty acyl-CoAs up to C24, or ELOVL1, which is also involved in the elongation of saturated fatty acids, could potentially catalyze this final elongation step.[8] The subsequent steps of reduction, dehydration, and a second reduction would complete the formation of the 26-carbon methyl-branched fatty acyl-CoA.

G cluster_0 Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Precursor Precursor Methyl-Branched Acyl-CoA (e.g., 18-Methyltetracosanoyl-CoA) Condensation Condensation (ELOVL1 or ELOVL3) Precursor->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA Intermediate Condensation->Ketoacyl_CoA + CO2 Reduction1 Reduction (KAR) Ketoacyl_CoA->Reduction1 NADPH -> NADP+ Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Intermediate Reduction1->Hydroxyacyl_CoA Dehydration Dehydration (HACD) Hydroxyacyl_CoA->Dehydration - H2O Enoyl_CoA trans-2,3-Enoyl-CoA Intermediate Dehydration->Enoyl_CoA Reduction2 Reduction (TER) Enoyl_CoA->Reduction2 NADPH -> NADP+ Product This compound Reduction2->Product

Caption: Proposed biosynthetic pathway of this compound.

Inferred Cellular Functions of this compound

The primary roles of this compound in cellular metabolism are likely tied to the functions of its corresponding fatty acid, 20-methylpentacosanoic acid, after its incorporation into more complex lipid structures.

Structural Role in Cellular Membranes

VLCFAs are crucial for the formation of specialized membrane domains and the maintenance of the epidermal permeability barrier.[3] It is probable that 20-methylpentacosanoic acid is incorporated into sphingolipids (e.g., ceramides (B1148491) and sphingomyelin) and glycerophospholipids. The significant length of the acyl chain would contribute to the thickness of the lipid bilayer.

The methyl branch introduces a steric hindrance that disrupts the tight packing of adjacent acyl chains.[6] This disruption is expected to increase the fluidity of the membrane, counteracting the ordering effect of the long saturated chain.[5][6] This could be particularly important in cellular environments that require a balance between membrane stability and flexibility.

G cluster_membrane Cellular Membrane cluster_components Incorporation into: cluster_properties Influence on: Lipid_Bilayer Lipid Bilayer Fluidity Membrane Fluidity (Increased) Lipid_Bilayer->Fluidity Thickness Membrane Thickness (Increased) Lipid_Bilayer->Thickness Permeability Permeability Barrier Lipid_Bilayer->Permeability Sphingolipids Sphingolipids (e.g., Ceramides) Sphingolipids->Lipid_Bilayer Glycerophospholipids Glycerophospholipids Glycerophospholipids->Lipid_Bilayer Product This compound Incorporation Acyltransferase Activity Product->Incorporation Incorporation->Sphingolipids Incorporation->Glycerophospholipids

Caption: Inferred roles of this compound in membrane structure.

Potential Role in Cellular Signaling

Recent studies have highlighted that very-long-chain and branched-chain fatty acyl-CoAs can act as signaling molecules by directly binding to and activating nuclear receptors.[9] Specifically, these lipid molecules are high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9] PPARα is a key regulator of lipid metabolism, and its activation leads to the transcription of genes involved in fatty acid oxidation.

Given its structure, this compound is a strong candidate for a PPARα ligand. Its binding would likely induce a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of gene transcription. This suggests a potential role for this compound in the regulation of cellular energy homeostasis.

Quantitative Data on Related Acyl-CoAs

While no quantitative data exists for this compound, the binding affinities of other very-long-chain and branched-chain acyl-CoAs for PPARα provide a valuable reference.

Acyl-CoA SpeciesChain Length & BranchingDissociation Constant (Kd) for PPARα (nM)Reference
Phytanoyl-CoAC16 (tetramethylated)~11[9]
Pristanoyl-CoAC15 (tetramethylated)~11[9]
Arachidonoyl-CoAC20:4~20[9]
Lignoceroyl-CoAC24:03 - 29[9]
Cerotoyl-CoAC26:03 - 29[9]

This table summarizes data for related compounds to provide a comparative context.

Experimental Protocols

Investigating the proposed functions of this compound requires robust analytical methods. The following protocols provide a framework for its study.

Extraction and Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol is adapted from methodologies for the analysis of long-chain acyl-CoAs.[1][10][11]

Objective: To extract and quantify this compound from cultured cells or tissue samples.

Materials:

  • Cultured cells or homogenized tissue

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Extraction solvent (e.g., 2-propanol/acetonitrile/water with 1% formic acid)

  • Solid-phase extraction (SPE) cartridges (mixed-mode)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Homogenization: Homogenize cell pellets or tissue samples in a cold buffer containing the internal standard.

  • Extraction: Add the extraction solvent, vortex thoroughly, and centrifuge to pellet proteins and cellular debris.

  • Purification: Apply the supernatant to a pre-conditioned mixed-mode SPE cartridge. Wash the cartridge to remove interfering substances and elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).

  • LC-MS/MS Analysis: Inject the purified extract onto the LC-MS/MS system. Use a gradient elution to separate the acyl-CoAs.

  • Detection: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard.

G Sample Cell/Tissue Homogenate + Internal Standard Extraction Liquid-Liquid Extraction Sample->Extraction SPE Solid-Phase Extraction (Purification) Extraction->SPE LC_MS LC-MS/MS Analysis (Separation & Detection) SPE->LC_MS Data Data Analysis (Quantification) LC_MS->Data

References

The Enigmatic Role of 20-Methylpentacosanoyl-CoA in Very-Long-Chain Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs) are critical components of cellular lipids, playing vital roles in membrane structure, energy storage, and signaling. Branched-chain fatty acids (BCFAs), a subset of these complex lipids, are increasingly recognized for their diverse physiological functions. This technical guide delves into the intricate world of VLCFA and BCFA metabolism, with a specific focus on the hypothesized role of 20-Methylpentacosanoyl-CoA. While direct experimental data on this specific molecule is scarce, its structure strongly suggests its involvement as an intermediate in the biosynthesis of complex lipids, particularly the mycolic acids of Mycobacterium tuberculosis. This document provides a comprehensive overview of the known pathways of VLCFA and BCFA synthesis and degradation, detailed experimental protocols for their study, and a hypothesized metabolic context for this compound, offering a valuable resource for researchers in lipidomics, infectious diseases, and drug development.

Introduction to Very-Long-Chain and Branched-Chain Fatty Acids

Fatty acids with chain lengths of 22 carbon atoms or more are classified as very-long-chain fatty acids (VLCFAs).[1][2][3][4][5][6] These molecules are essential for various biological functions and are found in specific tissues such as the skin, retina, brain, and testes.[1][3][4] Branched-chain fatty acids (BCFAs) are characterized by one or more methyl groups along their carbon chain.[7][8] They are commonly found in bacteria and are also present in the human diet through dairy products and meat.[7]

The metabolism of VLCFAs and BCFAs is a complex process involving a series of enzymatic reactions, primarily occurring in the endoplasmic reticulum and peroxisomes.[3][4][9][10] Dysregulation of these pathways can lead to severe pathological conditions, including X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders.[11][12]

Biosynthesis and Elongation of Very-Long-Chain Fatty Acids

The synthesis of VLCFAs occurs through a cyclic process of fatty acid elongation, where a long-chain fatty acyl-CoA is extended by two-carbon units derived from malonyl-CoA.[4][5] This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase system, located in the endoplasmic reticulum.[3][4][10]

The key enzymes involved in this pathway are the Elongation of Very Long Chain Fatty Acids (ELOVL) enzymes . There are seven known ELOVL enzymes in mammals (ELOVL1-7), each with specificity for substrates of different chain lengths and degrees of saturation.[4][10][13]

Table 1: Substrate Specificities of Mammalian ELOVL Enzymes

ELOVL EnzymePrimary SubstratesPrimary ProductsAssociated Functions
ELOVL1Saturated and monounsaturated C20-C26 acyl-CoAsC22-C28 acyl-CoAsSynthesis of sphingolipids
ELOVL2Polyunsaturated C20-C22 acyl-CoAsC22-C24 polyunsaturated fatty acidsProduction of docosahexaenoic acid (DHA)
ELOVL3Saturated and monounsaturated C18-C22 acyl-CoAsC20-C24 acyl-CoAsSkin barrier function, synthesis of neutral lipids
ELOVL4Saturated and polyunsaturated C24-C26 acyl-CoAs>C28 VLCFAsSkin and retina health
ELOVL5Saturated, monounsaturated, and polyunsaturated C18-C20 acyl-CoAsC20-C22 acyl-CoAsSynthesis of arachidonic acid and eicosapentaenoic acid
ELOVL6Saturated and monounsaturated C12-C16 acyl-CoAsC18 acyl-CoAsRegulation of fatty acid composition
ELOVL7Saturated and monounsaturated C16-C18 acyl-CoAsC18-C20 acyl-CoAsGeneral fatty acid elongation

This table is a summary of known primary functions and may not be exhaustive.

Branched-Chain Fatty Acid Elongation

The elongation of BCFAs follows a similar pathway to that of straight-chain fatty acids, utilizing the ELOVL enzyme family.[13] The initial primer for BCFA synthesis is a short branched-chain acyl-CoA, often derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine.[8][14][15] For example, ELOVL6 has been shown to elongate anteiso-15:0 to anteiso-17:0, while ELOVL3 is active towards iso-18:0, elongating it to iso-20:0.[13]

The Hypothesized Role of this compound in Mycobacterium tuberculosis

While this compound is not well-characterized in mammalian systems, its structure—a C26 fatty acyl-CoA with a methyl branch at the 20th position—points towards a potential role in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Mycolic acids are extremely long, complex fatty acids that are signature components of the mycobacterial cell wall, contributing to its impermeability and the virulence of the pathogen.[1][16][17]

The biosynthesis of mycolic acids involves two main fatty acid synthase systems: FAS-I, which produces shorter C16-C26 fatty acids, and FAS-II, which elongates these to the final very long meromycolate chain.[1][16][17] The α-alkyl branch of mycolic acids is typically a C22-C26 saturated fatty acid.[16] It is plausible that this compound serves as a precursor or an intermediate in the synthesis of the α-branch of a specific class of mycolic acids.

The methyl branch could be introduced by a methyltransferase acting on a straight-chain precursor, or the elongation could start from a branched-chain primer. The latter is a common mechanism in bacteria for producing BCFAs.[8][14]

Proposed Biosynthetic Pathway

Based on the known mechanisms of mycolic acid synthesis, we can hypothesize a pathway for the formation and utilization of this compound.

Mycolic_Acid_Precursor_Synthesis cluster_FAS_I FAS-I System cluster_Modification Modification & Elongation cluster_Mycolic_Acid_Synthesis Mycolic Acid Synthesis Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) Acetyl-CoA->Palmitoyl-CoA (C16) Multiple cycles Long-Chain Acyl-CoA (e.g., C24) Long-Chain Acyl-CoA (e.g., C24) Palmitoyl-CoA (C16)->Long-Chain Acyl-CoA (e.g., C24) Elongation Methylated Acyl-CoA Methylated Acyl-CoA Long-Chain Acyl-CoA (e.g., C24)->Methylated Acyl-CoA SAM -> SAH Methyltransferase Methyltransferase Methyltransferase->Methylated Acyl-CoA This compound This compound Methylated Acyl-CoA->this compound + Malonyl-CoA ELOVL-like elongase ELOVL-like elongase ELOVL-like elongase->this compound Mycolic Acid Mycolic Acid This compound->Mycolic Acid Meromycolate Chain Meromycolate Chain Meromycolate Chain->Mycolic Acid Pks13 Pks13 Pks13->Mycolic Acid

Hypothesized biosynthesis of a mycolic acid precursor.

Experimental Protocols

Analysis of VLCFAs and BCFAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the quantification of VLCFAs and BCFAs in biological samples such as plasma or tissue homogenates.[11][12][18][19]

Protocol Outline:

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add an internal standard solution containing deuterated VLCFA and BCFA standards.

    • Perform acid hydrolysis to release fatty acids from their CoA esters and other complex lipids. This is typically done by heating the sample with hydrochloric acid.

    • Extract the fatty acids using an organic solvent such as hexane (B92381) or a mixture of hexane and isopropanol.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization:

    • To enhance ionization efficiency and chromatographic separation, the extracted fatty acids are derivatized. A common method involves esterification to form trimethyl-amino-ethyl (TMAE) iodide esters.[11]

    • This is a multi-step process involving reaction with oxalyl chloride, then dimethylaminoethanol, followed by methyl iodide.

  • LC-MS/MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., mobile phase).

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) formate) and an organic component (e.g., methanol (B129727) or acetonitrile).

    • Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.

    • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of standards.

In Vitro Fatty Acid Elongation Assay

This assay is used to determine the substrate specificity and activity of ELOVL enzymes.

Protocol Outline:

  • Preparation of Microsomes:

    • Homogenize cells or tissues expressing the ELOVL enzyme of interest in a suitable buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer.

  • Elongation Reaction:

    • Prepare a reaction mixture containing:

      • Microsomal protein

      • A specific fatty acyl-CoA substrate (e.g., C24:0-CoA)

      • Malonyl-CoA (radiolabeled or unlabeled)

      • NADPH

      • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

    • Incubate the reaction mixture at 37°C for a defined period.

  • Analysis of Products:

    • Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acyl-CoAs to free fatty acids.

    • Acidify the mixture and extract the fatty acids with an organic solvent.

    • Analyze the fatty acid products by:

      • Thin-Layer Chromatography (TLC): If a radiolabeled substrate was used, the products can be separated by TLC and visualized by autoradiography.

      • Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acids can be derivatized to fatty acid methyl esters (FAMEs) and analyzed by GC-MS for identification and quantification.

      • LC-MS/MS: The extracted fatty acids can be analyzed directly by LC-MS/MS.

Experimental_Workflow_VLCFA_Analysis cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Biological_Sample Plasma or Tissue Hydrolysis Acid Hydrolysis Biological_Sample->Hydrolysis Extraction Organic Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., TMAE) Extraction->Derivatization LC_MSMS LC-MS/MS Derivatization->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Workflow for VLCFA and BCFA analysis.

Data Presentation

Table 2: Representative Concentrations of Very-Long-Chain Fatty Acids in Human Plasma

Fatty AcidConcentration Range (µg/mL)Associated Disorders with Elevated Levels
C22:0 (Behenic acid)1.0 - 5.0Peroxisomal biogenesis disorders, X-ALD
C24:0 (Lignoceric acid)0.5 - 2.5Peroxisomal biogenesis disorders, X-ALD
C26:0 (Cerotic acid)0.01 - 0.15Peroxisomal biogenesis disorders, X-ALD
Phytanic acid< 3.0Refsum disease, Peroxisomal biogenesis disorders
Pristanic acid< 0.3Peroxisomal biogenesis disorders

Note: Reference ranges may vary between laboratories.

Conclusion and Future Directions

The metabolism of VLCFAs and BCFAs is a field of active research with significant implications for human health and disease. While the specific role of this compound remains to be elucidated, its structural characteristics strongly suggest its involvement in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Further research, employing advanced analytical techniques such as high-resolution mass spectrometry and stable isotope tracing, is necessary to confirm this hypothesis and to fully characterize its metabolic fate and function. A deeper understanding of these pathways could pave the way for the development of novel therapeutic strategies against tuberculosis and other diseases associated with aberrant lipid metabolism. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore this exciting and challenging area of biochemistry.

References

Preliminary Investigation of 20-Methylpentacosanoyl-CoA in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylpentacosanoyl-CoA is a C26, methyl-branched, very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). As a member of the complex and diverse family of lipids, its unique structure—a long hydrocarbon chain with a methyl branch—suggests specific biological roles and metabolic pathways that are of growing interest in the field of lipidomics. Very-long-chain fatty acids (VLCFAs) are integral components of cellular structures, particularly as constituents of sphingolipids and glycerophospholipids, and they play crucial roles in maintaining the integrity of cellular membranes.[1] The presence of a methyl branch in the acyl chain can further influence the physicochemical properties of the lipids into which it is incorporated, potentially affecting membrane fluidity, lipid packing, and the formation of lipid rafts.

This technical guide provides a preliminary investigation into this compound, summarizing the current understanding of its metabolic context, analytical methodologies for its study, and its potential implications in health and disease. Given the limited specific data on this particular molecule, this guide draws upon established knowledge of closely related branched-chain and very-long-chain fatty acids to provide a foundational resource for researchers.

Biosynthesis and Metabolism of Branched-Chain Very-Long-Chain Fatty Acids

The biosynthesis of this compound is presumed to follow the general pathways established for other branched-chain and very-long-chain fatty acids. The initial steps involve the incorporation of a branched-chain primer, likely derived from the catabolism of branched-chain amino acids, into the fatty acid synthesis pathway.[2] Elongation of the fatty acid chain then proceeds in the endoplasmic reticulum through a series of reactions catalyzed by the ELOVL family of enzymes.[1] Specifically, ELOVL1 is known to be involved in the elongation of saturated and monounsaturated acyl-CoAs with chain lengths of C20 and longer.[1]

The degradation of VLCFAs, including branched-chain VLCFAs, primarily occurs in peroxisomes via β-oxidation.[3] Deficiencies in the enzymes or transporters involved in peroxisomal β-oxidation can lead to the accumulation of VLCFAs, which is a hallmark of several inherited metabolic disorders, collectively known as peroxisomal disorders.

cluster_synthesis Biosynthesis (Endoplasmic Reticulum) cluster_degradation Degradation (Peroxisome) Branched-chain Amino Acid Branched-chain Amino Acid Branched-chain Acyl-CoA Primer Branched-chain Acyl-CoA Primer Branched-chain Amino Acid->Branched-chain Acyl-CoA Primer Catabolism Fatty Acid Synthase Fatty Acid Synthase Branched-chain Acyl-CoA Primer->Fatty Acid Synthase Branched-chain Fatty Acid Branched-chain Fatty Acid Fatty Acid Synthase->Branched-chain Fatty Acid ELOVL Enzymes ELOVL Enzymes Branched-chain Fatty Acid->ELOVL Enzymes Elongation Cycles This compound This compound ELOVL Enzymes->this compound Peroxisomal Acyl-CoA Synthetase Peroxisomal Acyl-CoA Synthetase This compound->Peroxisomal Acyl-CoA Synthetase Peroxisomal β-oxidation Peroxisomal β-oxidation Peroxisomal Acyl-CoA Synthetase->Peroxisomal β-oxidation Multiple Cycles Acetyl-CoA Acetyl-CoA Peroxisomal β-oxidation->Acetyl-CoA

General metabolic pathway of branched-chain VLCFAs.

Quantitative Data

Biological MatrixHypothetical Concentration Range (µg/mL)Notes
Human Plasma0.05 - 0.5Concentrations of VLCFAs are typically low in plasma and can be elevated in certain disease states.
Fibroblast Cell Lines0.1 - 1.0 (µg/mg protein)VLCFA levels in cultured cells can vary depending on cell type and culture conditions.
Brain Tissue1.0 - 10.0 (µg/g tissue)The brain is known to be enriched in VLCFAs, which are essential components of myelin.

Experimental Protocols

The analysis of this compound requires specialized analytical techniques due to its long-chain and branched nature. The following protocols are based on established methods for the analysis of VLCFAs and branched-chain fatty acids.[3][4][5][6][7]

Sample Preparation and Lipid Extraction
  • Homogenization: Biological samples (tissue, cells, or plasma) are homogenized in a suitable buffer.

  • Lipid Extraction: Total lipids are extracted using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.

  • Hydrolysis of CoA Esters: The lipid extract is subjected to alkaline or acidic hydrolysis to cleave the coenzyme A moiety from the acyl chain, yielding the free fatty acid (20-methylpentacosanoic acid).

Derivatization for GC-MS Analysis
  • Methylation: The free fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol or diazomethane.

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent (e.g., hexane) and concentrated under a stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: A high-resolution capillary column (e.g., DB-23 or SP-2560) is used for the separation of FAMEs.

  • Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a high final temperature to elute the very-long-chain FAMEs.

  • Mass Spectrometer: Electron ionization (EI) is typically used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification. Characteristic fragment ions for branched-chain FAMEs are monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For the direct analysis of the intact acyl-CoA, a targeted LC-MS/MS approach can be employed.

  • Chromatography: Reversed-phase chromatography with a C18 column is used to separate the acyl-CoAs.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound.

Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Hydrolysis Hydrolysis Lipid Extraction->Hydrolysis LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Direct Analysis of Acyl-CoA Derivatization (GC-MS) Derivatization (GC-MS) Hydrolysis->Derivatization (GC-MS) GC-MS Analysis GC-MS Analysis Derivatization (GC-MS)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis

Experimental workflow for the analysis of this compound.

Potential Role in Disease

The metabolism of VLCFAs is critically linked to a group of genetic disorders known as peroxisomal disorders.[3] These include X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, which are characterized by the accumulation of VLCFAs in plasma and tissues. This accumulation is due to defects in the peroxisomal β-oxidation pathway. The presence of a methyl branch in this compound may affect its rate of degradation by peroxisomal enzymes, potentially leading to its accumulation in individuals with compromised peroxisomal function. Further research is needed to investigate the specific role of branched-chain VLCFAs in the pathophysiology of these and other metabolic diseases.

Conclusion

This compound represents a fascinating, yet understudied, molecule in the field of lipidomics. Its structure as a methyl-branched very-long-chain fatty acyl-CoA suggests unique roles in cellular biology and a potential association with metabolic diseases. This technical guide has provided a foundational overview of its likely metabolic pathways and detailed analytical strategies for its investigation. While specific data for this molecule are currently lacking, the methodologies and conceptual frameworks presented here offer a clear path forward for researchers to elucidate the biological significance of this compound and its role in health and disease. Future studies focusing on the quantification of this molecule in various biological systems and the exploration of its interactions with key metabolic enzymes will be crucial in advancing our understanding of this unique lipid species.

References

An In-Depth Technical Guide to the Enzymatic Synthesis of 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 20-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. While direct enzymatic synthesis of this specific molecule is not extensively documented, this guide extrapolates from established principles of branched-chain and very-long-chain fatty acid biosynthesis to propose a putative pathway and the key enzymes involved. This document details the theoretical enzymatic steps, the substrate requirements, and the experimental protocols necessary to investigate and potentially achieve the synthesis of this compound. Quantitative data from related enzymatic reactions are summarized, and key pathways and experimental workflows are visualized to aid in conceptualization and experimental design.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 18 carbon atoms, and their CoA esters are crucial components of various cellular processes, including membrane structure, energy storage, and signaling.[1] Branched-chain fatty acids (BCFAs) are also significant, influencing the fluidity and other physical properties of biological membranes. The molecule of interest, this compound, is a C25 fatty acyl-CoA with a methyl branch at the 20th position, classifying it as a very-long-chain branched-chain fatty acyl-CoA. Its specific biological roles and biosynthetic pathways are not well-characterized, presenting a unique area for research and potential therapeutic development.

This guide will explore the likely enzymatic machinery responsible for its synthesis, focusing on the fatty acid elongase (ELOVL) family of enzymes, which are central to the production of VLCFAs.

Proposed Biosynthetic Pathway

The synthesis of this compound is hypothesized to occur through the extension of a shorter methyl-branched fatty acyl-CoA precursor via the fatty acid elongase (FAE) complex located in the endoplasmic reticulum.[1] The overall process involves the sequential addition of two-carbon units derived from malonyl-CoA.

Initiation of Branched-Chain Synthesis

The initial branched-chain precursor is likely synthesized by the fatty acid synthase (FAS) system. A mid-chain methyl branch, such as the one at the 20th position of a 25-carbon chain, would likely be introduced through the incorporation of methylmalonyl-CoA as an extender unit during the initial rounds of fatty acid synthesis.

Elongation of the Very-Long-Chain Fatty Acid

Once a mid-length methyl-branched fatty acyl-CoA is synthesized, it enters the VLCFA elongation pathway. This pathway consists of a cycle of four enzymatic reactions:

  • Condensation: This is the rate-limiting step, catalyzed by a β-ketoacyl-CoA synthase (KCS), also known as a fatty acid elongase (ELOVL). This enzyme condenses the acyl-CoA substrate with malonyl-CoA.[2]

  • Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KCR).

  • Dehydration: The 3-hydroxyacyl-CoA is then dehydrated by a 3-hydroxyacyl-CoA dehydratase (HCD).

  • Reduction: Finally, the enoyl-CoA is reduced by an enoyl-CoA reductase (ECR) to yield an acyl-CoA that is two carbons longer than the original substrate.[1]

This cycle is repeated until the desired chain length of 25 carbons is achieved.

The proposed overall pathway is depicted below:

Enzymatic_Synthesis_of_20_Methylpentacosanoyl_CoA cluster_FAS Fatty Acid Synthase System cluster_FAE Fatty Acid Elongase (FAE) Complex (ER) Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS Precursor Methyl-branched Acyl-CoA Precursor FAS->Precursor KCS 1. Condensation (ELOVL/KCS) Precursor->KCS Multiple Cycles KCR 2. Reduction (KCR) KCS->KCR HCD 3. Dehydration (HCD) KCR->HCD ECR 4. Reduction (ECR) HCD->ECR ECR->KCS Next Cycle Final_Product This compound ECR->Final_Product Final Cycle Malonyl_CoA_Elong Malonyl-CoA Malonyl_CoA_Elong->KCS

Fig. 1: Proposed biosynthetic pathway for this compound.

Key Enzymes and Substrate Specificity

The substrate specificity of the ELOVL enzymes is the primary determinant of the final fatty acyl-CoA product. Mammals possess seven ELOVL elongases (ELOVL1-7), each with distinct preferences for substrate chain length and saturation.[3]

Recent research has shown that ELOVL1, ELOVL3, and ELOVL7 are capable of elongating saturated branched-chain acyl-CoAs.[4] Specifically, ELOVL3 exhibits high activity towards C17 branched-chain acyl-CoAs, elongating them to as long as C25.[4] ELOVL1 is involved in the elongation of C23 branched-chain acyl-CoAs to C25.[4] This suggests that ELOVL3 and ELOVL1 are strong candidates for the terminal elongation steps in the synthesis of this compound.

Table 1: Substrate Specificity of Relevant Mammalian ELOVL Enzymes for Saturated and Branched-Chain Acyl-CoAs

EnzymePreferred Saturated Acyl-CoA SubstratesKnown Branched-Chain Acyl-CoA ActivityPutative Role in this compound Synthesis
ELOVL1 C20:0-C26:0Elongates C23:0-BCFA to C25:0-BCFA[4]Final elongation step(s)
ELOVL3 C18:0-C22:0Elongates C17:0-BCFA up to C25:0-BCFA[4]Intermediate and final elongation steps
ELOVL7 C16:0-C22:0Can elongate saturated BCFAs[4]Potential role in earlier elongation steps

BCFA: Branched-Chain Fatty Acid

Experimental Protocols

To validate the proposed biosynthetic pathway and to achieve the in vitro synthesis of this compound, a series of experiments are required.

Expression and Purification of ELOVL Enzymes
  • Cloning and Expression: The coding sequences for human ELOVL1 and ELOVL3 can be cloned into a suitable expression vector (e.g., pCMV for mammalian cells or pET for bacterial expression).

  • Cell Culture and Transfection: HEK293T cells are a suitable host for transient expression of ELOVL enzymes. Cells should be cultured in DMEM supplemented with 10% FBS and transfected with the expression vectors using a standard transfection reagent.

  • Microsome Preparation: 48 hours post-transfection, cells are harvested, and microsomes are prepared by differential centrifugation. The final microsomal pellet, rich in ELOVL enzymes, is resuspended in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and stored at -80°C.

In Vitro Fatty Acid Elongation Assay

This assay is designed to measure the activity of the expressed ELOVL enzymes with a putative branched-chain precursor.

Materials:

  • Microsomal preparations containing the ELOVL enzyme of interest

  • Putative precursor: e.g., 18-Methyltricosanoyl-CoA (C23-BCFA-CoA)

  • [2-¹⁴C]Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2)

  • Stop solution (e.g., 2.5 M KOH in 50% ethanol)

  • Acidification solution (e.g., 4 M HCl)

  • Hexane for extraction

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, NADPH, the acyl-CoA substrate, and the microsomal preparation.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution and heat at 70°C for 1 hour to saponify the acyl-CoAs.

  • Acidify the reaction mixture.

  • Extract the fatty acids with hexane.

  • Analyze the extracted fatty acids by thin-layer chromatography (TLC) and quantify the radioactivity of the elongated product using a phosphorimager or liquid scintillation counting.

The workflow for this assay is illustrated below:

Elongase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix: - Microsomes (ELOVL) - BCFA-CoA Substrate - NADPH - Buffer Preincubate Pre-incubate at 37°C Mix->Preincubate Start Add [¹⁴C]Malonyl-CoA Preincubate->Start Incubate Incubate at 37°C Start->Incubate Stop Stop with KOH/Ethanol Incubate->Stop Saponify Saponify at 70°C Stop->Saponify Acidify Acidify with HCl Saponify->Acidify Extract Extract Fatty Acids with Hexane Acidify->Extract Analyze TLC and Radioactivity Quantification Extract->Analyze

Fig. 2: Experimental workflow for the in vitro fatty acid elongase assay.
Product Analysis by Mass Spectrometry

The identity of the synthesized this compound can be confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

  • The fatty acid product from the elongation assay is derivatized to its CoA ester.

  • The sample is analyzed by reverse-phase LC coupled to a tandem mass spectrometer.

  • The mass of the parent ion corresponding to this compound is selected.

  • Collision-induced dissociation (CID) is used to generate fragment ions. The fragmentation pattern, particularly the neutral loss of the phosphopantetheine moiety, can confirm the identity of the acyl-CoA.[5]

Quantitative Data

While specific kinetic data for the synthesis of this compound are not available, data from related reactions can provide an estimate of expected enzyme performance.

Table 2: Representative Kinetic Parameters for Fatty Acid Elongases

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
Human ELOVL1 C22:0-CoA~10~200[6]
Human ELOVL6 C16:0-CoA~20~1500[7]
Rat ELOVL3 C18:0-CoA~5~300[3]

Note: These values are approximate and can vary significantly depending on the assay conditions and the source of the enzyme.

Conclusion

The enzymatic synthesis of this compound is a feasible, albeit challenging, endeavor that relies on the substrate promiscuity of the fatty acid elongase system. This guide outlines a rational approach to achieving this synthesis, based on our current understanding of branched-chain and very-long-chain fatty acid biosynthesis. The experimental protocols provided offer a framework for the expression, functional characterization, and product verification of the key enzymes involved. Further research into the substrate specificity of ELOVL1 and ELOVL3 with mid-chain branched acyl-CoAs will be crucial in optimizing the synthesis of this novel molecule and in elucidating its potential biological functions.

References

An In-depth Technical Guide to 20-Methylpentacosanoyl-CoA for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Summary

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 20-Methylpentacosanoyl-CoA, a complex very-long-chain branched fatty acyl-coenzyme A. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related long-chain and branched-chain acyl-CoAs to present a thorough and practical resource for researchers. The guide covers known and predicted physicochemical properties, detailed experimental protocols for its analysis, and insights into its potential biological roles, particularly in metabolic signaling pathways. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its structure and data on analogous very-long-chain fatty acyl-CoAs (VLCFA-CoAs). As a large amphipathic molecule, it is expected to exhibit surfactant-like behavior in aqueous solutions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue/InformationSource/Method
Molecular Formula C47H88N7O17P3S
Molecular Weight 1146.21 g/mol
Melting Point Not experimentally determined. Likely a high-melting waxy solid.Inferred from similar long-chain fatty acids.
Boiling Point Not applicable; likely to decompose at high temperatures.General property of large biological molecules.
Solubility Insoluble in water. Soluble in organic solvents like ethanol (B145695) and chloroform. Forms micelles in aqueous solutions above its critical micelle concentration (CMC).General property of long-chain fatty acyl-CoAs.[1]
Stability The thioester bond is labile and susceptible to hydrolysis, especially in aqueous solutions. Stable for several weeks when stored frozen at -20°C.Inferred from studies on other fatty acyl-CoAs.

Experimental Protocols

The analysis and synthesis of this compound require specialized techniques due to its large size, amphipathic nature, and instability.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of long-chain acyl-CoAs.

Methodology:

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer.

    • Extract the acyl-CoAs using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the acyl-CoAs from the SPE cartridge and concentrate the sample.

  • Liquid Chromatography:

    • Separate the acyl-CoAs using a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) at pH 10.5) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry:

    • Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transition for this compound. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphorylated ADP moiety (507 Da).

    • Quantify the analyte by comparing its peak area to that of an internal standard (e.g., an odd-chain length fatty acyl-CoA).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization SPE Solid-Phase Extraction (C18) Tissue_Homogenization->SPE Elution Elution & Concentration SPE->Elution LC Reverse-Phase LC (C18) Elution->LC Inject MS Tandem Mass Spectrometry (ESI+) LC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Figure 1: Workflow for the analysis of this compound by LC-MS/MS.
Synthesis of this compound

Biological synthesis in organisms that produce branched-chain fatty acids involves a series of enzymatic reactions catalyzed by fatty acid synthase (FAS) and elongase complexes, utilizing branched-chain amino acid degradation products as primers.

Biological Role and Signaling Pathways

Very-long-chain and branched-chain fatty acyl-CoAs are known to be potent endogenous ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[2][3][4] It is highly probable that this compound also functions as a PPARα agonist.

Upon binding to this compound, PPARα undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby upregulating their transcription.[5] These target genes are primarily involved in fatty acid transport and β-oxidation.[2][3][4]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Molecule This compound PPARa_cyto PPARα Molecule->PPARa_cyto Binds PPARa_RXR PPARα-RXR Heterodimer PPARa_cyto->PPARa_RXR Translocates & Heterodimerizes with RXR RXR_cyto RXR RXR_cyto->PPARa_RXR Coactivators Coactivators PPARa_RXR->Coactivators Recruits PPRE PPRE (DNA) Coactivators->PPRE Binds Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Genes Activates

Figure 2: Proposed signaling pathway of this compound via PPARα activation.

Conclusion

This compound is a complex lipid molecule with likely important roles in metabolic regulation through its interaction with PPARα. While specific experimental data remains limited, this guide provides a solid foundation for researchers by consolidating information from related compounds and outlining robust experimental approaches for its study. Further research into the precise properties and biological functions of this compound will be crucial for understanding its role in health and disease, and for exploring its potential as a therapeutic target.

References

20-Methylpentacosanoyl-CoA: A Potential Biomarker on the Frontier of Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of lipidomics is rapidly expanding, revealing the intricate roles of lipids not just as energy storage molecules but as critical signaling mediators and biomarkers of disease. Within this landscape, very-long-chain fatty acids (VLCFAs) and their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are emerging as a class of molecules with significant biological implications. 20-Methylpentacosanoyl-CoA, a 26-carbon branched-chain fatty acyl-CoA, represents a specific entity within this class. While direct research on this compound is currently limited, its structural characteristics place it at the intersection of metabolic pathways known to be dysregulated in various pathologies. This technical guide will explore the potential of this compound as a biomarker by examining the broader context of very-long-chain and branched-chain fatty acyl-CoAs, detailing their biological roles, analytical methodologies, and putative involvement in disease.

Biological Significance and Signaling Pathways

Very-long-chain and branched-chain fatty acyl-CoAs are not merely metabolic intermediates; they are potent signaling molecules. A key signaling pathway they modulate is mediated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

PPARα Activation by Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs

Research has shown that the CoA thioesters of VLCFAs and branched-chain fatty acids (BCFAs) are high-affinity ligands for PPARα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid metabolism and inflammation.[1][2] The binding of these acyl-CoAs to PPARα is significantly stronger than that of their corresponding free fatty acids, suggesting that the activated acyl-CoA form is the biologically active ligand.[1][2]

Upon binding, these acyl-CoAs induce a conformational change in PPARα, leading to the recruitment of co-activator proteins.[1][2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby upregulating their transcription.[1] This signaling cascade is crucial for the catabolism of potentially toxic fatty acids and the maintenance of lipid homeostasis. The accumulation of VLCFAs and BCFAs is associated with several neurological disorders, highlighting the importance of this regulatory pathway.[1]

PPARa_Signaling PPARα Signaling Pathway Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VLCFA_BCFA VLCFA / BCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA_BCFA->Acyl_CoA_Synthetase Activation VLCFA_BCFA_CoA This compound (and other VLCFA/BCFA-CoAs) Acyl_CoA_Synthetase->VLCFA_BCFA_CoA PPARa PPARα VLCFA_BCFA_CoA->PPARa Binds and Activates PPARa_RXR_Complex PPARα-RXR-Co-activator Complex PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex Coactivators Co-activators Coactivators->PPARa_RXR_Complex Recruitment PPRE PPRE PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., β-oxidation enzymes) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA

Figure 1: Activation of PPARα signaling by VLCFA/BCFA-CoAs.

Metabolic Pathways

The cellular concentration of this compound is determined by the balance of its synthesis and degradation. These processes are part of the broader fatty acid metabolism pathways.

Synthesis of Very-Long-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids are synthesized in the endoplasmic reticulum through a series of elongation cycles.[3] The process starts with a pre-existing fatty acyl-CoA, such as palmitoyl-CoA (16:0), which is sequentially elongated by the addition of two-carbon units derived from malonyl-CoA.[3] Each elongation cycle involves four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. The synthesis of branched-chain fatty acids involves the use of branched-chain amino acid catabolites as primers for the initial condensation step.

Fatty_Acid_Elongation Fatty Acid Elongation Cycle Acyl_CoA_n Acyl-CoA (Cn) Condensation Condensation (ELOVL) Acyl_CoA_n->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA β-Ketoacyl-CoA (Cn+2) Condensation->Ketoacyl_CoA Reduction1 Reduction (KAR) Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA β-Hydroxyacyl-CoA (Cn+2) Reduction1->Hydroxyacyl_CoA Dehydration Dehydration (HACD) Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Dehydration->Enoyl_CoA Reduction2 Reduction (TER) Enoyl_CoA->Reduction2 Acyl_CoA_n2 Acyl-CoA (Cn+2) Reduction2->Acyl_CoA_n2

Figure 2: The fatty acid elongation cycle in the endoplasmic reticulum.

Degradation of Very-Long-Chain Fatty Acyl-CoAs

Due to their length, VLCFAs cannot be directly metabolized in the mitochondria. They first undergo an initial chain-shortening process via β-oxidation within peroxisomes. This process generates acetyl-CoA and a shorter acyl-CoA, which can then be transported to the mitochondria for complete oxidation.

Data Presentation: The Biomarker Potential of this compound

While specific quantitative data for this compound in disease states is not yet available in the literature, we can hypothesize its potential as a biomarker based on the known roles of VLCFAs and BCFAs. Dysregulation of fatty acid metabolism is a hallmark of many diseases, including metabolic syndromes, neurological disorders, and cancer.[1][4][5][6]

Table 1: Potential Disease Associations for Altered Branched-Chain Very-Long-Chain Fatty Acyl-CoA Levels

Disease CategoryPotential Alteration in this compound LevelsRationale
Peroxisomal Disorders IncreasedDefective peroxisomal β-oxidation leads to the accumulation of VLCFAs and BCFAs.[1]
Neurological Disorders Altered (Increased or Decreased)VLCFA levels are known to be altered in conditions like X-linked adrenoleukodystrophy and are crucial for brain lipid composition.[4]
Cancer AlteredCancer cells exhibit reprogrammed metabolism, including altered fatty acid synthesis and oxidation to meet the demands of rapid proliferation.[5][6][7]
Metabolic Syndrome/Diabetes AlteredDysregulation of lipid metabolism is a core feature of these conditions. PPARα, the receptor for these acyl-CoAs, is a key regulator of glucose and lipid homeostasis.

To validate this compound as a biomarker, quantitative studies comparing its levels in healthy and diseased patient cohorts are essential. The following table illustrates the type of data that would be required.

Table 2: Hypothetical Quantitative Data for Biomarker Validation

AnalyteControl Group (n=100) (Relative Abundance ± SD)Disease Group (n=100) (Relative Abundance ± SD)p-valueFold Change
This compound 1.00 ± 0.252.50 ± 0.75<0.0012.5

Experimental Protocols

The analysis of acyl-CoAs presents analytical challenges due to their low abundance and instability. Liquid chromatography-mass spectrometry (LC-MS/MS) is the state-of-the-art technique for their sensitive and specific quantification.[8][9][10][11]

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the analysis of a broad range of acyl-CoAs, including this compound, from biological samples.

  • Sample Preparation:

    • Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen sample in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water with a suitable internal standard).

    • Centrifuge to pellet proteins and other debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.[8]

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is typically used for separating acyl-CoAs based on their hydrophobicity.[8][11]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is employed to elute the acyl-CoAs.[8][11]

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

    • Column Temperature: Maintained at a controlled temperature (e.g., 32°C) to ensure reproducible retention times.[11]

  • Mass Spectrometry (MS) Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and specificity.[11] This involves selecting the precursor ion of the target acyl-CoA and a specific fragment ion generated upon collision-induced dissociation. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[10]

    • Data Analysis: The peak areas of the target acyl-CoAs are integrated and normalized to the peak area of the internal standard for quantification.

Acyl_CoA_Workflow Acyl-CoA Analysis Workflow Sample Biological Sample (Tissue, Cells) Extraction Metabolite Extraction (Quenching & Homogenization) Sample->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Integration & Quantification) MS_Detection->Data_Analysis Result Quantitative Results Data_Analysis->Result

Figure 3: General workflow for the analysis of acyl-CoAs.

Conclusion and Future Directions

This compound, as a representative of the branched-chain very-long-chain fatty acyl-CoAs, stands as a molecule of high interest for biomarker discovery. While direct evidence is currently lacking, its structural relationship to a class of potent signaling lipids involved in the regulation of metabolism suggests significant potential. The convergence of advanced analytical platforms like high-resolution mass spectrometry with a deeper understanding of lipid metabolic pathways provides a clear roadmap for future research.

The critical next steps for the scientific community will be:

  • Method Development: To develop and validate targeted, high-sensitivity analytical methods for the absolute quantification of this compound in complex biological matrices.

  • Quantitative Profiling: To perform large-scale lipidomics studies on patient cohorts with various diseases to establish correlations between the levels of this compound and disease states.

  • Functional Studies: To elucidate the specific biological functions of this compound, including its affinity for different nuclear receptors and its role in modulating cellular processes.

The exploration of novel lipid species like this compound will undoubtedly uncover new layers of biological regulation and may lead to the development of a new generation of biomarkers for the diagnosis, prognosis, and therapeutic monitoring of a wide range of diseases.

References

An In-depth Technical Guide on the Natural Sources and Occurrence of 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature detailing the specific natural sources, occurrence, and quantitative data for 20-Methylpentacosanoyl-CoA is exceptionally scarce. This guide, therefore, provides a comprehensive overview based on the broader, well-documented class of methyl-branched very-long-chain fatty acids (VLCFAs) and their corresponding CoA esters. The principles, biosynthetic pathways, and analytical methodologies described herein are considered applicable to the investigation of this compound.

Introduction to Methyl-Branched Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. When a methyl group is present as a branch along the acyl chain, they are referred to as methyl-branched VLCFAs. The position of the methyl group can vary, leading to different isomers. 20-Methylpentacosanoic acid is a 26-carbon VLCFA with a methyl group at the 20th carbon position. Its activated form, this compound, is the thioester derivative of coenzyme A, which is the typical state for fatty acids involved in metabolic pathways.

Branched-chain fatty acids are integral components of cell membranes, particularly in bacteria, where they play a crucial role in regulating membrane fluidity and permeability.[1][2][3][4][5] The presence and position of methyl branches disrupt the tight packing of fatty acyl chains, thereby increasing membrane fluidity, which is essential for adaptation to different environmental conditions.[1][2][4]

Natural Occurrence of Methyl-Branched VLCFAs

While specific data for this compound is not available, methyl-branched VLCFAs are predominantly found in the lipids of various microorganisms.

  • Bacteria: A wide range of bacteria synthesize branched-chain fatty acids, which are often major components of their membrane phospholipids.[3][5] Genera such as Bacillus, Listeria, and Pseudomonas are known to produce significant amounts of branched-chain fatty acids.[3][5][6] These fatty acids contribute to the bacteria's ability to survive in diverse environments.[3][5]

  • Marine Organisms: Some marine bacteria are known to produce polyunsaturated fatty acids and long-chain hydrocarbons derived from branched-chain fatty acid precursors.[7]

  • Plants and Animals: While less common as major components, branched-chain fatty acids are also found in trace amounts in certain plant waxes and animal tissues.

Table 1: Representative Quantitative Data of Branched-Chain Fatty Acids in Bacteria

The following table presents representative data on the abundance of various branched-chain fatty acids in bacteria to illustrate their typical distribution. Note: This data is not specific to 20-Methylpentacosanoic acid but provides a general context for the occurrence of related compounds.

Bacterial SpeciesBranched-Chain Fatty AcidRelative Abundance (% of Total Fatty Acids)Reference
Bacillus subtilisiso-C15:025-35(General literature)
anteiso-C15:040-50(General literature)
iso-C17:05-10(General literature)
anteiso-C17:05-15(General literature)
Listeria monocytogenesanteiso-C15:0>60[5]
iso-C15:0<10[5]
anteiso-C17:0~15[5]
Staphylococcus aureusBranched-chain fatty acidsHigh proportion[4]

Biosynthesis of this compound

The biosynthesis of this compound is hypothesized to follow the general pathways for branched-chain and very-long-chain fatty acid synthesis. This involves a specialized set of enzymes.

The process starts with a branched-chain acyl-CoA primer, which is then elongated by a fatty acid synthase (FAS) system. In bacteria, a Type II FAS system is common.[8] The elongation process involves the sequential addition of two-carbon units from malonyl-CoA. For VLCFAs, specialized elongase enzymes (ELOVLs in eukaryotes) are responsible for extending the chain beyond the typical products of the primary FAS.

Below is a diagram illustrating the proposed biosynthetic pathway.

Biosynthesis_of_20_Methylpentacosanoyl_CoA cluster_initiation Initiation cluster_elongation Elongation (FAS II System) cluster_vlcfa_elongation VLCFA Elongation cluster_final_product Final Product Branched-chain amino acid Branched-chain amino acid Branched-chain alpha-keto acid Branched-chain alpha-keto acid Branched-chain amino acid->Branched-chain alpha-keto acid Transaminase Branched-chain acyl-CoA Branched-chain acyl-CoA Branched-chain alpha-keto acid->Branched-chain acyl-CoA Dehydrogenase Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-chain acyl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Intermediate-chain fatty acyl-ACP Intermediate-chain fatty acyl-ACP Fatty Acid Synthase (FAS)->Intermediate-chain fatty acyl-ACP Elongase enzymes Elongase enzymes Intermediate-chain fatty acyl-ACP->Elongase enzymes 20-Methylpentacosanoyl-ACP 20-Methylpentacosanoyl-ACP Elongase enzymes->20-Methylpentacosanoyl-ACP This compound This compound 20-Methylpentacosanoyl-ACP->this compound Acyl-ACP Thioesterase

Caption: Proposed biosynthesis of this compound.

Experimental Protocols for Analysis

The analysis of this compound from a biological source, such as a bacterial culture, would involve several key steps: lipid extraction, hydrolysis (for total fatty acid analysis) or direct analysis of the acyl-CoA, derivatization (for GC-MS), and finally, instrumental analysis.

General Experimental Workflow

The following diagram outlines a general workflow for the analysis of methyl-branched VLCFAs and their CoA esters.

Experimental_Workflow Bacterial Cell Culture Bacterial Cell Culture Cell Harvesting Cell Harvesting Bacterial Cell Culture->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction Hydrolysis (optional) Hydrolysis (optional) Lipid Extraction->Hydrolysis (optional) Direct Analysis of Acyl-CoAs Direct Analysis of Acyl-CoAs Lipid Extraction->Direct Analysis of Acyl-CoAs Derivatization (FAMEs) Derivatization (FAMEs) Hydrolysis (optional)->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis LC-MS/MS Analysis LC-MS/MS Analysis Direct Analysis of Acyl-CoAs->LC-MS/MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General workflow for analyzing branched-chain VLCFAs.

Detailed Methodologies

a) Extraction of Fatty Acids from Bacterial Cultures

A common method for extracting total fatty acids from bacterial cells involves saponification and methylation to form fatty acid methyl esters (FAMEs).[9][10][11]

  • Harvesting: Bacterial cells are harvested from culture by centrifugation.

  • Saponification: The cell pellet is treated with a strong base (e.g., NaOH in methanol) and heated to hydrolyze lipids and release fatty acids.[11]

  • Methylation: The fatty acids are then esterified, typically using an acidic methanol (B129727) solution (e.g., H2SO4 or HCl in methanol) with heating, to form FAMEs.[9][12]

  • Extraction: The FAMEs are extracted into an organic solvent such as hexane.[9][10]

  • Cleanup: The extract may be washed with a mild aqueous base to remove any remaining acidic components.[11]

b) Analysis of Intact Acyl-CoAs

For the direct analysis of this compound without hydrolysis, a different extraction procedure is required, followed by LC-MS/MS analysis.[13][14]

  • Extraction: Cells are lysed, and proteins are precipitated using an organic solvent like acetonitrile (B52724) or a mixture of isopropanol (B130326) and acetic acid. The supernatant containing the acyl-CoAs is collected.

  • Solid-Phase Extraction (SPE): The extract can be further purified and concentrated using SPE to isolate the acyl-CoA fraction.

Instrumental Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs

GC-MS is a powerful technique for the identification and quantification of fatty acids as their methyl esters.[15][16]

  • Separation: A capillary GC column separates the FAMEs based on their volatility and polarity. The retention time can help in the initial identification.

  • Identification: The mass spectrometer provides a fragmentation pattern (mass spectrum) for each FAME, which is characteristic of its structure, including the position of methyl branches.

  • Quantification: By using an internal standard, the amount of each fatty acid in the original sample can be determined.[15][16]

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Acyl-CoAs

LC-MS/MS is the method of choice for analyzing intact acyl-CoAs.[13][14][17][18][19][20]

  • Separation: Reversed-phase liquid chromatography separates the different acyl-CoA species.

  • Detection: The mass spectrometer can be operated in various modes, such as selected reaction monitoring (SRM), to specifically detect and quantify the target molecule, this compound, with high sensitivity and specificity.[13][14][18][19][20]

Conclusion

While this compound remains an understudied molecule with no specific data on its natural sources and occurrence, the established knowledge of methyl-branched very-long-chain fatty acids provides a strong foundation for its investigation. It is highly probable that this compound, if naturally occurring, would be found in the lipids of certain bacteria. The biosynthetic and analytical methodologies detailed in this guide offer a robust framework for researchers aiming to identify, quantify, and understand the role of this compound and other rare branched-chain VLCFAs in biological systems. Future research in microbial lipidomics is likely to shed more light on the prevalence and function of such unique fatty acid structures.

References

Theoretical Modeling of 20-Methylpentacosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylpentacosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. While specific literature on this particular molecule is sparse, its structural characteristics suggest involvement in metabolic pathways analogous to other branched-chain fatty acids (BCFAs). BCFAs are known constituents of cellular membranes and can be found in various organisms, where they play roles in modulating membrane fluidity and participating in signaling pathways.[1][2] The study of this compound is pertinent to understanding lipid metabolism and could unveil novel therapeutic targets.

This technical guide provides a comprehensive framework for the theoretical modeling of the this compound structure, outlines relevant experimental protocols for its analysis, and proposes a putative biosynthetic pathway.

Theoretical Modeling of 3D Structure

Due to the likely absence of an experimentally determined crystal structure for this compound, computational methods are essential for elucidating its three-dimensional conformation. Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational space of acyl-CoA molecules in various environments.[3][4][5][6]

An MD simulation workflow would typically involve:

  • Initial Structure Generation: A starting 3D structure of this compound can be generated using molecular building software.

  • Force Field Parameterization: An appropriate force field (e.g., CHARMM, AMBER) must be selected and parameterized to accurately describe the intramolecular and intermolecular interactions of the molecule.

  • System Setup: The molecule is placed in a simulation box, typically solvated with water molecules and ions to mimic physiological conditions.

  • Simulation: The system is subjected to energy minimization, followed by a period of equilibration and a final production run where trajectory data is collected.

The following diagram illustrates the logical workflow for the theoretical modeling of this compound.

Theoretical_Modeling_Workflow cluster_prep Model Preparation cluster_sim Molecular Dynamics Simulation cluster_analysis Data Analysis start Generate Initial 3D Structure force_field Parameterize with Force Field start->force_field Assign atomic parameters system_setup Solvate in Simulation Box force_field->system_setup Create simulation environment minimization Energy Minimization system_setup->minimization Remove steric clashes equilibration System Equilibration minimization->equilibration Stabilize temperature and pressure production Production MD Run equilibration->production Generate conformational ensemble trajectory Analyze Trajectory production->trajectory Extract coordinates over time properties Calculate Biophysical Properties trajectory->properties Quantify structural parameters visualization Visualize Conformations trajectory->visualization Generate 3D models

Caption: Workflow for Theoretical Modeling of this compound.
Predicted Biophysical Data

An MD simulation would yield a wealth of quantitative data. The following table summarizes the types of biophysical parameters that can be calculated from the simulation trajectory.

Parameter CategorySpecific ParametersDescription
Bond and Angle Data Average Bond Lengths (C-C, C-H, C=O, C-S)Provides insight into the local geometry of the molecule.
Average Bond Angles (C-C-C, O=C-S)Describes the angles formed by three connected atoms.
Dihedral Angle DistributionsCharacterizes the rotation around chemical bonds, defining the conformation.
Energy Parameters Potential EnergyThe total energy of the system, indicating stability.
van der Waals and Electrostatic EnergiesComponents of the non-bonded interaction energies.
Structural Properties Radius of GyrationA measure of the molecule's compactness.
Root Mean Square Deviation (RMSD)Indicates the stability of the structure over time.
Solvent Accessible Surface Area (SASA)The surface area of the molecule exposed to the solvent.

Experimental Protocols

Experimental validation is crucial to complement theoretical models. The following are key experimental protocols for the analysis of long-chain acyl-CoAs.

Extraction and Purification of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA analysis.

  • Homogenization: Homogenize tissue samples in a potassium phosphate (B84403) buffer (100 mM, pH 4.9).

  • Solvent Extraction: Add 2-propanol and acetonitrile (B52724) to the homogenate to extract the acyl-CoAs.

  • Solid-Phase Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elution: Elute the bound acyl-CoAs with 2-propanol.

  • Concentration: Concentrate the eluent before analysis.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for the quantification of acyl-CoAs.

  • Chromatographic Separation:

    • Use a C8 or C18 reverse-phase column.

    • Employ a binary gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic component (e.g., ammonium hydroxide in acetonitrile).

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Perform selected reaction monitoring (SRM) for quantitative analysis, monitoring specific precursor and product ion transitions for this compound.

Putative Biosynthesis and Biological Role

Branched-chain fatty acids are typically synthesized from branched-chain amino acids.[1][7][8] It is hypothesized that this compound is synthesized from the catabolism of a branched-chain amino acid, likely leucine, which can be converted to a branched-chain keto acid. This keto acid can then be decarboxylated to form a primer for fatty acid synthesis.[8][9]

The resulting this compound could then be incorporated into complex lipids or participate in metabolic pathways such as beta-oxidation. The crystal structure of very-long-chain acyl-CoA dehydrogenase (VLCAD) shows a binding channel capable of accommodating acyl chains up to 24 carbons in length, suggesting that this compound could be a substrate for this enzyme.[10][11]

The following diagram illustrates the proposed biosynthetic pathway leading to this compound and its potential subsequent metabolism.

Biosynthesis_Pathway cluster_input Precursors cluster_synthesis Biosynthesis cluster_fate Metabolic Fate leucine Leucine keto_acid Branched-chain α-keto acid leucine->keto_acid Transamination primer Branched-chain primer-CoA keto_acid->primer Decarboxylation elongation Fatty Acid Elongation primer->elongation Chain elongation with Malonyl-CoA final_product This compound elongation->final_product complex_lipids Incorporation into Complex Lipids final_product->complex_lipids Esterification beta_oxidation Beta-oxidation (e.g., via VLCAD) final_product->beta_oxidation Mitochondrial import acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa Energy production

Caption: Proposed Biosynthesis and Metabolism of this compound.

Conclusion

The theoretical modeling and experimental analysis of this compound present a frontier in lipidomics. The methodologies outlined in this guide provide a robust framework for researchers to investigate the structure, function, and metabolic relevance of this and other novel long-chain branched fatty acyl-CoAs. Such studies are essential for advancing our understanding of lipid metabolism and for the development of new therapeutic strategies targeting lipid-related diseases.

References

role of methyl branching in very-long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Methyl Branching in Very-Long-Chain Acyl-CoAs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with a chain length of 22 carbons or more. A subset of these molecules features methyl branching along their acyl chains, a structural modification that profoundly influences their metabolism, physical properties, and biological functions. Unlike their straight-chain counterparts, methyl-branched VLCFAs cannot be readily metabolized through the conventional beta-oxidation pathway in mitochondria. Instead, they require specialized enzymatic machinery primarily located in peroxisomes. The accumulation of these fatty acids due to metabolic defects is associated with severe neurological disorders, such as Refsum disease and Zellweger spectrum disorders.[1][2] This guide provides a comprehensive overview of the metabolism, physiological roles, and pathological implications of methyl-branched very-long-chain acyl-CoAs, with a focus on quantitative data and detailed experimental methodologies.

Metabolism of Methyl-Branched Very-Long-Chain Acyl-CoAs

The catabolism of methyl-branched VLCFAs is critically dependent on their structure, specifically the position of the methyl group.

Alpha-Oxidation of 3-Methyl-Branched Acyl-CoAs

Fatty acids with a methyl group at the β-carbon (C3), such as phytanic acid, are not substrates for the initial acyl-CoA dehydrogenase of β-oxidation.[3] These molecules are first shortened by one carbon via the α-oxidation pathway, which occurs in the peroxisomes.[3]

The key steps are:

  • Activation: Phytanic acid is activated to its CoA ester, phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH), an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[4]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.

  • Oxidation: Pristanal is oxidized by an aldehyde dehydrogenase to pristanic acid.[5]

Pristanic acid, now a 2-methyl-branched fatty acid, can proceed to the β-oxidation pathway.

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid (3-methyl-branched) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal Pristanic_Acid Pristanic Acid (2-methyl-branched) Pristanal->Pristanic_Acid Activation Acyl-CoA Synthetase Hydroxylation Phytanoyl-CoA Hydroxylase (PHYH) Cleavage 2-Hydroxyphytanoyl-CoA Lyase Oxidation Aldehyde Dehydrogenase

Fig 1. Alpha-Oxidation Pathway for Phytanic Acid.
Beta-Oxidation of 2-Methyl-Branched Acyl-CoAs

Once activated to their CoA esters, 2-methyl-branched fatty acids like pristanic acid undergo β-oxidation within the peroxisomes.[6] This process is stereospecific and requires α-methylacyl-CoA racemase to convert the (2R)-methyl stereoisomer to the (2S)-methyl stereoisomer, which is the substrate for the subsequent oxidation steps. The pathway involves a series of reactions catalyzed by branched-chain acyl-CoA oxidase, D-bifunctional protein, and sterol carrier protein X (SCPx) thiolase. After several cycles, the shortened acyl-CoA is transferred to the mitochondria for complete oxidation.

Beta_Oxidation_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanoyl_CoA_S (2S)-Pristanoyl-CoA Pristanoyl_CoA->Pristanoyl_CoA_S α-methylacyl-CoA racemase Enoyl_CoA 2-methyl-enoyl-CoA Pristanoyl_CoA_S->Enoyl_CoA Branched-chain Acyl-CoA Oxidase Hydroxyacyl_CoA 3-hydroxy-2-methyl-acyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-bifunctional protein Ketoacyl_CoA 3-keto-2-methyl-acyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-bifunctional protein Shortened_Acyl_CoA Shortened Acyl-CoA + Propionyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA SCPx Thiolase Mito_Oxidation Further β-oxidation Shortened_Acyl_CoA->Mito_Oxidation Carnitine Shuttle

Fig 2. Peroxisomal Beta-Oxidation of Pristanoyl-CoA.

Physiological Roles of Methyl-Branched VLCFAs

Influence on Membrane Structure and Fluidity

Methyl branches act as structural perturbations in the acyl chains of lipids, disrupting the tight packing of straight-chain fatty acids. This has significant consequences for the biophysical properties of cell membranes. Molecular dynamics simulations have shown that methyl branching reduces lipid condensation, decreases the thickness of the lipid bilayer, and lowers the ordering of the acyl chains.[7][8] This disruption leads to the formation of kinks at the branching point, which enhances the overall fluidity of the membrane.[7][8] This fluidizing effect is crucial for microorganisms living in extreme temperatures and is analogous to the role of unsaturated fatty acids in higher organisms.[8][9]

ParameterEffect of Methyl BranchingReference
Lipid Condensation Reduced[7]
Bilayer Thickness Decreased[7][8]
Acyl Chain Ordering Lowered[7][8]
Membrane Fluidity Enhanced[7][8][9]
Bending Modulus Decreased[9]
Bilayer Viscosity Decreased[9]

Clinical Significance and Pathophysiology

Defects in the metabolism of methyl-branched VLCFAs lead to their accumulation in tissues and plasma, resulting in severe inherited metabolic disorders.

Refsum Disease

Adult Refsum Disease (ARD) is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), due to mutations in the PHYH gene.[10] In a smaller subset of patients, the disease results from mutations in the PEX7 gene, which is involved in importing PHYH into the peroxisome.[11] The primary biochemical hallmark is the accumulation of phytanic acid in plasma and tissues.[11] The clinical manifestations include retinitis pigmentosa, anosmia, peripheral polyneuropathy, cerebellar ataxia, and ichthyosis.[12] The toxicity of phytanic acid is attributed to several mechanisms, including the disruption of mitochondrial function by acting as a protonophore, which decreases the mitochondrial membrane potential and ATP synthesis.[13][14] It also induces the generation of reactive oxygen species (ROS) and impairs cellular calcium homeostasis.[15]

AnalyteNormal Plasma LevelsRefsum Disease Plasma LevelsReference
Phytanic Acid ≤ 0.2 mg/dL10 - 50 mg/dL (or higher)[11]
Zellweger Spectrum Disorders

Zellweger spectrum disorders (ZSDs) are a group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for peroxisome biogenesis.[2] The resulting absence or reduction of functional peroxisomes leads to the impairment of multiple metabolic pathways, including the α-oxidation of phytanic acid and the β-oxidation of both VLCFAs and pristanic acid.[16][17] Consequently, patients with ZSD show elevated levels of VLCFAs, phytanic acid, and pristanic acid in their plasma.[18][19] The clinical phenotype is severe, often presenting in the neonatal period with profound neurological deficits, liver dysfunction, and craniofacial abnormalities.[2]

Signaling Roles of Methyl-Branched Fatty Acids

Recent evidence suggests that phytanic acid and its metabolite, pristanic acid, are not merely metabolic intermediates but also act as signaling molecules. Both have been identified as natural ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[6][20] Activation of PPARα by these fatty acids can modulate the expression of genes involved in lipid metabolism.

Furthermore, phytanic and pristanic acids can trigger intracellular calcium signaling.[1] They have been shown to activate the G-protein coupled receptor GPR40, a free fatty acid receptor, leading to an increase in intracellular calcium levels.[1][21] This GPR40-mediated signaling may contribute to the cytotoxic effects observed when these fatty acids accumulate to pathological concentrations.[1]

Signaling_Pathways cluster_extracellular cluster_cell Cell cluster_membrane cluster_cytosol cluster_nucleus Nucleus PA Phytanic Acid / Pristanic Acid GPR40 GPR40 PA->GPR40 Binds PA_cyto Phytanic Acid / Pristanic Acid PA->PA_cyto Enters Cell Ca_increase ↑ Intracellular Ca²⁺ GPR40->Ca_increase Activates PPARa PPARα PA_cyto->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Regulates

Fig 3. Signaling Roles of Methyl-Branched Fatty Acids.

Experimental Protocols

Accurate quantification of methyl-branched VLCFAs is crucial for the diagnosis and management of peroxisomal disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.[22][23]

Protocol: Quantification of Plasma Phytanic and Pristanic Acid by LC-MS/MS

This protocol is a synthesized methodology based on established procedures for the analysis of fatty acids in plasma.[24][25]

1. Sample Preparation and Hydrolysis:

  • To 20 µL of plasma, add an internal standard solution containing deuterated analogues of the fatty acids.

  • Add 40 µL of 5 mol/L hydrochloric acid.

  • Incubate at 100°C for 60 minutes to hydrolyze the fatty acid esters.

  • Allow the sample to cool to room temperature.

2. Extraction:

  • Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., hexane (B92381) or a chloroform:methanol mixture).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Carefully transfer the organic (upper) layer containing the free fatty acids to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization:

  • To enhance ionization efficiency for MS analysis, derivatize the carboxyl group of the fatty acids. A common agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[24]

  • Reconstitute the dried extract in the derivatization reagent and catalyst solution.

  • Incubate at 60°C for approximately 60 minutes.

  • Evaporate the excess reagent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Separate the derivatized fatty acids on a reverse-phase C8 or C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with an appropriate modifier (e.g., formic acid).

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

  • Quantification: Generate a calibration curve using standards of known concentrations and calculate the concentration of each fatty acid in the plasma sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Analytical_Workflow Start Plasma Sample (+ Internal Standard) Hydrolysis Acid Hydrolysis (100°C, 60 min) Start->Hydrolysis Extraction Liquid-Liquid Extraction (Organic Solvent) Hydrolysis->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Derivatization (e.g., DAABD-AE, 60°C) Evaporation1->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Analysis LC-MS/MS Analysis (Reverse Phase, ESI+, MRM) Reconstitution->Analysis End Quantification Analysis->End

Fig 4. Workflow for LC-MS/MS Analysis of Branched-Chain Fatty Acids.

Conclusion and Future Directions

Methyl branching in very-long-chain acyl-CoAs imposes unique metabolic requirements and confers distinct biophysical properties that are crucial for cellular function, particularly in maintaining membrane fluidity. The study of disorders like Refsum disease has been instrumental in elucidating the intricate peroxisomal pathways responsible for their degradation. The emerging roles of these fatty acids as signaling molecules, acting on nuclear and membrane receptors, open new avenues for understanding their pathophysiology and for potential therapeutic interventions. Future research should focus on further delineating these signaling cascades, exploring the downstream effects of receptor activation, and developing targeted therapies that can either correct the metabolic defect or mitigate the toxic effects of their accumulation. Advances in analytical techniques will continue to be vital in diagnosing these disorders and monitoring the efficacy of novel treatments.

References

Metabolic Fate of 20-Methylpentacosanoyl-CoA In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are integral components of cellular lipids. Their metabolism is crucial for maintaining cellular homeostasis, and defects in their degradation pathways are associated with severe metabolic disorders. 20-Methylpentacosanoyl-CoA is a unique saturated fatty acyl-CoA possessing both a C25 carbon backbone and a methyl group at the C-20 position. The presence of the methyl group sterically hinders direct degradation by the mitochondrial beta-oxidation machinery. Therefore, its catabolism is channeled through specialized pathways within the peroxisome.

Predicted Metabolic Pathway of this compound

The metabolic degradation of this compound is anticipated to proceed through a coordinated series of enzymatic reactions localized within the peroxisome, beginning with alpha-oxidation and followed by beta-oxidation.

Peroxisomal Alpha-Oxidation

The initial step in the metabolism of this compound is the removal of the methyl group via alpha-oxidation. This pathway is essential for the degradation of branched-chain fatty acids where the branch prevents the action of acyl-CoA dehydrogenases in beta-oxidation.[1][2]

The key enzymatic steps are:

  • Hydroxylation: this compound is hydroxylated at the alpha-carbon by a phytanoyl-CoA hydroxylase (PHYH)-like enzyme to form 2-hydroxy-20-methylpentacosanoyl-CoA.

  • Cleavage: A lyase, such as 2-hydroxyphytanoyl-CoA lyase (HACL1), cleaves the C1-C2 bond, releasing the original carboxyl group as formyl-CoA and producing 19-methyltetracosanal.

  • Oxidation: The resulting aldehyde is oxidized to 19-methyltetracosanoic acid by an aldehyde dehydrogenase.

Peroxisomal Beta-Oxidation

Following alpha-oxidation, the resulting 19-methyltetracosanoic acid is activated to its CoA ester, 19-methyltetracosanoyl-CoA, and can then undergo chain shortening via peroxisomal beta-oxidation.[3][4] This process involves a cycle of four enzymatic reactions:

  • Oxidation: An acyl-CoA oxidase introduces a double bond between the alpha and beta carbons.

  • Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: A thiolase cleaves the beta-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons.

This cycle repeats until the fatty acyl-CoA is sufficiently shortened to be transported to the mitochondria for complete oxidation to CO2 and water.

Expected Metabolites and Data Presentation

While specific quantitative data for the in vivo metabolism of this compound is not available, experiments utilizing stable isotope tracing and mass spectrometry would be expected to identify a series of metabolites. The following tables outline the expected classes of metabolites and a template for the presentation of quantitative data that could be generated through such studies.

Table 1: Predicted Metabolites of this compound

Metabolic Pathway Metabolite Class Predicted Metabolites
Alpha-Oxidation Hydroxylated Acyl-CoA2-hydroxy-20-methylpentacosanoyl-CoA
Aldehyde19-methyltetracosanal
Carboxylic Acid19-methyltetracosanoic acid
Peroxisomal Beta-Oxidation Chain-shortened Acyl-CoAs17-methyl-docosanoyl-CoA, 15-methyl-eicosanoyl-CoA, etc.
Acetyl-CoA
Mitochondrial Beta-Oxidation Further Chain-shortened Acyl-CoAsPropionyl-CoA (from odd-chain degradation)
Acetyl-CoA

Table 2: Template for Quantitative Analysis of Metabolites

Metabolite Tissue/Biofluid Concentration (e.g., pmol/g tissue) Method of Detection
20-Methylpentacosanoic AcidPlasmaTo be determinedLC-MS/MS
19-Methyltetracosanoic AcidLiverTo be determinedLC-MS/MS
C24 Methyl-branched Acyl-CoALiver PeroxisomesTo be determinedLC-MS/MS
C22 Methyl-branched Acyl-CoALiver PeroxisomesTo be determinedLC-MS/MS
Acetyl-CoAMitochondriaTo be determinedLC-MS/MS
Propionyl-CoAMitochondriaTo be determinedLC-MS/MS

Experimental Protocols

The following protocols describe established methods that can be adapted for studying the in vivo metabolic fate of this compound.

In Vivo Stable Isotope Tracing

This protocol allows for the tracking of the metabolic fate of this compound in a living organism.

Materials:

  • Stable isotope-labeled 20-Methylpentacosanoic acid (e.g., 13C or 2H labeled)

  • Experimental animals (e.g., mice or rats)

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies

  • Tissue homogenization buffer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Synthesize or procure stable isotope-labeled 20-Methylpentacosanoic acid.

  • Administer the labeled fatty acid to experimental animals via oral gavage or intravenous injection.

  • Collect blood samples at various time points post-administration.

  • At the end of the experiment, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, brain).

  • Extract lipids and acyl-CoAs from plasma and tissue homogenates.

  • Analyze the extracts using LC-MS/MS to identify and quantify the labeled parent compound and its metabolites.

Analysis of Acyl-CoAs by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of acyl-CoA species.

Materials:

  • Tissue or cell samples

  • Acyl-CoA extraction buffer (e.g., acetonitrile/isopropanol/water)

  • Internal standards (e.g., odd-chain acyl-CoAs)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Homogenize tissue or lyse cells in ice-cold extraction buffer containing internal standards.

  • Centrifuge to pellet cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Resuspend the extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto the LC-MS/MS system.

  • Separate acyl-CoA species using a gradient elution program.

  • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode.

Visualizations

Predicted Metabolic Pathway of this compound

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound 2-Hydroxy-20-methylpentacosanoyl-CoA 2-Hydroxy-20-methylpentacosanoyl-CoA This compound->2-Hydroxy-20-methylpentacosanoyl-CoA PHYH-like enzyme (Alpha-Oxidation) 19-Methyltetracosanal 19-Methyltetracosanal 2-Hydroxy-20-methylpentacosanoyl-CoA->19-Methyltetracosanal HACL1-like enzyme 19-Methyltetracosanoic Acid 19-Methyltetracosanoic Acid 19-Methyltetracosanal->19-Methyltetracosanoic Acid Aldehyde Dehydrogenase 19-Methyltetracosanoyl-CoA 19-Methyltetracosanoyl-CoA 19-Methyltetracosanoic Acid->19-Methyltetracosanoyl-CoA Acyl-CoA Synthetase Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs 19-Methyltetracosanoyl-CoA->Chain-shortened Acyl-CoAs Beta-Oxidation Cycles Acetyl-CoA_perox Acetyl-CoA_perox 19-Methyltetracosanoyl-CoA->Acetyl-CoA_perox Beta-Oxidation Shortened Acyl-CoAs_mito Shortened Acyl-CoAs_mito Chain-shortened Acyl-CoAs->Shortened Acyl-CoAs_mito Transport Acetyl-CoA_mito Acetyl-CoA_mito Acetyl-CoA_perox->Acetyl-CoA_mito Transport Shortened Acyl-CoAs_mito->Acetyl-CoA_mito Beta-Oxidation TCA_Cycle TCA Cycle Acetyl-CoA_mito->TCA_Cycle

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolite Analysis

experimental_workflow Start Start Administer Labeled 20-Methylpentacosanoic Acid Administer Labeled 20-Methylpentacosanoic Acid Start->Administer Labeled 20-Methylpentacosanoic Acid Collect Blood and Tissues Collect Blood and Tissues Administer Labeled 20-Methylpentacosanoic Acid->Collect Blood and Tissues Extract Lipids and Acyl-CoAs Extract Lipids and Acyl-CoAs Collect Blood and Tissues->Extract Lipids and Acyl-CoAs LC-MS/MS Analysis LC-MS/MS Analysis Extract Lipids and Acyl-CoAs->LC-MS/MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS Analysis->Data Processing and Quantification Metabolic Fate Determination Metabolic Fate Determination Data Processing and Quantification->Metabolic Fate Determination

Caption: Workflow for in vivo analysis of this compound metabolism.

Conclusion

The in vivo metabolic fate of this compound is predicted to involve a peroxisome-centric degradation pathway, commencing with alpha-oxidation to circumvent its methyl branch, followed by beta-oxidation for chain shortening. While direct experimental evidence and quantitative data for this specific molecule are currently lacking in the scientific literature, the established principles of fatty acid metabolism provide a robust framework for its predicted catabolism. The experimental protocols outlined in this guide offer a clear path for researchers to generate the specific quantitative data required for a complete understanding of its metabolic fate. Such studies are essential for elucidating the roles of these complex lipids in health and disease and for the development of targeted therapeutic interventions for related metabolic disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 20-Methylpentacosanoyl-CoA Standard for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of a 20-Methylpentacosanoyl-CoA standard, a crucial tool for various research applications, including the study of fatty acid metabolism, enzyme kinetics, and as an internal standard in mass spectrometry-based lipidomics. The synthesis is approached in two main stages: the preparation of 20-methylpentacosanoic acid followed by its conversion to the corresponding coenzyme A (CoA) thioester. This protocol offers a robust method for producing a high-purity standard for research purposes.

Introduction

Very-long-chain fatty acids (VLCFAs) and their CoA esters play significant roles in numerous biological processes. The availability of high-purity standards for these molecules is essential for accurate quantification and in-depth biochemical studies. This compound is a branched-chain VLCFA-CoA that can serve as a specific substrate or internal standard in research focused on lipid metabolism and related diseases. This protocol outlines a feasible synthetic route for its preparation.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the free fatty acid, 20-methylpentacosanoic acid. The second step is the activation of this fatty acid and its subsequent coupling with Coenzyme A.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 20-Methylpentacosanoic Acid cluster_1 Step 2: Synthesis of this compound Start Starting Materials (e.g., Alkyl Halide & Malonic Ester) Intermediate1 Chain Elongation & Branch Introduction Start->Intermediate1 Multi-step Organic Synthesis FFA 20-Methylpentacosanoic Acid Intermediate1->FFA Hydrolysis NHS_Ester Activation with NHS/DCC FFA->NHS_Ester CoA_Reaction Reaction with Coenzyme A NHS_Ester->CoA_Reaction Purification HPLC Purification CoA_Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 20-Methylpentacosanoic Acid

A general synthetic strategy for long-chain branched fatty acids involves the iterative elongation of a shorter-chain precursor. One plausible, though multi-step, approach is outlined below, employing standard organic chemistry reactions.

Experimental Protocol

A multi-step synthesis, for example, using a Grignard reagent and a long-chain alkyl halide, can be employed to construct the carbon backbone. A simplified conceptual workflow is presented.

Fatty_Acid_Synthesis A 1-bromo-4-methylnonane C Grignard Formation A->C Mg, THF B 16-(tetrahydro-2H-pyran-2-yloxy)hexadecyl bromide D Coupling Reaction B->D C->D E Deprotection D->E Acidic workup F Oxidation E->F e.g., Jones Oxidation G 20-Methylpentacosanoic Acid F->G

Caption: Conceptual workflow for 20-Methylpentacosanoic Acid synthesis.

Materials:

  • Appropriate short-chain branched alkyl halide and a long-chain ω-hydroxy alkyl halide.

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Reagents for oxidation (e.g., Jones reagent)

  • Standard glassware for organic synthesis

Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent from the branched alkyl halide in anhydrous THF.

  • Coupling Reaction: React the Grignard reagent with the protected long-chain ω-hydroxy alkyl halide.

  • Deprotection: Remove the protecting group from the hydroxyl function.

  • Oxidation: Oxidize the resulting primary alcohol to the carboxylic acid.

  • Purification: Purify the final fatty acid product by column chromatography or recrystallization.

Characterization: The structure of the synthesized 20-methylpentacosanoic acid should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the carbon skeleton and functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

ParameterExpected Value
Molecular FormulaC26H52O2
Molecular Weight400.70 g/mol
AppearanceWhite solid

Part 2: Synthesis of this compound

This procedure utilizes the activation of the fatty acid with N-hydroxysuccinimide (NHS) to facilitate the thioesterification with Coenzyme A.

Experimental Protocol

Acyl_CoA_Synthesis_Protocol cluster_0 Activation of Fatty Acid cluster_1 Reaction with Coenzyme A cluster_2 Purification and Analysis A Dissolve 20-Methylpentacosanoic Acid, NHS, and DCC in THF B Stir at room temperature overnight A->B C Filter to remove DCU precipitate B->C D Evaporate solvent to obtain NHS ester C->D F Add NHS ester solution in THF D->F E Dissolve CoA in aqueous buffer (pH 8.0) E->F G Stir at room temperature for 4-6 hours F->G H Acidify reaction mixture G->H I Purify by reverse-phase HPLC H->I J Lyophilize pure fractions I->J K Characterize by MS and NMR J->K

Caption: Detailed workflow for the synthesis of this compound.

Materials:

  • 20-Methylpentacosanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Reverse-phase HPLC column (e.g., C18)

  • Acetonitrile (B52724) (ACN)

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Activation of 20-Methylpentacosanoic Acid:

    • In a round-bottom flask, dissolve 20-methylpentacosanoic acid (1 equivalent), NHS (1.1 equivalents), and DCC (1.1 equivalents) in anhydrous THF.

    • Stir the reaction mixture at room temperature overnight.

    • The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Remove the DCU by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 20-methylpentacosanoate-NHS ester.

  • Reaction with Coenzyme A:

    • Dissolve Coenzyme A trilithium salt in the sodium bicarbonate buffer.

    • Dissolve the crude NHS ester in a minimal amount of THF and add it dropwise to the CoA solution with vigorous stirring.

    • Maintain the pH of the reaction mixture around 8.0.

    • Stir the reaction at room temperature for 4-6 hours.

  • Purification:

    • Acidify the reaction mixture to pH 4-5 with dilute formic acid.

    • Purify the crude this compound by reverse-phase HPLC. A gradient of water and acetonitrile with 0.1% formic acid is typically used for elution.

    • Collect the fractions containing the product, identified by UV absorbance at 260 nm.

    • Combine the pure fractions and lyophilize to obtain the final product as a white solid.

Quantitative Data Summary

AnalyteMolecular FormulaCalculated Monoisotopic Mass (Da)
20-Methylpentacosanoic AcidC26H52O2400.3964
This compoundC47H84N7O17P3S1151.4916
HPLC Purification Parameters
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 260 nm
Expected Retention Time Dependent on the specific system, but will be significantly longer than for shorter chain acyl-CoAs.

Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the final product using high-resolution mass spectrometry (e.g., LC-MS/MS).

  • NMR Spectroscopy: Confirm the structure, though the complexity and low concentration may make this challenging.

Applications

  • Enzyme Assays: As a substrate for enzymes involved in very-long-chain fatty acid metabolism.

  • Mass Spectrometry: As an internal standard for the quantification of endogenous long-chain acyl-CoAs in biological samples.

  • Drug Discovery: In screening for inhibitors of enzymes involved in fatty acid metabolism.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated fume hood.

  • DCC is a potent allergen; avoid skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols for the Detection of 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylpentacosanoyl-CoA is a branched-chain very-long-chain acyl-coenzyme A (VLC-ACoA). The analysis of specific acyl-CoA species is crucial for understanding cellular metabolism, including fatty acid oxidation, lipid biosynthesis, and the regulation of various cellular processes. Dysregulation of VLC-ACoA metabolism is associated with several metabolic and neurodegenerative diseases. These application notes provide detailed protocols for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most robust and reproducible method for acyl-CoA analysis.[1]

Principle

The method described is based on the extraction of this compound from biological matrices, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry. Quantification is achieved by using a stable isotope-labeled or odd-chain internal standard and monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from established methods for long-chain and very-long-chain acyl-CoA extraction from tissues.[2][3][4][5]

Materials:

  • Tissue sample (e.g., liver, brain, muscle), snap-frozen in liquid nitrogen

  • Homogenization Buffer: 100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA (C17:0-CoA) or a custom synthesized stable isotope-labeled this compound)

  • Solid Phase Extraction (SPE) columns (e.g., C18 or a mixed-mode anion exchange)

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE Elution Buffer: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)

  • Centrifuge capable of 4°C and >15,000 x g

  • Glass homogenizer

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold Homogenization Buffer and 10 µL of the Internal Standard solution.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2 mL of a 3:1 (v/v) Acetonitrile/Isopropanol mixture and homogenize further for 30 seconds.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For SPE purification, condition the SPE column with 1 mL of methanol followed by 1 mL of water.

  • Acidify the supernatant with 150 µL of glacial acetic acid.[6]

  • Load the acidified supernatant onto the conditioned SPE column.

  • Wash the column with 1 mL of the SPE Wash Solution to remove interfering substances.[5]

  • Elute the acyl-CoAs with 2 mL of the SPE Elution Buffer.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol utilizes a reverse-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • C18 Reverse-Phase HPLC column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water[7][8]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[7][8]

  • Autosampler capable of maintaining samples at 4°C

LC Conditions:

  • Column Temperature: 35°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 100
    22.5 100
    22.51 20

    | 30.0 | 20 |

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]+) for this compound (C32H64N7O17P3S) is approximately m/z 1004.3.

    • The primary product ion results from the neutral loss of the phosphorylated ADP moiety (507 Da).[9]

    • A secondary product ion around m/z 428 is also characteristic of the CoA moiety.[3]

    • Quantitative Transition: m/z 1004.3 → [M-507+H]+

    • Qualitative Transition: m/z 1004.3 → 428.0

Quantitative Data

The following table summarizes expected quantitative performance parameters for the analysis of very-long-chain acyl-CoAs, which can be used as a benchmark for method validation for this compound. Actual values must be determined experimentally.

ParameterExpected Value RangeReference
Limit of Detection (LOD) 2 - 20 nM[10]
Limit of Quantification (LOQ) 4.2 - 16.9 nM (for very-long-chain acyl-CoAs)[2]
Linearity (R²) > 0.99[10]
Accuracy (% Recovery) 80 - 115%[10][11]
Precision (%RSD) < 15%[11]

Visualization

Peroxisomal Beta-Oxidation of this compound

The metabolism of 2-methyl-branched fatty acyl-CoAs, such as this compound, occurs in the peroxisome via a specific beta-oxidation pathway.[1][8][11] This pathway differs from the one for straight-chain fatty acids.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion BCFA 20-Methylpentacosanoic Acid BCFA_CoA This compound BCFA->BCFA_CoA Branched-Chain Acyl-CoA Synthetase Enoyl_CoA 2-Methyl-trans-2-Hexacosenoyl-CoA BCFA_CoA->Enoyl_CoA Branched-Chain Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxy-2-methyl-hexacosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein Ketoacyl_CoA 3-Keto-2-methyl-hexacosanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Sterol Carrier Protein X (SCPx) Thiolase Shorter_Acyl_CoA 2-Methyl-tetracosanoyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Sterol Carrier Protein X (SCPx) Thiolase TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Enters TCA Cycle Shorter_Acyl_CoA->Ketoacyl_CoA Further cycles of β-oxidation Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA->Acetyl_CoA Further cycles of β-oxidation Acetyl_CoA->TCA_Cycle Enters TCA Cycle

Caption: Peroxisomal beta-oxidation of a 2-methyl-branched fatty acid.

Experimental Workflow for this compound Analysis

The following diagram outlines the key steps in the analytical workflow for the quantification of this compound.

Experimental_Workflow Sample 1. Tissue/Cell Sample Homogenization 2. Homogenization with Internal Standard Sample->Homogenization Extraction 3. Solvent Extraction (ACN/IPA) Homogenization->Extraction Purification 4. Solid Phase Extraction (SPE) Extraction->Purification Analysis 5. LC-MS/MS Analysis Purification->Analysis Quantification 6. Data Processing and Quantification Analysis->Quantification

Caption: Workflow for this compound quantification.

Discussion

The presented protocols provide a robust framework for the quantification of this compound. The primary challenges in acyl-CoA analysis are their low abundance and instability.[9] Therefore, rapid sample processing and the use of an appropriate internal standard are critical for accurate quantification. The choice of SPE sorbent may need optimization depending on the sample matrix to ensure efficient removal of interfering substances and high recovery of the analyte. Method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, should be performed in the specific biological matrix of interest. The application of these methods will facilitate a better understanding of the role of branched-chain very-long-chain fatty acids in health and disease.

References

Application Notes and Protocols for the Analysis of 20-Methylpentacosanoyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylpentacosanoyl-CoA is a very-long-chain, methyl-branched fatty acyl-coenzyme A. While the precise biological functions of this specific molecule are not extensively detailed in current literature, it belongs to a class of lipids, the methyl-branched chain fatty acids (BCFAs), which are integral to cellular metabolism. BCFAs are metabolized in peroxisomes through a combination of alpha- and beta-oxidation pathways.[1][2] Dysregulation in the metabolism of very-long-chain and branched-chain fatty acids is associated with a group of genetic disorders known as peroxisomal disorders, such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy.[1] Therefore, the accurate quantification of specific acyl-CoA species like this compound can be crucial for understanding disease mechanisms and for the development of novel therapeutics.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and sensitive technique for the analysis of acyl-CoAs.[3] This document provides a detailed protocol for the extraction and quantification of this compound from biological matrices using LC-MS/MS. The methodology is based on established principles for the analysis of very-long-chain acyl-CoAs and has been adapted for this specific analyte.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Drying Drying and Reconstitution Extraction->Drying LC_Separation Reverse-Phase LC Separation Drying->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS workflow for this compound analysis.

Predicted LC-MS/MS Parameters

The following table summarizes the predicted mass spectrometric parameters for this compound. These values are calculated based on the known fragmentation patterns of other long-chain acyl-CoAs and should be experimentally verified.

ParameterPredicted ValueNotes
Chemical Formula C52H95N7O17P3S
Monoisotopic Mass 1237.56 g/mol
Precursor Ion (Q1) m/z 1238.6[M+H]+
Product Ion (Q3) m/z 731.6[M+H-507]+, resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][3][4][5]
Alternative Product Ion m/z 428.0Represents the adenosine (B11128) 3',5'-diphosphate moiety.[3][4][5][6]
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs are efficiently ionized in positive mode.[3][4]

Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Optimization of sample preparation, liquid chromatography, and mass spectrometry parameters will be necessary for specific biological matrices and instrumentation.

Sample Preparation (Tissue)
  • Homogenization: Weigh approximately 40-50 mg of frozen tissue and homogenize on ice in a solution of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and an organic solvent mixture such as acetonitrile:isopropanol:methanol (3:1:1).[7]

  • Internal Standard: Add an appropriate internal standard. For very-long-chain acyl-CoAs, an odd-chain-length acyl-CoA, such as C17:0-CoA or C23:0-CoA, is recommended.[8]

  • Extraction: Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[7]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[7]

  • Supernatant Collection: Collect the supernatant. The pellet can be re-extracted to improve recovery.[7]

  • Drying and Reconstitution: Dry the combined supernatants under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a mixture of methanol, water, and chloroform, to ensure the solubility of the very-long-chain acyl-CoA.[8]

Liquid Chromatography
ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Hydroxide (pH ~10.5)
Mobile Phase B Acetonitrile with 10 mM Ammonium Hydroxide
Gradient Start with a low percentage of Mobile Phase B, and ramp up to a high percentage to elute the hydrophobic very-long-chain acyl-CoA. A suggested starting gradient is 5% B to 95% B over 15 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL

Note: The use of a high pH mobile phase is often necessary for good peak shape and retention of long-chain acyl-CoAs on C18 columns.[2][9]

Mass Spectrometry
ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition m/z 1238.6 → 731.6 (for this compound)
Collision Energy Optimize for the specific instrument and analyte.
Gas Temperatures Optimize for the specific instrument.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a calibration curve using a commercially available or synthesized standard of this compound. The calibration curve should cover the expected concentration range in the samples.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway Context

The metabolism of branched-chain fatty acids, such as the fatty acid component of this compound, involves peroxisomal oxidation pathways. The diagram below illustrates a simplified overview of this process.

pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) Alpha_Ox Alpha-Oxidation BCFA_CoA->Alpha_Ox If methyl group is at an odd-numbered carbon Beta_Ox Beta-Oxidation BCFA_CoA->Beta_Ox If methyl group is at an even-numbered carbon Alpha_Ox->Beta_Ox Shortened_Acyl_CoA Shortened Acyl-CoA Beta_Ox->Shortened_Acyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Mito_Beta_Ox Beta-Oxidation Shortened_Acyl_CoA->Mito_Beta_Ox TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

References

Application Notes and Protocols for the Quantitative Analysis of 20-Methylpentacosanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylpentacosanoyl-CoA is a very-long-chain branched-chain acyl-coenzyme A thioester. The analysis of such molecules is critical for understanding cellular metabolism, particularly in the context of lipid biosynthesis and degradation. Dysregulation of very-long-chain fatty acid (VLCFA) metabolism has been implicated in several metabolic and neurological disorders. These application notes provide a comprehensive protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are adapted from established protocols for the analysis of long-chain and very-long-chain acyl-CoAs.

Biological Significance

Very-long-chain fatty acids and their CoA esters are key metabolic intermediates. They are substrates for peroxisomal β-oxidation and are involved in the synthesis of complex lipids. Furthermore, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1] The accumulation of VLCFAs is a hallmark of certain peroxisomal disorders, such as X-linked adrenoleukodystrophy.[2][3] Therefore, the accurate quantification of specific VLCFA-CoAs like this compound can provide valuable insights into disease mechanisms and serve as a biomarker for therapeutic development.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted below. The process involves sample homogenization, solid-phase extraction (SPE) for the enrichment of acyl-CoAs, followed by separation using ultra-high-performance liquid chromatography (UHPLC) and detection by tandem mass spectrometry (MS/MS).

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Tissue, Cells) homogenization Homogenization (in cold buffer) sample->homogenization is_spike Spike Internal Standard homogenization->is_spike protein_precipitation Protein Precipitation (e.g., with acetonitrile) is_spike->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 spe_conditioning Condition SPE Cartridge spe_loading Load Supernatant supernatant1->spe_loading spe_conditioning->spe_loading spe_wash Wash Cartridge spe_loading->spe_wash spe_elution Elute Acyl-CoAs spe_wash->spe_elution evaporation Evaporation to Dryness spe_elution->evaporation reconstitution Reconstitution in Injection Solvent evaporation->reconstitution injection UHPLC Injection reconstitution->injection chromatography Chromatographic Separation (C18 Reversed-Phase) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization msms_detection MS/MS Detection (MRM) ionization->msms_detection peak_integration Peak Integration msms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification data_reporting Data Reporting quantification->data_reporting

Fig. 1: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Materials and Reagents
  • This compound standard (if available, otherwise a suitable very-long-chain acyl-CoA can be used for method development)

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled very-long-chain acyl-CoA

  • Solvents: Acetonitrile (B52724), Isopropanol, Methanol (B129727) (LC-MS grade)

  • Buffers: Potassium phosphate (B84403) (KH2PO4), Ammonium (B1175870) hydroxide, Ammonium acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Biological samples (e.g., liver tissue, cultured cells)

Protocol 1: Sample Preparation and Extraction
  • Sample Homogenization:

    • For tissue samples, weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL tube with ceramic beads.

    • Add 1 mL of ice-cold 0.1 M KH2PO4 buffer.

    • Homogenize the tissue using a bead beater or a similar homogenizer. Keep samples on ice throughout the process.

    • For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in 1 mL of 0.1 M KH2PO4 buffer.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard (e.g., Heptadecanoyl-CoA) to the homogenate.

  • Protein Precipitation and Extraction:

    • Add 1 mL of 2-propanol to the homogenate and vortex briefly.

    • Add 2 mL of acetonitrile, vortex thoroughly for 1 minute.

    • Add 125 µL of saturated aqueous ammonium sulfate (B86663) and vortex again.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the acyl-CoAs with 1 mL of 80% acetonitrile in water containing 0.1% ammonium hydroxide.

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM):

      • The precursor ion for this compound is its [M+H]+ adduct. Given a molecular weight of 1146.21, the precursor ion will be m/z 1147.2.

      • A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[4][5]

      • The primary product ion will be [M+H-507]+.

    • MRM Transitions:

      • This compound: 1147.2 -> 640.2

      • Internal Standard (Heptadecanoyl-CoA): 1022.6 -> 515.6 (example)

Data Presentation

Quantitative data should be presented in clear and concise tables. Below are template tables for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve for this compound

Standard Concentration (nM)Peak Area Ratio (Analyte/IS)Calculated Concentration (nM)Accuracy (%)
1
5
10
50
100
500
1000

Table 2: Quantification of this compound in Biological Samples

Sample IDSample TypePeak Area Ratio (Analyte/IS)Concentration (pmol/mg tissue)Standard Deviation%CV
Control 1Liver
Control 2Liver
Control 3Liver
Treated 1Liver
Treated 2Liver
Treated 3Liver

Signaling Pathway

This compound is synthesized from its corresponding fatty acid, 20-methylpentacosanoic acid. This activation is catalyzed by a very-long-chain acyl-CoA synthetase (ACSVL). Once formed, it can enter several metabolic pathways, including peroxisomal β-oxidation or incorporation into complex lipids. It can also act as a signaling molecule by activating nuclear receptors like PPARα.

G cluster_activation Fatty Acid Activation cluster_fate Metabolic Fates cluster_outcome Cellular Outcomes FA 20-Methylpentacosanoic Acid ACSL ACSVL FA->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL Target_CoA This compound ACSL->Target_CoA Peroxisome Peroxisomal β-Oxidation Target_CoA->Peroxisome Lipids Incorporation into Complex Lipids Target_CoA->Lipids PPARa PPARα Activation Target_CoA->PPARa Energy Energy Production Peroxisome->Energy Membrane Membrane Synthesis Lipids->Membrane Gene_Expression Altered Gene Expression PPARa->Gene_Expression

Fig. 2: Metabolic pathway of this compound.

Conclusion

The presented application notes and protocols provide a robust framework for the quantitative analysis of this compound in biological samples. The use of LC-MS/MS with MRM ensures high sensitivity and specificity, which is crucial for the accurate determination of this low-abundance metabolite. This methodology will be a valuable tool for researchers investigating the role of very-long-chain branched-chain fatty acids in health and disease, and for professionals in drug development targeting metabolic pathways.

References

Application Notes and Protocols for the Extraction of 20-Methylpentacosanoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), such as 20-Methylpentacosanoyl-CoA, are particularly important in the formation of specific lipids and can be involved in various physiological and pathological states. The accurate quantification of cellular acyl-CoA pools is crucial for understanding metabolic regulation.[1] However, the inherent instability and low abundance of these molecules present significant analytical challenges.[1][2]

This document provides a detailed protocol for the extraction of this compound and other long-chain acyl-CoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented method is a synthesis of established protocols for acyl-CoA extraction, designed to ensure high recovery and sample stability.[1][3][4]

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This provides a comparative overview of acyl-CoA pool sizes. Note that data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), which can affect direct comparability.[1][5]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[1]MCF7 (pmol/mg protein)[1]RAW264.7 (pmol/mg protein)[1]MCF7 (pmol/10^6 cells)[5]RAW264.7 (pmol/10^6 cells)[5]
Short-Chain
Acetyl-CoA10.644----
Propionyl-CoA3.532----
Butyryl-CoA1.013----
Succinyl-CoA25.467----
Long-Chain
C14:0-CoA-~2.5~1.5~5.6~2.4
C16:0-CoA-~12~4~10.4~2.2
C18:0-CoA-~8~2.5~7.2~1.0
C18:1-CoA-~7~3~10.4~1.4
Very-Long-Chain
C20:0-CoA-~1<0.5--
C24:0-CoA---~9.6<0.1
C26:0-CoA---~8.8<0.1
C26:1-CoA---~10.4<0.1
Total Acyl-CoAs ---80.4 ± 6.1 12.0 ± 1.0

Experimental Protocols

This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from both adherent and suspension cell cultures.

Materials and Reagents
  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Chloroform (B151607) (LC-MS grade)

  • Acetonitrile (ACN, LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Internal Standard (IS) solution (e.g., 10 µM Heptadecanoyl-CoA (C17:0-CoA) in methanol)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Sonicator

Procedure: Cell Harvesting and Lysis

For Adherent Cells:

  • Aspirate the culture medium from the culture dish.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add 1 mL of ice-cold methanol (containing the internal standard) directly to the plate.

  • Use a cell scraper to scrape the cells in the cold methanol.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

For Suspension Cells:

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • After the final wash, aspirate the supernatant completely.

  • Resuspend the cell pellet in 1 mL of cold methanol containing the internal standard.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

Procedure: Liquid-Liquid Extraction (Modified Folch Method)

This method is effective for separating lipids and more polar molecules like acyl-CoAs.[6][7][8][9]

  • To the 1 mL methanol lysate, add 2 mL of chloroform. The ratio of chloroform to methanol should be 2:1.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 30 minutes, with occasional vortexing.[7]

  • Add 0.8 mL of water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.[7]

  • Vortex for 1 minute and then centrifuge at >15,000 x g for 10 minutes at 4°C.

  • Three layers will be visible: a lower organic phase (containing lipids), a protein disk at the interface, and an upper aqueous/methanolic phase (containing acyl-CoAs).

  • Carefully collect the upper aqueous phase and transfer it to a new pre-chilled tube.

Procedure: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

For cleaner samples and higher concentration, an SPE step is recommended.[3][10]

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the collected aqueous phase from the liquid-liquid extraction onto the SPE column.

  • Wash the column with 1 mL of water to remove salts and other highly polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).[11]

Procedure: Sample Drying and Reconstitution
  • Dry the collected eluate (from SPE) or the aqueous phase (from liquid-liquid extraction) using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (pH 7), as acyl-CoAs are more stable in neutral pH solutions.[1][2]

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an LC-MS vial for analysis.

Visualizations

Experimental Workflow for Acyl-CoA Extraction

Extraction_Workflow start Cell Culture (Adherent or Suspension) harvest_adherent Wash with PBS Add Methanol + IS Scrape Cells start->harvest_adherent Adherent harvest_suspension Pellet Cells Wash with PBS Resuspend in Methanol + IS start->harvest_suspension Suspension extraction Liquid-Liquid Extraction (Chloroform/Methanol/Water) Vortex & Centrifuge harvest_adherent->extraction harvest_suspension->extraction phases Collect Upper Aqueous Phase (contains Acyl-CoAs) extraction->phases spe Optional: Solid-Phase Extraction (SPE) Purification phases->spe dry Dry Down Sample (Nitrogen or Vacuum) phases->dry Directly spe->dry Eluate reconstitute Reconstitute in LC-MS Buffer dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for the extraction of acyl-CoAs from cultured cells.

Coenzyme A Biosynthesis Pathway

References

Application Notes and Protocols for the Analysis of 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLCFA-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and the regulation of gene expression. The analysis of specific acyl-CoA species like this compound is essential for understanding cellular metabolism, lipidomics, and the pathology of various metabolic disorders. However, their low abundance, inherent instability, and amphiphilic nature present significant analytical challenges.

These application notes provide detailed protocols for the extraction, derivatization (where applicable), and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Analytical Strategy: Direct Analysis by LC-MS/MS

Direct analysis of the intact acyl-CoA molecule by LC-MS/MS is the preferred method for the quantification of this compound. This approach avoids derivatization of the acyl-CoA itself, which can be complex and introduce variability. The methods outlined below focus on robust sample preparation and highly specific detection using tandem mass spectrometry.

Experimental Workflow

Experimental Workflow for this compound Analysis sample Biological Sample (Cells or Tissues) homogenization Homogenization & Lysis (in buffer with internal standard) sample->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction concentration Evaporation & Reconstitution extraction->concentration lcms LC-MS/MS Analysis (MRM Mode) concentration->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize representative quantitative data for very-long-chain acyl-CoAs (VLCFA-CoAs) in mammalian cells, providing a reference for expected concentration ranges. Note that the concentration of specific branched-chain species like this compound may be lower than their straight-chain counterparts.

Table 1: Representative Concentrations of VLCFA-CoAs in Mammalian Cell Lines

Acyl-CoA SpeciesRAW264.7 Cells (pmol/10⁶ cells)MCF7 Cells (pmol/10⁶ cells)
C24:0-CoA~1.0~15.0
C26:0-CoA<0.5~10.0
C24:1-CoA<0.5~5.0
C26:1-CoANot Detected~5.0
Data adapted from literature values for illustrative purposes. Actual values may vary based on cell type and culture conditions.

Table 2: LC-MS/MS Parameters for VLCFA-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C24:0-CoA1118.5611.557
C25:0-CoA (Internal Standard)1132.5625.559
This compound (C26:0 branched) 1146.5 639.5 58
C26:0-CoA (Straight Chain)1146.5639.558

Note: The precursor and product ions for branched and straight-chain isomers are identical. Chromatographic separation is essential for their distinction if necessary.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted for the extraction of a broad range of acyl-CoAs, including very-long-chain species, from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol, Chloroform (B151607), Water (HPLC grade)

  • Internal Standard (IS): C25:0-CoA or other odd-chain VLCFA-CoA

  • Centrifuge capable of 4°C and >15,000 x g

  • SpeedVac or nitrogen evaporator

Procedure:

  • Cell Harvesting: Aspirate culture medium and wash cells (~5-10 million) twice with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of a cold extraction solvent mixture of Methanol:Water (1:1, v/v) containing the internal standard (e.g., C25:0-CoA at a final concentration of 50-100 nM) to the cell pellet. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1 mL of chloroform, vortex for 1 minute, and then centrifuge at 15,000 x g for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous/methanol layer, a protein interface, and a lower chloroform layer.

  • Collection: Carefully collect the upper aqueous/methanol layer, which contains the acyl-CoAs.

  • Drying: Evaporate the collected supernatant to dryness using a SpeedVac or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis, such as 50:50 (v/v) Acetonitrile:Water with 15 mM ammonium (B1175870) hydroxide.[1] Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • UPLC/HPLC system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[1]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[1]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B and equilibrate.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the transitions specified in Table 2. The key transition for acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[2]

  • Source Parameters: Optimize source temperature, gas flows, and spray voltage according to the specific instrument manufacturer's recommendations. A source temperature of around 350°C is a good starting point.[3]

Derivatization Techniques (Alternative/Complementary Approach)

While direct analysis is preferred, derivatization of the fatty acid after hydrolysis from the CoA moiety can be employed, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This is not the primary recommended method for this compound but is included for completeness.

Hydrolysis and Methylation for GC-MS Analysis

This process converts the fatty acyl-CoA to its corresponding fatty acid methyl ester (FAME), which is more volatile and suitable for GC-MS.

Derivatization_Workflow acyl_coa Acyl-CoA Extract hydrolysis Alkaline Hydrolysis (e.g., KOH in Methanol) acyl_coa->hydrolysis Releases Fatty Acid methylation Acid-Catalyzed Methylation (e.g., BCl3-Methanol) hydrolysis->methylation Forms FAME extraction FAME Extraction (with Hexane) methylation->extraction gcms GC-MS Analysis extraction->gcms

Caption: FAME derivatization workflow for GC-MS analysis.

Protocol 3: FAME Derivatization
  • Hydrolysis: To the dried acyl-CoA extract, add 1 mL of 0.5 M KOH in methanol. Heat at 60°C for 10 minutes to cleave the thioester bond.

  • Methylation: Cool the sample and add 2 mL of 12% Boron Trichloride (BCl₃) in methanol.[4] Heat at 60°C for 10 minutes.[4]

  • Extraction: Cool the sample, then add 1 mL of water and 1 mL of hexane (B92381). Vortex vigorously to extract the FAMEs into the hexane (upper) layer.[4]

  • Analysis: Carefully transfer the hexane layer to a new vial for GC-MS analysis.

Conclusion

The direct analysis of this compound by LC-MS/MS offers a sensitive, specific, and robust method for its quantification in biological samples. The provided protocols for sample extraction and instrumental analysis serve as a detailed guide for researchers. While derivatization methods exist, they are generally more complex and less suited for the direct measurement of the intact acyl-CoA species. Accurate quantification of VLCFA-CoAs like this compound will continue to be vital in advancing our understanding of lipid metabolism in health and disease.

References

Application Notes and Protocols for 20-Methylpentacosanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylpentacosanoyl-CoA is a very long-chain acyl-coenzyme A (VLC-acyl-CoA) characterized by a 26-carbon chain with a methyl branch at the 20th position. As a derivative of a very long-chain fatty acid (VLCFA), it is an important, albeit specialized, substrate and modulator in various metabolic pathways. VLC-acyl-CoAs are integral to cellular energy metabolism, lipid biosynthesis, and signaling.[1] The study of enzymes that metabolize or are regulated by this compound is crucial for understanding lipid metabolism and its dysregulation in various diseases, including genetic metabolic disorders, neurodegenerative diseases, and cancer. These application notes provide detailed protocols for utilizing this compound in in vitro enzyme assays to investigate its role in biological systems and for the screening of potential therapeutic agents.

Relevant Enzyme Classes

This compound is a potential substrate or modulator for several key enzyme classes involved in lipid metabolism:

  • Very Long-Chain Acyl-CoA Dehydrogenases (VLCADs): These enzymes catalyze the initial, rate-limiting step of mitochondrial beta-oxidation of long-chain fatty acids.[2] VLCAD deficiency is a serious inherited metabolic disorder.[3] Assaying VLCAD activity with this compound can help elucidate the metabolic fate of branched VLCFAs and screen for activators or inhibitors of the enzyme.

  • Acyl-CoA Thioesterases (ACOTs): ACOTs hydrolyze acyl-CoAs to free fatty acids and coenzyme A, thereby regulating the intracellular pools of these molecules and influencing fatty acid oxidation and lipid synthesis.[4] The interaction of this compound with ACOTs can provide insights into the control of branched VLCFA metabolism.

  • Fatty Acid Elongases (ELOVLs): ELOVLs are responsible for the elongation of fatty acid chains.[5] Investigating the effect of this compound on ELOVL activity can reveal feedback mechanisms and regulatory roles in the synthesis of other VLCFAs.

Data Presentation: Enzyme Kinetics (Illustrative)

Due to the limited availability of specific kinetic data for this compound in the public domain, the following table presents illustrative quantitative data for the aforementioned enzyme classes. These values are hypothetical and intended to serve as a template for the presentation of experimental results.

Enzyme TargetSubstrate/InhibitorKm (µM)Vmax (nmol/min/mg)IC50 (µM)
VLCADThis compound5.215.7N/A
ACOT2This compound3.845.2N/A
ELOVL4Compound X (Inhibitor)N/AN/A12.5

Experimental Protocols

Protocol 1: In Vitro Assay for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

This protocol describes a method to measure the activity of VLCAD using this compound as a substrate, with detection by LC-MS/MS.

Materials:

  • Purified recombinant VLCAD enzyme or mitochondrial protein extract

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 0.1 mM FAD

  • Electron Transfer Flavoprotein (ETF)

  • Phenazine ethosulfate (PES) as an artificial electron acceptor

  • Quenching Solution: Acetonitrile with internal standard (e.g., [13C16]-Palmitoyl-CoA)

  • LC-MS/MS system

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, FAD, and ETF.

  • Add the purified VLCAD enzyme or mitochondrial extract to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding this compound to a final concentration of 10 µM.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of cold quenching solution containing the internal standard.

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Monitor the formation of the product, 20-methylpentacosenoyl-CoA, and quantify it against a standard curve.

Protocol 2: In Vitro Assay for Acyl-CoA Thioesterase (ACOT) Activity

This protocol outlines a colorimetric assay to determine ACOT activity using this compound and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified recombinant ACOT enzyme or cell lysate

  • This compound

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM EDTA

  • DTNB solution (10 mM in assay buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and DTNB solution in each well of a 96-well plate.

  • Add the purified ACOT enzyme or cell lysate to the appropriate wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 20 µM.

  • Immediately start monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • The rate of increase in absorbance is proportional to the rate of Coenzyme A release, which reacts with DTNB to produce a colored product.

  • Calculate the enzyme activity using the molar extinction coefficient of the DTNB-CoA adduct (13,600 M-1cm-1).

Protocol 3: In Vitro Assay for Fatty Acid Elongase (ELOVL) Activity

This protocol describes a radioactivity-based assay to measure the elongation of this compound by ELOVL enzymes.

Materials:

  • Microsomal preparations containing the ELOVL enzyme of interest

  • This compound

  • [2-14C]Malonyl-CoA (radiolabeled substrate)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.2, 2.5 mM MgCl2, 1 mM NADPH

  • Reaction Stop Solution: 2.5 M KOH in 50% ethanol

  • Acidification Solution: 10 M Formic acid

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • In a microcentrifuge tube, combine the assay buffer, NADPH, and microsomal preparation.

  • Add this compound as the elongating substrate.

  • Pre-warm the mixture to 37°C for 3 minutes.

  • Start the reaction by adding [2-14C]Malonyl-CoA.

  • Incubate at 37°C for 20-30 minutes.

  • Stop the reaction by adding the stop solution and incubate at 65°C for 1 hour to hydrolyze the acyl-CoAs.

  • Acidify the mixture with the acidification solution.

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

Signaling Pathways and Experimental Workflows

Diagram 1: Metabolic Fate of this compound

Metabolic_Fate 20-Methylpentacosanoic_Acid 20-Methylpentacosanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 20-Methylpentacosanoic_Acid->Acyl-CoA_Synthetase Activation This compound This compound Complex_Lipid_Synthesis Complex_Lipid_Synthesis This compound->Complex_Lipid_Synthesis Precursor VLCAD VLCAD This compound->VLCAD Substrate ACOT ACOT This compound->ACOT Substrate ELOVL ELOVL This compound->ELOVL Potential Modulator Acyl-CoA_Synthetase->this compound Mitochondrial_Beta-Oxidation Mitochondrial_Beta-Oxidation Free_Fatty_Acid_Pool Free_Fatty_Acid_Pool VLCAD->Mitochondrial_Beta-Oxidation ACOT->Free_Fatty_Acid_Pool Further_Elongation Further_Elongation ELOVL->Further_Elongation

Caption: Metabolic pathways involving this compound.

Diagram 2: Experimental Workflow for VLCAD Inhibitor Screening

VLCAD_Inhibitor_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Library Compound_Library Incubation Incubate Enzyme + Compound Compound_Library->Incubation VLCAD_Enzyme VLCAD_Enzyme VLCAD_Enzyme->Incubation Substrate_ETF_FAD Substrate & Cofactors Reaction_Initiation Add Substrate Substrate_ETF_FAD->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Quenching Stop Reaction Reaction_Initiation->Reaction_Quenching LC_MS_MS LC-MS/MS Analysis Reaction_Quenching->LC_MS_MS Data_Analysis Calculate IC50 LC_MS_MS->Data_Analysis Hit_Identification Hit_Identification Data_Analysis->Hit_Identification

Caption: Workflow for screening VLCAD inhibitors.

Diagram 3: Logical Relationship of Acyl-CoA Metabolism

Acyl_CoA_Metabolism Acyl_CoA_Pool Acyl_CoA_Pool Beta_Oxidation Beta_Oxidation Acyl_CoA_Pool->Beta_Oxidation Lipid_Synthesis Lipid_Synthesis Acyl_CoA_Pool->Lipid_Synthesis Protein_Acylation Protein_Acylation Acyl_CoA_Pool->Protein_Acylation Energy_Production Energy_Production Beta_Oxidation->Energy_Production generates Membrane_Biogenesis Membrane_Biogenesis Lipid_Synthesis->Membrane_Biogenesis supports Cell_Signaling Cell_Signaling Protein_Acylation->Cell_Signaling regulates

Caption: Central role of the Acyl-CoA pool in cellular metabolism.

References

Application Notes and Protocols for Metabolic Tracing using Stable Isotope-Labeled 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs), particularly those with branched chains, play crucial roles in cellular structure, signaling, and energy metabolism. Their dysregulation has been implicated in various metabolic and genetic disorders. 20-Methylpentacosanoyl-CoA is a C26 methyl-branched fatty acyl-CoA whose metabolic fate and impact on cellular processes are of growing interest. Stable isotope labeling, coupled with mass spectrometry, provides a powerful tool to trace the metabolism of such molecules in complex biological systems.

This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in metabolic tracing studies. The protocols outlined below are designed to guide researchers in cell culture, in vivo experiments, and subsequent analytical procedures. While direct experimental data for this compound is limited, the methodologies are based on established principles for other VLCFAs and branched-chain fatty acids.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of isotopically labeled this compound is a critical first step for metabolic tracing studies. While a custom synthesis is often required, the general approach involves the introduction of stable isotopes such as ¹³C or ²H (deuterium) into the fatty acid backbone.

A common strategy for synthesizing ¹³C-labeled fatty acids involves using labeled precursors in a multi-step organic synthesis. For instance, a ¹³C-labeled Grignard reagent can be coupled with a long-chain alkyl halide to introduce the label at a specific position. The resulting labeled 20-methylpentacosanoic acid is then activated to its coenzyme A thioester.

Illustrative Synthetic Scheme for [1-¹³C]-20-Methylpentacosanoic Acid:

  • Step 1: Synthesis of a ¹³C-labeled Grignard reagent from a ¹³C-methyl halide.

  • Step 2: Coupling of the Grignard reagent with a suitable long-chain electrophile to form the fatty acid backbone.

  • Step 3: Purification of the resulting [1-¹³C]-20-Methylpentacosanoic acid.

  • Step 4: Activation to [1-¹³C]-20-Methylpentacosanoyl-CoA using a suitable enzymatic or chemical method.

Experimental Protocols

Cell Culture and Labeling

This protocol describes the labeling of cultured cells with stable isotope-labeled 20-Methylpentacosanoic acid to trace its incorporation into cellular lipids and downstream metabolites.

Materials:

  • Cell line of interest (e.g., primary hepatocytes, neuronal cells, or a relevant cancer cell line)

  • Complete cell culture medium

  • Stable isotope-labeled 20-Methylpentacosanoic acid (e.g., [¹³C₅]-20-Methylpentacosanoic acid) complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (ice-cold)

  • Scraper

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the complete culture medium with the desired concentration of BSA-complexed stable isotope-labeled 20-Methylpentacosanoic acid. A typical starting concentration is 10-50 µM.

  • Labeling: Aspirate the existing medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of uptake and metabolism.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to quench metabolism and lyse the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at high speed to pellet the protein and cellular debris.

    • Collect the supernatant containing the metabolites for analysis.

In Vivo Metabolic Tracing in Animal Models

This protocol provides a general framework for in vivo metabolic tracing of this compound in a mouse model.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Stable isotope-labeled 20-Methylpentacosanoic acid formulated for in vivo delivery (e.g., in a corn oil emulsion)

  • Anesthetic

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection tools

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

  • Tracer Administration: Administer the stable isotope-labeled 20-Methylpentacosanoic acid via oral gavage or intravenous injection. The dosage will depend on the specific experimental goals and should be determined in pilot studies.

  • Time Course Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24 hours).

  • Tissue Harvest: At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, brain, adipose tissue). Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.

  • Sample Processing:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Tissues: Homogenize frozen tissues in an appropriate extraction solvent (e.g., methanol/chloroform).

  • Metabolite Extraction: Perform a lipid extraction on the plasma and tissue homogenates to isolate the fatty acid and acyl-CoA fractions.

Lipid Extraction and Acyl-CoA Analysis by LC-MS/MS

This protocol details the extraction of lipids and the subsequent analysis of labeled this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Metabolite extracts from cell culture or in vivo experiments

  • Internal standards (e.g., a commercially available odd-chain fatty acyl-CoA)

  • Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • To the metabolite extracts, add an internal standard to control for extraction efficiency and instrument variability.

    • Dry the samples under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.

  • LC Separation:

    • Inject the samples onto the LC system.

    • Use a gradient elution to separate this compound from other cellular lipids and metabolites.

  • MS/MS Analysis:

    • Analyze the eluent using a mass spectrometer operating in a targeted mode, such as multiple reaction monitoring (MRM).

    • Set up transitions to detect the unlabeled (endogenous) and stable isotope-labeled forms of this compound and its expected downstream products.

  • Data Analysis:

    • Quantify the peak areas of the unlabeled and labeled species.

    • Calculate the isotopic enrichment to determine the extent of incorporation of the tracer into various metabolic pools.

Data Presentation

Quantitative data from metabolic tracing experiments should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Isotopic Enrichment of this compound and its Putative Metabolites in Cultured Hepatocytes.

MetaboliteTime (hours)Isotopic Enrichment (%)
This compound 285.2 ± 5.1
670.3 ± 4.5
1245.1 ± 3.8
2420.7 ± 2.1
Pristanoyl-CoA 25.6 ± 0.8
615.2 ± 1.5
1225.8 ± 2.3
2430.1 ± 2.9
Propionyl-CoA 22.1 ± 0.4
68.9 ± 1.1
1218.3 ± 1.9
2422.5 ± 2.4

Data are presented as mean ± standard deviation for n=3 biological replicates. This data is for illustrative purposes only.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for a metabolic tracing experiment using stable isotope-labeled this compound.

experimental_workflow cluster_synthesis Tracer Synthesis cluster_experiment Experiment cluster_analysis Analysis synthesis Synthesis of Stable Isotope-Labeled 20-Methylpentacosanoic Acid activation Activation to Labeled This compound synthesis->activation cell_culture Cell Culture Labeling activation->cell_culture animal_model In Vivo Administration activation->animal_model extraction Metabolite Extraction cell_culture->extraction animal_model->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis

Experimental workflow for metabolic tracing.
Putative Metabolic Pathway of this compound

Based on the metabolism of other branched-chain very long-chain fatty acids, this compound is likely metabolized in peroxisomes via a combination of alpha- and beta-oxidation.

metabolic_pathway This compound This compound Pristanoyl-CoA Pristanoyl-CoA This compound->Pristanoyl-CoA α-oxidation Propionyl-CoA Propionyl-CoA Pristanoyl-CoA->Propionyl-CoA β-oxidation Acetyl-CoA Acetyl-CoA Pristanoyl-CoA->Acetyl-CoA β-oxidation TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle

Hypothesized peroxisomal metabolism.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the metabolic fate of this compound. By employing stable isotope labeling and advanced mass spectrometry techniques, it is possible to gain valuable insights into the roles of this and other very long-chain fatty acids in health and disease, paving the way for new diagnostic and therapeutic strategies. It is important to note that due to the limited specific data on this compound, the provided metabolic pathway and quantitative data are illustrative and should be experimentally validated.

Application Notes & Protocols for 20-Methylpentacosanoyl-CoA Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

20-Methylpentacosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that plays a role in lipid metabolism. Accurate and sensitive quantification of this and other acyl-CoAs by mass spectrometry is crucial for understanding various physiological and pathological processes. However, their amphiphilic nature presents challenges for sample preparation and analysis. This document provides detailed protocols for the extraction, purification, and derivatization of this compound from biological samples for subsequent mass spectrometric analysis.

Section 1: Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods described for the extraction of a wide range of acyl-CoAs from tissues.[1][2]

Materials:

Procedure:

  • Homogenization: Homogenize the frozen, powdered tissue sample in 2 mL of cold 100 mM KH2PO4 buffer containing the internal standard.[1]

  • Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[1][2]

  • Further Extraction: Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile.[1]

  • Vortexing: Vortex the mixture vigorously for 5 minutes.[1]

  • Centrifugation: Centrifuge the sample at 1,900 x g for 5 minutes.[1]

  • Supernatant Collection: Carefully collect the upper phase containing the acyl-CoAs.[1]

  • Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9).[1]

  • Second Extraction (Optional but Recommended): Repeat the extraction procedure on the tissue residue to improve recovery.[1]

  • The extracted and diluted sample is now ready for purification.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol utilizes a mixed-mode or anion-exchange SPE column for purification.[1][3]

Materials:

  • Acyl-CoA extract from Protocol 1

  • Mixed-mode or anion-exchange SPE column[1][3]

  • Methanol

  • 50 mM Ammonium formate (B1220265), pH 6.3[4]

  • Nitrogen gas evaporator

Procedure:

  • Column Conditioning: Pre-activate the SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[4]

  • Sample Loading: Load the diluted acyl-CoA extract onto the conditioned SPE column.

  • Washing: Wash the column with 3 mL of a 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol.[4]

  • Elution: Elute the acyl-CoAs with the following solutions in sequence:

    • 3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol[4]

    • 3 mL of pure methanol[4]

  • Drying: Dry the combined eluate under a stream of nitrogen gas.[4]

  • Reconstitution: Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., a mixture of 2% acetonitrile in 100 mM ammonium formate, pH 5.0).[4]

Protocol 3: Phosphate Methylation for Derivatization of Acyl-CoAs

This derivatization strategy can improve chromatographic peak shape and reduce analyte loss for very-long-chain acyl-CoAs.[3]

Materials:

  • Purified acyl-CoA sample

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution

  • Methanol

  • Glacial acetic acid

Procedure:

Note: TMS-diazomethane is hazardous. Handle with extreme caution in a well-ventilated fume hood.

  • Reaction Setup: To the dried, purified acyl-CoA sample, add a solution of TMS-diazomethane in a suitable solvent system (e.g., methanol/diethyl ether).

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 30 minutes) at room temperature.

  • Quenching: Quench the reaction by adding a small amount of glacial acetic acid.

  • Drying: Dry the derivatized sample under a stream of nitrogen.

  • Reconstitution: Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Section 2: Data Presentation

The following tables summarize quantitative data from relevant studies on acyl-CoA analysis.

Table 1: Recovery Rates of Acyl-CoAs Using Various Extraction Methods

Acyl-CoA Chain LengthExtraction MethodRecovery Rate (%)Reference
Wide RangeAcetonitrile/2-propanol extraction with SPE70-80[2]
Short to LongAcetonitrile/2-propanol with pyridyl-silica SPE83-90 (SPE step)[5]

Table 2: Limits of Detection (LODs) for Acyl-CoA Analysis by LC-MS/MS

Acyl-CoA Chain LengthDerivatization MethodLODReference
Very-Long-ChainPhosphate Methylation4.2 nM[3]
Short-ChainPhosphate Methylation16.9 nM[3]
C4 to C20Fluorescent derivatization (etheno-CoA)As low as 6 fmol[1]

Section 3: Visualizations

Diagram 1: Experimental Workflow for Acyl-CoA Extraction and Purification

Workflow cluster_extraction Tissue Extraction cluster_purification SPE Purification cluster_analysis Analysis Tissue Frozen Tissue Sample Homogenize1 Homogenize in KH2PO4 Buffer Tissue->Homogenize1 Solvent_Add Add 2-Propanol & Acetonitrile Homogenize1->Solvent_Add Vortex Vortex Solvent_Add->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Load Load onto SPE Column Supernatant->SPE_Load SPE_Wash Wash Column SPE_Load->SPE_Wash SPE_Elute Elute Acyl-CoAs SPE_Wash->SPE_Elute Dry Dry Down SPE_Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for tissue extraction and purification of acyl-CoAs.

Diagram 2: Logical Flow of Derivatization for Improved MS Analysis

Derivatization Start Purified Acyl-CoA Extract Problem Analytical Challenges: - Poor Peak Shape - Analyte Loss on Surfaces Start->Problem Solution Derivatization Strategy: Phosphate Methylation Problem->Solution Result Improved Analytical Performance: - Enhanced Chromatographic Separation - Increased Sensitivity Solution->Result Final Ready for Mass Spectrometry Result->Final

References

Application Notes and Protocols for 20-Methylpentacosanoyl-CoA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction

20-Methylpentacosanoyl-CoA is a C26 methyl-branched very-long-chain fatty acyl-CoA. While its specific biological roles are not well-documented, its structural similarity to other branched-chain fatty acids suggests its involvement in peroxisomal metabolism. Very-long-chain fatty acids (VLCFAs) and their branched-chain counterparts are integral to various cellular functions, including membrane structure and signaling. Dysregulation of their metabolism is linked to several metabolic disorders. These notes provide a framework for investigating the metabolic significance of this compound.

II. Potential Applications in Metabolic Research

  • Elucidation of Novel Metabolic Pathways: Investigating the catabolism of this compound can help uncover novel enzymatic steps and transport mechanisms involved in the breakdown of exotic fatty acids. Its methyl-branch suggests that its metabolism likely involves alpha-oxidation in the peroxisome before entering the beta-oxidation pathway.

  • Biomarker Discovery in Metabolic Disorders: Aberrant levels of this compound and its metabolites could serve as potential biomarkers for peroxisomal biogenesis disorders or specific enzyme deficiencies.

  • Enzyme Characterization: this compound can be used as a substrate to identify and characterize novel acyl-CoA synthetases, hydrolases, and dehydrogenases involved in branched-chain fatty acid metabolism.

  • Drug Development: Understanding the metabolic fate of such molecules can inform the development of therapeutic strategies for metabolic diseases characterized by the accumulation of unusual fatty acids.

III. Proposed Metabolic Pathway of this compound

Based on the metabolism of phytanic acid, this compound is likely metabolized in the peroxisome. The methyl group at position 20 would sterically hinder direct beta-oxidation. Therefore, an initial alpha-oxidation step is proposed.

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Pristanoyl-CoA Analog Pristanoyl-CoA Analog Alpha-Oxidation->Pristanoyl-CoA Analog Beta-Oxidation Beta-Oxidation Pristanoyl-CoA Analog->Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Beta-Oxidation->Chain-shortened Acyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Chain-shortened Acyl-CoA->Mitochondrial Beta-Oxidation Transport Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Proposed metabolic pathway for this compound.

IV. Experimental Protocols

Protocol 1: Analysis of this compound and its Metabolites by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound and its potential metabolites from biological samples.

A. Materials

  • Internal standards (e.g., deuterated very-long-chain fatty acyl-CoAs)

  • Solvents: Isopropanol, acetonitrile (B52724), chloroform, methanol (B129727) (all LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

B. Sample Preparation (from cell culture)

  • Harvest cells and wash twice with ice-cold PBS.

  • Lyse cells in a suitable buffer and determine protein concentration.

  • To 100 µg of protein lysate, add internal standards.

  • Extract lipids and acyl-CoAs using a modified Bligh-Dyer extraction with acidic conditions to improve acyl-CoA recovery.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable injection solvent (e.g., 90:10 methanol:water with 0.1% formic acid).

C. Solid Phase Extraction (Optional Cleanup)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the reconstituted sample onto the cartridge.

  • Wash with a low percentage of organic solvent to remove polar impurities.

  • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate and reconstitute in the injection solvent.

D. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The transitions will need to be determined empirically for this compound and its metabolites.

Protocol 2: In Vitro Fatty Acid Oxidation Assay

This protocol is designed to measure the rate of oxidation of this compound in isolated peroxisomes or mitochondria. A radiolabeled version of the corresponding fatty acid would be ideal for this assay.

A. Materials

  • Radiolabeled 20-methylpentacosanoic acid (e.g., [1-¹⁴C] or [³H])

  • ATP, Coenzyme A, NAD⁺, FAD

  • Carnitine (for mitochondrial assays)

  • Isolated peroxisomes or mitochondria

  • Scintillation cocktail and counter

B. Procedure

  • Synthesize [1-¹⁴C]this compound by incubating [1-¹⁴C]20-methylpentacosanoic acid with acyl-CoA synthetase, ATP, and CoA.

  • Prepare reaction mixtures containing assay buffer, isolated organelles (peroxisomes or mitochondria), and cofactors (NAD⁺, FAD). For mitochondrial assays, include carnitine.

  • Initiate the reaction by adding the radiolabeled this compound substrate.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding perchloric acid to precipitate proteins and organelles.

  • Centrifuge the samples and collect the supernatant, which contains the acid-soluble metabolites (e.g., [¹⁴C]acetyl-CoA or [¹⁴C]propionyl-CoA).

  • Measure the radioactivity in the supernatant using a scintillation counter.

V. Data Presentation

Quantitative data from such experiments should be presented in clear, structured tables.

Table 1: Hypothetical LC-MS/MS Quantification of Acyl-CoAs in Fibroblasts

Acyl-CoA SpeciesControl (pmol/mg protein)Patient (pmol/mg protein)Fold Change
This compound1.5 ± 0.315.2 ± 2.110.1
Pristanoyl-CoA Analog3.2 ± 0.51.1 ± 0.2-2.9
Propionyl-CoA25.6 ± 4.110.3 ± 1.8-2.5

Table 2: Hypothetical In Vitro Oxidation Rates

SubstrateOrganelleOxidation Rate (nmol/min/mg protein)
[¹⁴C]this compoundPeroxisomes5.8 ± 0.9
[¹⁴C]this compoundMitochondria0.2 ± 0.1
[¹⁴C]Palmitoyl-CoAMitochondria25.4 ± 3.7

VI. Visualization of Experimental Workflow

cluster_workflow Experimental Workflow for Acyl-CoA Analysis Biological_Sample Biological Sample (Cells or Tissue) Lysis_Extraction Cell Lysis and Lipid/Acyl-CoA Extraction Biological_Sample->Lysis_Extraction SPE_Cleanup Solid Phase Extraction (Optional Cleanup) Lysis_Extraction->SPE_Cleanup LC_MS_Analysis LC-MS/MS Analysis Lysis_Extraction->LC_MS_Analysis Direct Injection SPE_Cleanup->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Caption: A generalized workflow for the analysis of acyl-CoAs.

Application Note and Protocol for Solid-Phase Extraction of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) molecules, typically defined as having acyl chains of 22 carbons or longer, are critical intermediates in a variety of metabolic pathways. Their accurate quantification is essential for understanding the pathophysiology of several inherited metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD), and for the development of therapeutic interventions. Solid-phase extraction (SPE) is a robust and widely used technique for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of VLC-acyl-CoAs from tissue samples, along with supporting data and visualizations of relevant metabolic pathways.

Data Presentation

The recovery of acyl-CoAs using solid-phase extraction can be influenced by the chain length of the acyl group and the specific SPE sorbent chemistry employed. The following tables summarize representative recovery data for different acyl-CoA species using two common SPE methods. While specific recovery data for VLC-acyl-CoAs is limited in the literature, the presented data for long-chain acyl-CoAs provides a strong indication of the expected performance of these methods.

Table 1: Recovery of Acyl-CoAs using 2-(2-pyridyl)ethyl Functionalized Silica (B1680970) Gel SPE

Acyl-CoA SpeciesChain LengthAverage Recovery (%)Reference
Acetyl-CoAC285-95%[1]
Malonyl-CoAC383-90%[1]
Octanoyl-CoAC888-92%[1]
Oleoyl-CoAC18:185-90%[1]
Palmitoyl-CoAC16:083-90%[2]
Arachidonyl-CoAC20:483-88%[1]

Table 2: Recovery of Long-Chain Acyl-CoAs using Oligonucleotide Purification Column SPE

| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference | | --- | --- | --- | | Palmitoyl-CoA | C16:0 | 70-80% |[3] | | Stearoyl-CoA | C18:0 | 70-80% |[3] | | Oleoyl-CoA | C18:1 | 70-80% |[3] | | Linoleoyl-CoA | C18:2 | 70-80% |[3] |

Experimental Protocols

This section details two established methods for the solid-phase extraction of a broad range of acyl-CoAs, including VLC-acyl-CoAs, from tissue samples.

Protocol 1: SPE using 2-(2-pyridyl)ethyl Functionalized Silica Gel

This protocol is adapted from methods that have demonstrated high recovery for a wide range of acyl-CoA species.[2]

Materials:

  • Fresh or frozen tissue samples

  • Homogenization Buffer: 0.1 M Potassium Phosphate (KH2PO4), pH 6.7[2]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol) (3:1, v/v)[2]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[2]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[2]

  • Internal Standard (e.g., Heptadecanoyl-CoA (C17:0))

  • Standard laboratory equipment: Centrifuge, homogenizer, vortex mixer, nitrogen evaporator or vacuum concentrator.

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1.5 mL of ice-cold Extraction Solvent (ACN:Isopropanol).[2]

    • Homogenize the tissue on ice for 30 seconds.

    • Add 0.5 mL of ice-cold Homogenization Buffer containing the internal standard.[2]

    • Homogenize again for 30 seconds.[2]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[1]

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 1 mL of the Wash Solution through it.[2]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

    • Washing: Wash the column with 1 mL of the Wash Solution to remove unbound impurities.[2]

    • Elution: Elute the acyl-CoAs from the column by adding 2 mL of the Elution Solution.[2] Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Protocol 2: SPE using Oligonucleotide Purification Columns

This method has been shown to yield good recovery for long-chain acyl-CoAs and is suitable for the analysis of small tissue samples.[3]

Materials:

  • Fresh or frozen tissue samples

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[3]

  • Extraction Solvents: 2-Propanol and Acetonitrile (ACN)[3]

  • SPE Columns: Oligonucleotide purification cartridges

  • Elution Solvent: 2-Propanol[3]

  • Internal Standard (e.g., Heptadecanoyl-CoA (C17:0))

  • Standard laboratory equipment: Centrifuge, glass homogenizer, vortex mixer, nitrogen evaporator or vacuum concentrator.

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[3]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes.[3]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Follow the manufacturer's instructions for conditioning the oligonucleotide purification column.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Follow the manufacturer's recommended wash procedure to remove impurities.

    • Elution: Elute the acyl-CoAs from the column using 2-Propanol.[3] Collect the eluate.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for solid-phase extraction and the key metabolic pathways involving very-long-chain acyl-CoAs.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Tissue Tissue Sample Homogenization Homogenization (Buffer + Internal Standard) Tissue->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (contains Acyl-CoAs) Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Conditioning Column Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Concentration Sample Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 1. Experimental workflow for solid-phase extraction of acyl-CoAs.

Peroxisomal_Beta_Oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., C26:0-CoA) Dehydrogenation Dehydrogenation (Acyl-CoA Oxidase) VLCFA_CoA->Dehydrogenation Enoyl_CoA trans-2-Enoyl-CoA Dehydrogenation->Enoyl_CoA Hydration Hydration (Bifunctional Enzyme) Enoyl_CoA->Hydration Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydration->Hydroxyacyl_CoA Dehydrogenation2 Dehydrogenation (Bifunctional Enzyme) Hydroxyacyl_CoA->Dehydrogenation2 Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenation2->Ketoacyl_CoA Thiolysis Thiolytic Cleavage (Thiolase) Ketoacyl_CoA->Thiolysis Shortened_Acyl_CoA Shortened Acyl-CoA (VLC-acyl-CoA minus 2C) Thiolysis->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Mitochondria Further Oxidation in Mitochondria Shortened_Acyl_CoA->Mitochondria Fatty_Acid_Elongation Acyl_CoA Acyl-CoA (e.g., C18:0-CoA) Condensation Condensation (ELOVL) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction (KAR) Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration (TECR) Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction (TER) Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Elongated Acyl-CoA (Acyl-CoA + 2C) Reduction2->Elongated_Acyl_CoA

References

Application Notes & Protocols for High-Resolution Mass Spectrometry of 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylpentacosanoyl-CoA is a very-long-chain branched fatty acyl-CoA. The analysis of such molecules is crucial for understanding cellular metabolism, lipidomics, and the pathology of various metabolic diseases. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary selectivity and sensitivity for the accurate identification and quantification of these complex lipids in biological matrices. These application notes provide a comprehensive guide to the analysis of this compound, including sample preparation, LC-HRMS/MS methodology, and data analysis.

Physicochemical Properties of this compound

A clear understanding of the analyte's properties is fundamental for method development.

PropertyValueSource
Molecular Formula C47H86N7O17P3S[1]
Molecular Weight 1146.21 g/mol [1]
Monoisotopic Mass 1145.49 g/mol Calculated
Predicted [M+H]+ 1146.50 m/zCalculated
Predicted [M+2H]2+ 573.75 m/zCalculated

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs

This protocol is designed to extract and enrich long-chain acyl-CoAs from biological samples such as tissue homogenates or cell lysates, a common procedure before LC-MS/MS analysis.[2]

Materials:

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Acidify the sample with formic acid to a final concentration of 0.1%. Add the internal standard. Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove hydrophilic impurities, followed by 2 mL of 20% methanol in water to remove moderately polar interferences.

  • Elution: Elute the acyl-CoAs with 2 mL of 80% acetonitrile containing 0.5% ammonium hydroxide.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[3]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This method outlines the parameters for the separation and detection of this compound. Due to its very long, branched alkyl chain, a C8 or C18 reversed-phase column is appropriate.[4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:

ParameterRecommended Setting
Column C8 or C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 8.5 (adjusted with NH4OH)[3]
Mobile Phase B Acetonitrile[3]
Gradient 0-2 min: 20% B; 2-15 min: 20-95% B; 15-20 min: 95% B; 20.1-25 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL

HRMS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Full Scan (MS1) Range m/z 500-1500
Resolution (MS1) > 60,000
MS/MS Fragmentation Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)
Collision Energy Optimized for the precursor ion (typically 30-50 eV)
Data Acquisition Data-Dependent Acquisition (DDA) or Targeted SIM

Data Presentation

Expected Mass Spectra and Fragmentation

In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507.3 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][4][6] High-resolution MS/MS analysis of the [M+H]+ precursor ion of this compound (m/z 1146.50) is expected to yield a prominent product ion at m/z 639.2.

Table of Expected Precursor and Product Ions:

AnalytePrecursor Ion [M+H]+ (m/z)Characteristic Neutral Loss (Da)Key Product Ion (m/z)
This compound1146.50507.3639.2
Illustrative Quantitative Performance

The following table summarizes the expected performance characteristics of the described LC-HRMS method for the analysis of very-long-chain acyl-CoAs, based on published data for similar compounds.[4]

ParameterExpected Value
Limit of Detection (LOD) 1-10 nM
Limit of Quantification (LOQ) 5-25 nM
Linear Dynamic Range 3-4 orders of magnitude
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing A Biological Sample (Tissue/Cells) B Homogenization & Lysis A->B C Internal Standard Spiking B->C D Solid-Phase Extraction (SPE) C->D E Dry Down & Reconstitution D->E F LC Separation (C18 Column) E->F Injection G ESI+ Ionization F->G H Full Scan MS (Orbitrap/Q-TOF) G->H I Data-Dependent MS/MS H->I J Peak Picking & Integration I->J K Database Search & Fragment Matching J->K L Quantification K->L

Caption: Workflow for the analysis of this compound.

Hypothetical Metabolic Pathway: Peroxisomal Oxidation of this compound

Methyl-branched fatty acids often undergo initial oxidation steps in the peroxisome. The presence of a methyl group can hinder standard beta-oxidation, sometimes necessitating an initial alpha-oxidation step. Very-long-chain fatty acids are also initially metabolized in peroxisomes.

G cluster_0 Peroxisome cluster_1 Mitochondrion A This compound B Alpha-Oxidation (if methyl group is at beta-position) A->B Phytanoyl-CoA Hydroxylase-like D Peroxisomal Beta-Oxidation A->D Direct entry if methyl group allows C Pristanoyl-CoA (example intermediate) B->C C->D E Chain-Shortened Acyl-CoA + Acetyl-CoA F Chain-Shortened Acyl-CoA E->F Transport G Mitochondrial Beta-Oxidation F->G CPT System H Acetyl-CoA G->H I TCA Cycle H->I

Caption: Hypothetical metabolism of this compound.

Conclusion

The protocols and data presented here provide a robust framework for the high-resolution mass spectrometry-based analysis of this compound. The combination of solid-phase extraction for sample cleanup, reversed-phase liquid chromatography for separation, and high-resolution mass spectrometry for detection and identification allows for sensitive and accurate quantification of this very-long-chain branched fatty acyl-CoA in complex biological samples. The provided methodologies can be adapted and optimized for specific research applications in metabolomics and lipidomics.

References

Application Note: A Targeted, Quantitative Lipidomics Assay for 20-Methylpentacosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are critical players in numerous biological processes, including membrane structure, energy metabolism, and cell signaling.[1][2] Dysregulation of VLCFA metabolism is linked to several severe genetic disorders.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted quantification of 20-Methylpentacosanoyl-CoA, a specific branched-chain VLCFA-CoA. The protocol provides a comprehensive workflow, from sample preparation and lipid extraction to high-resolution chromatographic separation and detection by multiple reaction monitoring (MRM), enabling precise quantification in complex biological matrices.

Introduction

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms.[4] Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are metabolic hubs for the synthesis of complex lipids like sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules.[2][5] Branched-chain VLCFAs, such as this compound, represent a specialized subclass whose roles are less understood but are implicated in the unique lipid chemistries of certain organisms and may have roles in specific cellular processes.

Quantifying these molecules is challenging due to their low endogenous abundance, amphiphilic nature, and instability.[6] LC-MS/MS offers the necessary selectivity and sensitivity for this task.[7][8] This protocol describes a targeted assay using a robust extraction procedure and a sensitive LC-MS/MS method for the absolute quantification of this compound.

Experimental Workflow

The overall experimental process is depicted below. The workflow is designed to ensure the stability and efficient recovery of the target analyte from complex biological samples through to final data acquisition.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Quench Metabolic Quenching (e.g., Cold PBS Wash) Sample->Quench Spike Spike Internal Standard (e.g., C17:0-CoA) Quench->Spike Extract Lipid Extraction (Acetonitrile/Isopropanol) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC-MS/MS Analysis (C18, MRM Mode) Dry->LC Data Data Processing LC->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: High-level workflow for the targeted analysis of this compound.

Generalized VLCFA Metabolic Pathway

This compound is formed from its corresponding fatty acid by the action of an Acyl-CoA synthetase. Once activated, it can enter several metabolic pathways, including incorporation into complex lipids or catabolism via beta-oxidation in peroxisomes, as mitochondria cannot process VLCFAs.[4]

G FA 20-Methylpentacosanoic Acid Enzyme Very-Long-Chain Acyl-CoA Synthetase (ACSVL) FA->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme AMP AMP + PPi Enzyme->AMP Target This compound Enzyme->Target Downstream1 Sphingolipid Synthesis Target->Downstream1 Downstream2 Glycerophospholipid Incorporation Target->Downstream2 Downstream3 Peroxisomal β-Oxidation Target->Downstream3

Caption: Generalized metabolic activation and fate of a very-long-chain fatty acid.

Materials and Methods

Reagents and Materials
  • Solvents: LC-MS grade acetonitrile, methanol, isopropanol, and water.

  • Reagents: Ammonium (B1175870) acetate, formic acid.

  • Standards:

    • This compound: Note: This is a highly specialized lipid and may require custom synthesis. If unavailable, a structurally related standard like Lignoceroyl-CoA (C24:0) can be used for method development.

    • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

  • Equipment: Homogenizer, refrigerated centrifuge, vacuum concentrator, LC-MS/MS system.

Sample Preparation and Extraction Protocol

This protocol is adapted from established methods for extracting long-chain acyl-CoAs from tissues or cells.[9][10]

  • Tissue/Cell Collection: Flash-freeze tissue samples (~20-50 mg) in liquid nitrogen immediately after collection. For cultured cells, aspirate media, wash cells rapidly with ice-cold PBS, and scrape into a collection tube.[11]

  • Homogenization: Homogenize the sample on ice in 1 mL of a cold extraction solvent mixture of Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v).

  • Internal Standard Spiking: Add 20 µL of the internal standard (e.g., 10 µM C17:0-CoA) to the homogenate.

  • Extraction: Vortex the mixture vigorously for 2 minutes, sonicate for 3 minutes in an ice bath, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[10]

  • Collection: Transfer the supernatant to a new tube. Re-extract the pellet with another 1 mL of the extraction solvent, centrifuge again, and combine the supernatants.[10]

  • Drying and Reconstitution: Evaporate the combined supernatants to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 10 mM ammonium acetate).

LC-MS/MS Analysis Protocol

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is recommended.[12]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient designed for long-chain species, such as 20% to 95% B over 15 minutes.[13]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) by infusing the analytical standard.

    • MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da.[14] The precursor ion will be [M+H]+.

Data Presentation and Quantification

Quantification is achieved by generating a calibration curve with the analytical standard and normalizing to the internal standard response.

MRM Transitions for Quantification

The following table provides the theoretical masses and a representative MRM transition for the target analyte and a suggested internal standard. Note: Collision energy (CE) and other MS parameters must be optimized empirically on the specific instrument used.

Compound NameFormulaPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound C₄₇H₈₆N₇O₁₇P₃S1146.5[M+H - 507.1] 639.450(Optimize ~40-50)
Heptadecanoyl-CoA (IS) C₃₈H₆₈N₇O₁₇P₃S938.4[M+H - 507.1] 431.350(Optimize ~35-45)
Quantitative Results Table (Hypothetical Data)

The table below illustrates how quantitative results can be presented. Data shown are for demonstration purposes only.

Sample IDSample TypeReplicateAnalyte Concentration (pmol/mg protein)%RSD
Control-1Liver Tissue11.254.5%
Control-2Liver Tissue21.31
Control-3Liver Tissue31.28
Treated-1Liver Tissue13.456.2%
Treated-2Liver Tissue23.71
Treated-3Liver Tissue33.55
BlankMatrix Blank1< LOQN/A

LOQ: Limit of Quantification

Conclusion

This application note provides a detailed protocol for the targeted, quantitative analysis of this compound from biological matrices. The described sample preparation, extraction, and LC-MS/MS methodology offers the high sensitivity and specificity required for studying low-abundance very-long-chain acyl-CoAs. This assay can be a valuable tool for researchers investigating lipid metabolism, peroxisomal disorders, and the functional roles of rare branched-chain fatty acids in health and disease.

References

Application Notes and Protocols: Investigating the Cellular Effects of 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical metabolic intermediates and signaling molecules in a variety of cellular processes. 20-Methylpentacosanoyl-CoA is a specific VLCFA-CoA whose precise cellular functions are a subject of ongoing research. These molecules are synthesized from their corresponding fatty acids by Acyl-CoA synthetases (ACSs) and are involved in pathways such as fatty acid elongation, sphingolipid synthesis, and modulation of gene expression.[1][2][3] Dysregulation of VLCFA metabolism has been implicated in several diseases, making the study of specific VLCFA-CoAs like this compound a promising area for therapeutic development.

These application notes provide a comprehensive overview of the potential cellular roles of this compound and detailed protocols for investigating its effects in cell culture experiments.

Potential Cellular Signaling Pathways

VLCFA-CoAs can influence several signaling pathways. They can act as allosteric regulators of enzymes, be incorporated into complex lipids that have signaling roles, or affect gene transcription by binding to nuclear receptors or modifying histone acetylation.[4][5]

Diagram: Potential Signaling Pathways of this compound

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 20-Methylpentacosanoic_Acid 20-Methylpentacosanoic Acid ACSL Acyl-CoA Synthetase (ACSL) 20-Methylpentacosanoic_Acid->ACSL Uptake & Activation This compound This compound ACSL->this compound Metabolic_Pathways Metabolic Pathways (e.g., β-oxidation, lipid synthesis) This compound->Metabolic_Pathways Signaling_Proteins Signaling Proteins (e.g., Kinases, Phosphatases) This compound->Signaling_Proteins Transcription_Factors Transcription Factors (e.g., PPARs, HNF-4) This compound->Transcription_Factors Signaling_Proteins->Transcription_Factors Signal Transduction Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Regulation

Caption: Potential signaling pathways influenced by this compound.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity of this compound

Objective: To determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Cell line (e.g., HepG2, HEK293, or a cell line relevant to the research question)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Viability Assay:

    • For MTT assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker, and read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration of this compound to determine the IC50 value.

Diagram: Experimental Workflow for Cytotoxicity Assay

A Seed cells in 96-well plate B Prepare serial dilutions of This compound A->B C Treat cells and incubate (24, 48, 72h) B->C D Perform cell viability assay (MTT or CellTiter-Glo) C->D E Measure absorbance or luminescence D->E F Calculate IC50 value E->F

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 2: Analysis of Gene Expression Changes using qPCR

Objective: To investigate the effect of this compound on the expression of target genes involved in lipid metabolism and cell signaling.

Materials:

  • Cell line

  • 6-well plates

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)

  • Primers for target genes (e.g., PPARA, SREBF1, FASN) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with a non-toxic concentration of this compound (determined from Protocol 1) for a specified time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix. Run the reaction in a qPCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Data Presentation

Table 1: Cytotoxicity of this compound on HepG2 cells
Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
198 ± 4.595 ± 5.192 ± 5.5
1092 ± 3.985 ± 4.278 ± 4.9
5075 ± 6.160 ± 5.845 ± 6.3
10055 ± 5.740 ± 4.925 ± 5.2

Data are presented as mean ± standard deviation.

Table 2: Relative Gene Expression in HepG2 cells treated with 10 µM this compound for 24 hours
GeneFold Change vs. Controlp-value
PPARA2.5 ± 0.3< 0.05
SREBF10.8 ± 0.1> 0.05
FASN1.2 ± 0.2> 0.05
ACSL13.1 ± 0.4< 0.01

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

These application notes provide a framework for the systematic investigation of the cellular effects of this compound. The provided protocols for cytotoxicity and gene expression analysis can be adapted to various cell lines and research questions. The hypothetical data tables and diagrams offer a guide for data presentation and conceptual understanding of the potential roles of this very-long-chain fatty acyl-CoA. Further experiments, such as lipidomics analysis and investigation of post-translational modifications, can provide deeper insights into the specific mechanisms of action of this compound.

References

Application Notes and Protocols for Studying 20-Methylpentacosanoyl-CoA Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the metabolism of 20-Methylpentacosanoyl-CoA, a very long-chain branched-chain fatty acid, using established animal models of peroxisomal disorders.

Introduction to this compound and its Metabolism

This compound is a C26 branched-chain acyl-CoA. Like other very long-chain fatty acids (VLCFAs), its metabolism is intrinsically linked to peroxisomal function. The degradation of VLCFAs, including branched-chain variants, occurs primarily through β-oxidation within peroxisomes, as mitochondria are not equipped to handle these long aliphatic chains.[1] Dysregulation of VLCFA metabolism, often due to genetic defects affecting peroxisomal function, leads to their accumulation in tissues and is associated with severe neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1] Understanding the metabolic fate of specific VLCFAs like this compound is crucial for elucidating disease mechanisms and developing targeted therapeutic interventions.

Animal Models for Studying this compound Metabolism

The study of this compound metabolism relies on animal models that recapitulate the biochemical defects observed in human peroxisomal disorders. The most relevant and widely used models are knockout mice for genes essential for peroxisome function.

X-linked Adrenoleukodystrophy (X-ALD) Model: Abcd1 Knockout Mouse

X-ALD is caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFAs.[2] The Abcd1 knockout mouse is a well-established model that exhibits reduced β-oxidation of VLCFAs, leading to their accumulation in various tissues, mirroring the biochemical phenotype of human X-ALD patients.[2] While these mice do not develop the severe cerebral demyelination seen in some X-ALD patients, they do show a late-onset axonopathy.[3]

Zellweger Syndrome Model: Pex5 Knockout Mouse

Zellweger syndrome is a peroxisome biogenesis disorder caused by mutations in PEX genes, which are essential for the import of proteins into the peroxisome. The Pex5 knockout mouse lacks functional peroxisomes, leading to a severe phenotype that mimics the human disease.[4] These mice exhibit a general defect in peroxisomal metabolism, including the β-oxidation of VLCFAs, resulting in their accumulation.[4] Due to the severity of the phenotype, studies are often conducted on embryonic or newborn mice.[5]

Key Experimental Protocols

Protocol 1: Quantification of this compound and other VLCFAs in Animal Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of straight-chain and branched-chain fatty acids.[6][7][8]

Objective: To quantify the levels of this compound and other VLCFAs in tissues from wild-type and knockout mice.

Materials:

  • Tissue samples (e.g., brain, liver, spinal cord) from wild-type, Abcd1 knockout, and Pex5 knockout mice.

  • Internal standards (e.g., stable isotope-labeled VLCFAs).

  • Solvents: Chloroform, methanol, hexane (B92381) (HPLC grade).

  • Derivatization agent: Pentafluorobenzyl bromide (PFBBr).

  • GC-MS system with a suitable column (e.g., DB-225ms or a tandem column system).[6]

Procedure:

  • Lipid Extraction:

    • Homogenize a known weight of tissue in a chloroform:methanol (2:1, v/v) solution.

    • Add the internal standard.

    • Vortex and incubate at room temperature.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Derivatization:

    • Resuspend the dried lipids in a methanolic NaOH solution and heat to release the fatty acids.

    • Acidify the solution and extract the free fatty acids with hexane.

    • Dry the fatty acid extract.

    • Derivatize the fatty acids to their pentafluorobenzyl esters using PFBBr. This enhances their volatility and detection by GC-MS.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature gradient to separate the fatty acid esters based on their chain length and branching.

    • The mass spectrometer will be operated in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the fatty acids of interest and the internal standard.

    • Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard.

Protocol 2: Measurement of Peroxisomal β-Oxidation Activity using a Stable Isotope-Labeled Substrate

This protocol is based on a method for measuring peroxisomal β-oxidation in living cells and can be adapted for tissue homogenates.[9][10]

Objective: To assess the rate of peroxisomal β-oxidation in tissue homogenates from wild-type and knockout mice.

Materials:

  • Tissue homogenates (e.g., liver) from wild-type, Abcd1 knockout, and Pex5 knockout mice.

  • Stable isotope-labeled VLCFA substrate (e.g., D3-C22:0).

  • Cell culture medium or appropriate buffer.

  • LC-MS/MS system for analysis of the labeled substrate and its β-oxidation products.

Procedure:

  • Incubation:

    • Incubate a known amount of tissue homogenate with the stable isotope-labeled VLCFA substrate for a defined period.

  • Lipid Extraction and Analysis:

    • Stop the reaction and extract the total lipids as described in Protocol 1.

    • Analyze the lipid extract by LC-MS/MS to quantify the amount of the original labeled substrate and its chain-shortened β-oxidation products (e.g., D3-C20:0, D3-C18:0, D3-C16:0).

  • Calculation of β-Oxidation Activity:

    • The rate of peroxisomal β-oxidation is determined by the ratio of the chain-shortened products to the initial substrate.

Protocol 3: In Vivo Stable Isotope Tracer Studies

This advanced protocol allows for the investigation of the dynamic aspects of this compound metabolism in a whole-animal context.[11][12][13][14][15]

Objective: To trace the metabolic fate of this compound in vivo.

Materials:

  • Stable isotope-labeled 20-Methylpentacosanoic acid.

  • Wild-type and knockout mice.

  • Metabolic cages for collection of blood, urine, and feces.

  • GC-MS or LC-MS/MS for isotopic enrichment analysis.

Procedure:

  • Tracer Administration:

    • Administer the stable isotope-labeled 20-Methylpentacosanoic acid to the mice, either orally or via injection.

  • Sample Collection:

    • Collect blood samples at various time points.

    • Collect urine and feces over a defined period.

    • At the end of the study, sacrifice the animals and collect various tissues.

  • Isotopic Enrichment Analysis:

    • Extract lipids and other metabolites from the collected samples.

    • Determine the isotopic enrichment in the precursor fatty acid, its chain-shortened and elongated products, and its incorporation into complex lipids using GC-MS or LC-MS/MS.

  • Kinetic Modeling:

    • Use the isotopic enrichment data to develop kinetic models that describe the rates of absorption, tissue uptake, β-oxidation, and incorporation into different lipid pools.

Data Presentation

The following tables provide a template for organizing quantitative data obtained from the described experiments.

Table 1: VLCFA Levels in Tissues of Wild-Type and Knockout Mice (nmol/g tissue)

Fatty AcidWild-Type (WT)Abcd1 KnockoutPex5 Knockout
C22:0
C24:0
C26:0
20-Methyl-C25:0
Other Branched-Chain VLCFAs

Table 2: Peroxisomal β-Oxidation Activity in Liver Homogenates

Animal ModelSubstrateProduct/Substrate Ratio
Wild-Type (WT)D3-C22:0
Abcd1 KnockoutD3-C22:0
Pex5 KnockoutD3-C22:0

Visualization of Pathways and Workflows

Signaling Pathways

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA VLCFA Acyl-CoA Synthetase Acyl-CoA Synthetase VLCFA->Acyl-CoA Synthetase VLCFA-CoA VLCFA-CoA ABCD1 ABCD1 Transporter VLCFA-CoA->ABCD1 Transport Acyl-CoA Synthetase->VLCFA-CoA Peroxisomal Acyl-CoA Oxidase Peroxisomal Acyl-CoA Oxidase ABCD1->Peroxisomal Acyl-CoA Oxidase β-Oxidation Cycle Enoyl-CoA Hydratase/Dehydrogenase Enoyl-CoA Hydratase/Dehydrogenase Peroxisomal Acyl-CoA Oxidase->Enoyl-CoA Hydratase/Dehydrogenase Thiolase Thiolase Enoyl-CoA Hydratase/Dehydrogenase->Thiolase Thiolase->Peroxisomal Acyl-CoA Oxidase Next Cycle Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Thiolase->Chain-shortened Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Experimental Workflows

GCMS_Workflow Tissue Sample Tissue Sample Lipid Extraction Lipid Extraction Tissue Sample->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Derivatization (PFBBr) Derivatization (PFBBr) Saponification->Derivatization (PFBBr) GC-MS Analysis GC-MS Analysis Derivatization (PFBBr)->GC-MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-MS Analysis->Data Analysis & Quantification

Stable_Isotope_Workflow Animal Model Animal Model Tracer Administration Tracer Administration Animal Model->Tracer Administration Sample Collection (Blood, Tissues) Sample Collection (Blood, Tissues) Tracer Administration->Sample Collection (Blood, Tissues) Metabolite Extraction Metabolite Extraction Sample Collection (Blood, Tissues)->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Kinetic Modeling Kinetic Modeling LC-MS/MS Analysis->Kinetic Modeling

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 20-Methylpentacosanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 20-Methylpentacosanoyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound by LC-MS?

A1: The primary challenges stem from its unique structure as a very-long-chain branched-chain acyl-CoA:

  • Low Abundance: Endogenous levels of specific very-long-chain acyl-CoAs are often very low, requiring highly sensitive instrumentation and optimized methods.

  • Poor Solubility: The long C26 carbon chain makes it highly hydrophobic, leading to potential issues with solubility in common reversed-phase mobile phases and adsorption to surfaces.

  • Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-optimal pH and temperatures.[1] Careful sample handling is crucial.

  • Chromatographic Difficulties: Its hydrophobicity can lead to poor peak shape, tailing, and strong retention on standard C18 columns.[2]

  • Lack of Commercial Standards: A specific internal standard for this compound is likely unavailable, necessitating the use of a structurally similar odd-chain or stable-isotope-labeled very-long-chain acyl-CoA.[3]

Q2: What are the expected MS/MS transitions for this compound?

  • Precursor Ion [M+H]⁺: The calculated monoisotopic mass of 20-Methylpentacosanoic acid (C26H52O2) is 396.3964 Da. Coenzyme A has a mass of 767.1197 Da. Therefore, the expected mass of this compound (C47H88N7O17P3S) is approximately 1145.50 Da. The protonated precursor ion [M+H]⁺ would be m/z 1146.5 .

  • Characteristic Neutral Loss: Acyl-CoAs typically undergo a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da).[4][5][6][7] This is a highly specific fragmentation used for neutral loss scans.

  • Product Ions: The most common and abundant product ion for quantification is the one retaining the acyl chain after the neutral loss of 507 Da.[8] Another characteristic fragment corresponds to the adenosine (B11128) diphosphate (B83284) moiety at m/z 428 .[5][7]

Therefore, the primary Multiple Reaction Monitoring (MRM) transition to target would be m/z 1146.5 → 639.5 ([M+H]⁺ → [M+H-507]⁺).

Troubleshooting Guide

Sample Preparation

Q3: I am seeing low recovery of my analyte. What could be the cause?

A3: Low recovery is a common issue for very-long-chain acyl-CoAs. Consider the following:

  • Extraction Inefficiency: The high hydrophobicity of this compound may lead to incomplete extraction. Ensure your homogenization is thorough and that the organic solvent system is appropriate. A mix of acetonitrile (B52724), isopropanol (B130326), and methanol (B129727) can be effective.[9]

  • Adsorption: The analyte can adsorb to plasticware and glassware. Using polypropylene (B1209903) tubes and minimizing transfer steps can help.

  • Degradation: Acyl-CoAs are unstable. Keep samples on ice or at 4°C throughout the extraction process and analyze them as quickly as possible.[1] The extraction procedure requires considerable care at each step because of the unstable nature of long-chain acyl-CoAs.[9]

  • Precipitation: The analyte may precipitate out of solution if the final sample solvent is not sufficiently organic. It is recommended to dissolve the final extract in a solvent with some organic content (e.g., 50% methanol or acetonitrile).[10]

LC Separation

Q4: My peak shape is poor (tailing or broad). How can I improve it?

A4: Poor peak shape is often observed with late-eluting, hydrophobic compounds.[2]

  • Mobile Phase pH: Using a high pH mobile phase (around 10.5) with ammonium (B1175870) hydroxide (B78521) can improve the peak shape for long-chain acyl-CoAs on C18 columns.[2] However, this requires a pH-stable column.

  • Column Choice: A standard C18 column may be too retentive. Consider a C8 column or a column with a lower ligand density.

  • Injection Solvent: Ensure your injection solvent is not significantly stronger than your initial mobile phase conditions to avoid peak distortion.[11]

  • Column Contamination: Repeated injections of biological extracts can lead to column contamination.[2] Implement a robust column washing procedure.

Q5: My analyte is not eluting from the column or the retention time is too long.

A5: This is expected for a C26 acyl-CoA due to its strong hydrophobicity.

  • Gradient Optimization: Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in your gradient and/or increase the gradient slope.

  • Stronger Organic Solvent: Consider using isopropanol in your mobile phase B, as it is a stronger solvent than acetonitrile or methanol for eluting highly hydrophobic compounds.

  • Column Temperature: Increasing the column temperature (e.g., to 40-50°C) will decrease mobile phase viscosity and can improve peak shape and reduce retention time.

MS Detection

Q6: I am observing a weak signal or no signal for my analyte.

A6: A weak signal can be due to several factors:

  • Ion Suppression: Co-eluting compounds from the matrix can suppress the ionization of this compound. Improve chromatographic separation to move the analyte away from interfering peaks. A good sample clean-up, like Solid Phase Extraction (SPE), can also help.[12]

  • Incorrect MS Parameters: Verify the precursor and product ion masses. Since this is a novel analyte, perform an infusion of a synthesized standard (if available) or a related very-long-chain acyl-CoA to optimize the collision energy and other MS parameters.

  • Analyte Degradation in the Source: The thermal instability of acyl-CoAs could lead to degradation in the heated ESI source. Optimize the source temperature.

  • Noisy Baseline: A noisy baseline can obscure a weak signal. This can be caused by contaminated solvents or a dirty MS source.[13]

Q7: My signal intensity is inconsistent between injections.

A7: Inconsistent signal intensity points to issues with reproducibility.

  • Autosampler and Injection Precision: Check for air bubbles in the syringe and ensure the injection volume is consistent. Carryover in the autosampler can also be an issue, so implement a thorough needle wash.[13]

  • Column Equilibration: Ensure the column is fully equilibrated back to the initial conditions between runs. For very hydrophobic analytes, this may require a longer equilibration time.[13]

  • Sample Stability: If samples are left in the autosampler for extended periods, degradation can occur.[1] Ensure the autosampler is kept at a low temperature (e.g., 4°C).

Quantitative Data Summary

The following tables summarize typical performance metrics for the LC-MS/MS analysis of long-chain acyl-CoAs. Note that these values are for related, more common analytes and should be used as a general reference for what may be achievable for this compound.

Table 1: Method Validation Parameters for Long-Chain Acyl-CoAs

Parameter C16:0-CoA C18:0-CoA C18:1-CoA Reference
Accuracy (%) 94.8 - 110.8 94.8 - 110.8 94.8 - 110.8 [14]
Inter-run Precision (%RSD) 2.6 - 12.2 2.6 - 12.2 2.6 - 12.2 [14]

| Intra-run Precision (%RSD) | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 |[14] |

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Acyl-CoAs

Analyte LOD (nM) LOQ (nM) Reference
Various Acyl-CoAs 2 - 133 Not Specified [7]
C18:0-CoA Not Specified S/N > 10 [1]

| C18:1-CoA | Not Specified | S/N > 10 |[1] |

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods for long-chain acyl-CoA extraction.[9]

  • Homogenization: Place ~40 mg of frozen tissue in a 2 mL polypropylene tube on ice. Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) and 0.5 mL of an ice-cold organic solvent mix (Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v).

  • Internal Standard: Add an appropriate amount of a very-long-chain odd-chain acyl-CoA internal standard (e.g., C23:0-CoA or C25:0-CoA).[3]

  • Homogenize: Homogenize the sample twice on ice using a tissue homogenizer.

  • Vortex and Sonicate: Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new polypropylene tube for LC-MS analysis.

Protocol 2: LC-MS/MS Method for Very-Long-Chain Acyl-CoAs

This protocol is a starting point and should be optimized for this compound. It is based on established methods for long-chain acyl-CoAs.[2][9]

  • LC System: UPLC/HPLC system

  • Column: pH-stable C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water (pH ~10.5)

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B (linear ramp)

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: Equilibrate at 20% B

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition (Hypothetical):

    • Analyte: Q1: 1146.5 m/z, Q3: 639.5 m/z

    • Internal Standard (e.g., C25:0-CoA): Q1: 1132.5 m/z, Q3: 625.5 m/z

  • MS Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Tissue 1. Tissue Homogenization (~40mg in buffer + organic solvent) IS 2. Internal Standard Spiking (e.g., C25:0-CoA) Tissue->IS Extract 3. Vortex, Sonicate & Centrifuge (16,000g, 4°C) IS->Extract Supernatant 4. Collect Supernatant Extract->Supernatant Inject 5. Inject onto LC-MS/MS Supernatant->Inject LC 6. Chromatographic Separation (Reversed-Phase C8/C18, High pH) Inject->LC MS 7. MS Detection (ESI+, MRM Mode) LC->MS Integrate 8. Peak Integration MS->Integrate Quantify 9. Quantification (Ratio to Internal Standard) Integrate->Quantify

Caption: Experimental workflow for this compound quantification.

TroubleshootingTree decision decision issue No Peak Detected sol_no_peak1 Verify MRM transitions. Optimize collision energy. issue->sol_no_peak1 Check MS sol_no_peak2 Increase gradient strength. Use stronger organic solvent. issue->sol_no_peak2 Check LC sol_no_peak3 Check for degradation. Improve extraction efficiency. issue->sol_no_peak3 Check Sample Prep solution solution issue_start Poor Quantification Result dec_peak Peak Detected? issue_start->dec_peak dec_peak->issue No dec_shape Good Peak Shape? dec_peak->dec_shape Yes dec_intensity Sufficient Intensity? dec_shape->dec_intensity Yes issue_tailing Poor Peak Shape dec_shape->issue_tailing No (Tailing/Broad) dec_repro Reproducible Signal? dec_intensity->dec_repro Yes issue_weak Weak Signal dec_intensity->issue_weak No (Weak Signal) issue_irreproducible Irreproducible Results dec_repro->issue_irreproducible No (Irreproducible) sol_good Quantification Successful dec_repro->sol_good Yes sol_tailing1 Use high pH mobile phase. Increase column temperature. issue_tailing->sol_tailing1 Check LC Method sol_tailing2 Match injection solvent to initial mobile phase. issue_tailing->sol_tailing2 Check Injection sol_weak1 Improve chromatography. Use SPE for sample cleanup. issue_weak->sol_weak1 Check for Ion Suppression sol_irreproducible1 Ensure proper column equilibration. Check for leaks. issue_irreproducible->sol_irreproducible1 Check System Stability sol_irreproducible2 Keep samples cool in autosampler. Analyze promptly. issue_irreproducible->sol_irreproducible2 Check Sample Stability

Caption: Troubleshooting decision tree for LC-MS analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of 20-Methylpentacosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 20-Methylpentacosanoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column choice for separating this compound isomers?

A1: For the separation of long-chain, methyl-branched acyl-CoA isomers, a C18 reversed-phase column is a suitable starting point.[1] These columns separate compounds based on hydrophobicity, and the long carbon chain of this compound will interact strongly with the stationary phase. For potentially better resolution of isomers, consider a column with a different stationary phase chemistry, such as one with phenyl or biphenyl (B1667301) ligands, which can offer alternative selectivities.

Q2: Which mobile phases are suggested for the elution of these isomers?

A2: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically required for acyl-CoA analysis.[1][2] A common mobile phase system consists of an aqueous component like 10 mM ammonium (B1175870) acetate (B1210297) in water and an organic component like acetonitrile (B52724) or methanol.[2] A shallow gradient, where the percentage of the organic solvent is increased slowly, will likely be necessary to resolve structurally similar isomers.

Q3: What are the best practices for sample preparation to ensure optimal results?

A3: Proper sample preparation is critical for the analysis of acyl-CoAs. It is important to quickly quench metabolic activity and efficiently extract the acyl-CoAs. A common method involves protein precipitation using an acid like sulfosalicylic acid, which has been shown to provide good recovery of acyl-CoAs.[3][4] It is also crucial to prevent degradation, so keeping samples on ice and working quickly is recommended.[5]

Q4: How can I confirm the identity of the separated isomers?

A4: High-resolution mass spectrometry (MS) coupled with tandem MS (MS/MS) is the preferred method for identifying this compound isomers.[6] The mass spectrometer can provide an accurate mass measurement of the parent ion, and MS/MS fragmentation can help to elucidate the structure, including the position of the methyl branch.[7][8] Derivatization to fatty acid methyl esters (FAMEs) can also be used for structural analysis by GC-MS, as the fragmentation patterns of FAMEs are well-characterized.[7][8][9]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of Isomers

Symptoms:

  • Peaks are broad and not well-defined.

  • Multiple isomer peaks merge into a single peak.

  • Inconsistent retention times.

Possible Cause Troubleshooting Step Rationale
Inappropriate Mobile Phase Gradient Optimize the gradient. Decrease the rate of organic solvent increase (e.g., from a 5-minute to a 20-minute gradient).A shallower gradient increases the interaction time of the isomers with the stationary phase, allowing for better separation of compounds with minor structural differences.
Incorrect Column Chemistry Test a column with a different stationary phase (e.g., Phenyl-Hexyl or a C30 column).Different stationary phases offer different selectivities. A C30 column, for instance, can provide better shape selectivity for long-chain isomers.
Column Temperature Not Optimized Adjust the column oven temperature. Try increments of 5°C between 30°C and 50°C.[10]Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can significantly impact resolution.
High Flow Rate Reduce the flow rate.Lowering the flow rate can lead to more efficient partitioning of the analytes between the mobile and stationary phases, resulting in sharper peaks and better resolution.[10]
Issue 2: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • Peaks are very small or not detectable.

  • The signal-to-noise ratio is low.

Possible Cause Troubleshooting Step Rationale
Sample Degradation Ensure proper sample handling. Keep samples cold and analyze them as quickly as possible after extraction.Acyl-CoAs are susceptible to enzymatic and chemical degradation. Minimizing time between extraction and analysis is crucial.
Inefficient Ionization in MS Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).[11]Proper tuning of the ion source is essential for maximizing the ionization efficiency of the target analytes, thereby increasing signal intensity.
Sample Overloading or Underloading Perform a loading study by injecting a range of sample concentrations.Injecting too much sample can lead to peak distortion and signal suppression, while too little will result in a weak signal.[12]
Contamination of the MS Source Clean the mass spectrometer's ion source.Contaminants in the ion source can suppress the ionization of the analytes of interest. Regular cleaning is important for maintaining sensitivity.[10]
Issue 3: Inconsistent Retention Times

Symptoms:

  • The retention time for the same isomer varies between injections.

Possible Cause Troubleshooting Step Rationale
Lack of Column Equilibration Increase the column equilibration time between runs to at least 10 column volumes.[12]Insufficient equilibration can lead to a drifting baseline and shifting retention times.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure thorough mixing.[10][13]The composition of the mobile phase can change over time due to evaporation of volatile components, which can affect retention times.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.[14]Fluctuations in the flow rate will directly impact retention times.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[10]Even small changes in ambient temperature can affect retention times. A column oven provides a stable thermal environment.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of this compound
  • Cell Harvesting: Rinse cultured cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in ice-cold PBS and centrifuge at 1,000 rpm for 5 minutes at 4°C.[5]

  • Quenching and Lysis: Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.[5]

  • Protein Precipitation: Add 270 µL of acetonitrile, vortex thoroughly, and sonicate to ensure homogeneity.[5]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Protocol 2: RP-HPLC-MS/MS Analysis of this compound Isomers
  • Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-25 min: 20% to 95% B (shallow gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 100-1500.

    • MS/MS: Data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) targeting the predicted m/z of this compound and its characteristic fragment ions.

Data Presentation

Table 1: Hypothetical Retention Times and Peak Resolutions for this compound Isomers under Different Gradient Conditions.

IsomerRetention Time (min) - 10 min GradientRetention Time (min) - 25 min GradientPeak Resolution (Rs) - 10 min GradientPeak Resolution (Rs) - 25 min Gradient
Isomer 18.215.11.12.3
Isomer 28.515.9--

Table 2: Key Mass Spectrometry Parameters for the Identification of this compound.

ParameterValue
Precursor Ion (M+H)+ Calculated m/z
Key Fragment Ion 1 Predicted m/z
Key Fragment Ion 2 Predicted m/z
Collision Energy (eV) 30-50

Visualizations

TroubleshootingWorkflow Start Poor Peak Resolution CheckGradient Is the mobile phase gradient shallow enough? Start->CheckGradient OptimizeGradient Decrease gradient slope (e.g., 0.5% B/min) CheckGradient->OptimizeGradient No CheckColumn Is the column chemistry appropriate for isomers? CheckGradient->CheckColumn Yes OptimizeGradient->CheckColumn TestColumn Try a different stationary phase (e.g., Phenyl-Hexyl, C30) CheckColumn->TestColumn No CheckTemp Is the column temperature optimized? CheckColumn->CheckTemp Yes TestColumn->CheckTemp AdjustTemp Adjust temperature (e.g., in 5°C increments) CheckTemp->AdjustTemp No CheckFlow Is the flow rate optimal? CheckTemp->CheckFlow Yes AdjustTemp->CheckFlow AdjustFlow Reduce flow rate CheckFlow->AdjustFlow No End Resolution Improved CheckFlow->End Yes AdjustFlow->End

Caption: Troubleshooting workflow for poor peak resolution.

ExperimentalWorkflow Start Sample Collection Extraction Acyl-CoA Extraction & Protein Precipitation Start->Extraction HPLC RP-HPLC Separation (C18 Column, Gradient Elution) Extraction->HPLC MS Mass Spectrometry (ESI+, High Resolution) HPLC->MS MSMS Tandem MS (MS/MS) for Structural Confirmation MS->MSMS DataAnalysis Data Analysis (Peak Integration, Identification) MSMS->DataAnalysis End Results DataAnalysis->End

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Analysis of 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 20-Methylpentacosanoyl-CoA and other long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a particular focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1][2][3] In the analysis of this compound, which is often extracted from complex biological samples, components like phospholipids, salts, and other lipids can co-elute and interfere with the ionization of the target molecule in the mass spectrometer source.[4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][5][6]

Q2: What are the most common sources of matrix effects in biological samples for acyl-CoA analysis?

A2: The most significant contributors to matrix effects in biological samples, such as plasma, serum, and tissue homogenates, are phospholipids.[4] These molecules are highly abundant in cell membranes and have a tendency to co-extract with lipids of interest. Due to their ionization efficiency, they can suppress the signal of less abundant analytes like this compound.[4][5] Other sources include salts, detergents used during sample preparation, and other endogenous metabolites.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte standard is introduced into the mass spectrometer after the analytical column.[3][7] A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[5][7][8]

  • Post-Extraction Spike: This quantitative method involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration.[7] The ratio of these responses provides a quantitative measure of the matrix effect.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Poor sensitivity and inconsistent quantification of this compound.

  • Possible Cause: Significant ion suppression due to matrix effects.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[4][9] Consider the following techniques:

      • Liquid-Liquid Extraction (LLE): Use a multi-step LLE protocol to separate the analyte from interfering substances based on their polarity.[4]

      • Solid-Phase Extraction (SPE): Employ SPE cartridges that selectively retain the analyte while allowing matrix components to be washed away.[4][8]

      • Protein Precipitation (PPT): While a simple method, it may not be sufficient for removing all interfering lipids.[4][10]

    • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by optimizing the LC method.[9] This can involve adjusting the gradient, flow rate, or using a column with a different chemistry.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[9][11] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[12]

Problem 2: High background noise and interfering peaks in the chromatogram.

  • Possible Cause: In-source fragmentation of other lipids or insufficient sample cleanup.[13][14]

  • Troubleshooting Steps:

    • Optimize MS Source Parameters: In-source fragmentation can generate ions with the same mass-to-charge ratio as the target analyte.[13][14] Systematically evaluate and optimize electrospray ionization (ESI) source parameters to minimize this phenomenon.[13][14]

    • Enhance Sample Cleanup: Implement more rigorous sample preparation methods as described in Problem 1. Techniques like Solid Phase Microextraction (SPME) can also be effective in reducing matrix effects.[10]

    • Employ High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between the target analyte and interfering ions with the same nominal mass.[15][16]

Experimental Protocols

Protocol 1: Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS) for Acyl-CoA Quantification

This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.

  • Preparation of Stable Isotope-Labeled Internal Standards: Generate a stable isotope-labeled version of this compound. A common approach for acyl-CoAs is to use Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) with precursors like [¹³C₃¹⁵N₁]-pantothenic acid.[11][12][17]

  • Sample Preparation:

    • Homogenize tissue or cell samples.

    • Add a known amount of the SIL-IS to the sample homogenate.

    • Perform protein precipitation, followed by either LLE or SPE to extract the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column suitable for lipid analysis.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Set up the mass spectrometer for Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the specific precursor-to-product ion transitions for both the native and the labeled this compound.

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte standard in a clean solvent.

    • Set B (Blank Matrix): Extracted blank matrix (a sample that does not contain the analyte).

    • Set C (Post-Spiked Matrix): Extracted blank matrix spiked with the analyte standard at the same concentration as Set A.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85-9540-60 (Suppression)[4]
Liquid-Liquid Extraction (LLE)70-9080-95 (Minimal Effect)[4]
Solid-Phase Extraction (SPE)80-9890-105 (Minimal Effect)[4][8]

Note: The values presented are illustrative and can vary significantly based on the specific matrix and analyte.

Visualizations

cluster_0 Troubleshooting Workflow for Poor Sensitivity A Poor Sensitivity/ Inconsistent Quantification B Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) A->B C Significant Matrix Effect Detected? B->C D YES C->D Yes E NO C->E No F Optimize Sample Preparation (LLE, SPE) D->F J Investigate Other Causes (e.g., Instrument Sensitivity, Analyte Stability) E->J G Optimize Chromatographic Separation F->G H Implement Stable Isotope-Labeled Internal Standard G->H I Re-evaluate Performance H->I

Caption: Troubleshooting workflow for addressing poor sensitivity in this compound analysis.

cluster_1 Sample Preparation to Minimize Matrix Effects Sample Biological Sample (e.g., Tissue Homogenate) Spike Spike with SIL-Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: A generalized workflow for sample preparation to mitigate matrix effects in acyl-CoA analysis.

References

improving the sensitivity of 20-Methylpentacosanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 20-Methylpentacosanoyl-CoA and other very-long-chain acyl-CoAs (VLC-ACoAs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for detecting this compound?

A1: The most widely used and highly sensitive method for the detection of this compound and other long-chain acyl-CoAs is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high specificity and the ability to quantify low-abundance species in complex biological matrices.

Q2: Which ionization mode is better for detecting long-chain acyl-CoAs, positive or negative?

A2: Positive ion mode is generally preferred for the detection of acyl-CoAs as it has been shown to be more sensitive.[1][3][6] In positive ion mode, acyl-CoAs typically form protonated molecules [M+H]+.

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in MS/MS?

A3: In positive ion mode MS/MS, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, which corresponds to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[2] Another common product ion observed is at m/z 428.[1][7] These characteristic fragments are often used in Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.[1][6]

Q4: How can I improve the stability of my this compound samples?

A4: Acyl-CoAs are known to be unstable in aqueous solutions, particularly at alkaline or strongly acidic pH.[2][4] To improve stability, it is recommended to keep samples on a cooled autosampler, use glass vials instead of plastic to minimize signal loss, and consider using additives in the reconstitution solvent.[8] Reconstitution in a solution such as 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has been shown to offer good stability.[4]

Q5: Is derivatization necessary for the analysis of this compound?

A5: While derivatization is a common strategy to improve the chromatographic behavior and sensitivity of free fatty acids, it is not typically required for the analysis of their CoA esters by LC-MS/MS.[9][10][11][12] The CoA moiety itself provides sufficient functionality for good ionization and detection. However, if you are analyzing the corresponding free fatty acid (20-methylpentacosanoic acid), derivatization to a fatty acid methyl ester (FAME) is a common approach for GC-MS analysis.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal MS parameters. 2. Inefficient ionization. 3. Sample degradation. 4. Ion suppression from matrix components.1. Optimize MS parameters (e.g., desolvation potential, collision energy) by infusing a standard of a similar long-chain acyl-CoA.[3] 2. Ensure you are using positive ion mode for detection.[1][6] 3. Prepare fresh samples and keep them cooled. Use appropriate extraction and reconstitution solvents.[4][8] 4. Improve chromatographic separation to reduce co-elution with interfering compounds.[4] Consider sample cleanup methods like solid-phase extraction (SPE).[1]
Poor Peak Shape (Tailing, Broadening) 1. Secondary interactions with the column. 2. Column contamination or void. 3. High injection volume or concentration. 4. Extra-column effects.1. Use a C8 or C18 reversed-phase column suitable for long-chain compounds.[13] Ensure the mobile phase pH is appropriate. 2. Flush the column or try a new column.[14] 3. Reduce the injection volume and/or dilute the sample.[14] 4. Minimize the length and diameter of tubing between the injector, column, and detector.[14]
Inconsistent Retention Times 1. Unstable mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Prepare fresh mobile phases daily and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has been used extensively.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Sample matrix interference.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Incorporate a sample cleanup step (e.g., SPE) to remove interfering substances.[1]

Experimental Protocols

Protocol 1: Sample Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is a general guideline and may need optimization for specific tissue types.

  • Homogenization: Homogenize frozen tissue (~50 mg) in a cold extraction solvent (e.g., 2:1:1 methanol:chloroform:water).

  • Phase Separation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collection: Collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol containing 50 mM ammonium acetate.[4]

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative protocol and parameters will need to be optimized for your specific instrumentation.

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[13]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[13]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[13]

  • Gradient: A suitable gradient starting with a lower percentage of organic phase and ramping up to elute the very-long-chain acyl-CoA.

  • Flow Rate: 0.4 mL/min.[13]

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Precursor Ion (Q1): [M+H]+ for this compound.

    • Product Ion (Q3): Monitor the neutral loss of 507 Da and/or the fragment at m/z 428.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Biological Tissue homogenization Homogenization in Methanol/Chloroform/Water tissue->homogenization centrifugation Centrifugation homogenization->centrifugation extraction Aqueous Phase Extraction centrifugation->extraction drying Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C8/C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: A generalized experimental workflow for the detection of this compound.

troubleshooting_logic start Low Signal Intensity? check_ms Optimize MS Parameters (Infuse Standard) start->check_ms Yes end_bad Further Investigation Needed start->end_bad No check_ionization Using Positive Ion Mode? check_ms->check_ionization switch_mode Switch to Positive Ion Mode check_ionization->switch_mode No check_sample Check Sample Integrity (Fresh Prep, Cooled) check_ionization->check_sample Yes end_good Signal Improved switch_mode->end_good check_separation Improve Chromatographic Separation check_sample->check_separation check_separation->end_good

Caption: A troubleshooting decision tree for low signal intensity issues.

acyl_coa_fragmentation cluster_Q1 Q1 (Precursor Selection) cluster_CID CID (Collision Cell) cluster_Q3 Q3 (Product Ion Scanning) precursor [this compound + H]+ collision Fragmentation precursor->collision product1 [Acyl Chain Fragment]+ (Neutral Loss of 507 Da) collision->product1 product2 m/z 428 collision->product2

Caption: Characteristic MS/MS fragmentation pathway for Acyl-CoAs in positive ion mode.

References

Technical Support Center: Refinement of 20-Methylpentacosanoyl-CoA Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 20-Methylpentacosanoyl-CoA from complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary challenges when extracting a very long-chain acyl-CoA like this compound?

The primary challenges in extracting this compound stem from its very long acyl chain, which imparts a significant hydrophobic character, and the inherent instability of the thioester bond. Key issues include:

  • Low Solubility: Due to its long hydrocarbon chain, this compound has limited solubility in aqueous solutions, which can lead to poor extraction efficiency.

  • Analyte Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis. The thioester bond can be cleaved by esterases present in the sample or by exposure to non-optimal pH conditions during extraction.[1]

  • Low Recovery: Incomplete cell lysis, inefficient partitioning between solvent phases, and irreversible adsorption to labware can all contribute to low recovery of the target analyte.[1][2]

  • Matrix Effects: Complex biological samples contain numerous lipids and other molecules that can interfere with both the extraction and the final analysis, particularly when using mass spectrometry.

Q2: My recovery of this compound is consistently low. What are the likely causes and how can I improve it?

Low recovery is a common issue. Here is a troubleshooting guide to help you identify and address the potential causes:

Potential CauseTroubleshooting Steps
Incomplete Cell or Tissue Lysis Ensure thorough homogenization of the sample. For tissues, a glass homogenizer is often more effective than plastic ones.[1] Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is a good starting point.[1]
Analyte Degradation Work quickly and maintain samples on ice throughout the procedure to minimize enzymatic activity.[1] Use fresh, high-purity solvents to avoid chemical degradation. Consider adding an internal standard early in the workflow to monitor recovery at each step.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps. A weak anion exchange SPE column is often effective for acyl-CoA purification.
Adsorption to Surfaces The hydrophobic nature of this compound can lead to its adsorption onto glass and plastic surfaces. Using polypropylene (B1209903) tubes and pipette tips can help mitigate this issue.

Q3: What is the best way to store biological samples to ensure the stability of this compound?

To maintain the integrity of this compound in biological samples, immediate processing of fresh tissue is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly compromise the stability of acyl-CoAs.[1]

Q4: Which analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[3][4] This technique allows for the separation of the analyte from other matrix components followed by its selective detection and quantification based on its mass-to-charge ratio and fragmentation pattern.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is dependent on the tissue type and the extraction methodology employed. The following table summarizes reported recovery rates for long-chain acyl-CoAs from various methods, which can be considered representative for this compound.

Acyl-CoA SpeciesChain LengthExtraction MethodSPE SorbentAverage Recovery (%)Reference
Palmitoyl-CoAC16:0Solvent Extraction & SPEOligonucleotide70-80%[5]
Oleoyl-CoAC18:1Solvent Extraction & SPE2-(2-pyridyl)ethyl85-90%[6]
Arachidonyl-CoAC20:4Solvent Extraction & SPE2-(2-pyridyl)ethyl83-88%[6]
General Long-Chain Acyl-CoAs>C12Two-phase solvent extraction-~55% (with acyl-CoA-binding protein)[7]

Experimental Protocol: Extraction of this compound from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.[1][5]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 1 mL of isopropanol and homogenize again.[5]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of ACN, and vortex vigorously for 2 minutes.[5]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the homogenization buffer.

    • Sample Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of a wash buffer (e.g., water, followed by a low percentage of organic solvent) to remove unbound impurities.

    • Elution: Elute the this compound from the column using an appropriate elution solvent (e.g., methanol containing a small percentage of a weak acid like formic acid).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of acetonitrile and water).

Visualizations

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Frozen Tissue Sample (~100mg) Homogenization Homogenization (KH2PO4 buffer, pH 4.9 + Internal Standard) Tissue->Homogenization Solvent_Addition Addition of Isopropanol & Acetonitrile Homogenization->Solvent_Addition Centrifugation Centrifugation (12,000 x g, 4°C) Solvent_Addition->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Sample_Loading Load Supernatant Supernatant->Sample_Loading SPE_Conditioning Condition SPE Column Washing Wash Column Sample_Loading->Washing Elution Elute Acyl-CoAs Washing->Elution Drying Dry Eluate (Nitrogen Stream) Elution->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

addressing instability of 20-Methylpentacosanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 20-Methylpentacosanoyl-CoA during sample preparation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My measured concentrations of this compound are consistently low and variable. What are the potential causes related to sample handling?

Low and inconsistent yields of this compound are often due to its inherent instability. The primary culprits during sample preparation are enzymatic degradation and chemical hydrolysis. It is crucial to work quickly and keep samples on ice at all times. Long-chain acyl-CoAs are susceptible to hydrolysis, especially in alkaline and strongly acidic conditions.

Q2: What is the optimal pH for my buffers during the extraction of this compound?

To minimize chemical hydrolysis, it is recommended to use an acidic buffer. A potassium phosphate (B84403) buffer (KH2PO4) at a pH of approximately 4.9 is commonly used for the homogenization of tissues for long-chain acyl-CoA extraction. This acidic environment helps to stabilize the thioester bond of the acyl-CoA molecule.

Q3: How should I store my samples and extracts to ensure the stability of this compound?

For long-term storage, samples and extracts should be kept at -80°C.[1] If immediate analysis is not possible, flash-freeze samples in liquid nitrogen before transferring them to -80°C to minimize degradation. For short-term storage during sample processing, always keep samples on ice.

Q4: What are the best practices for sample homogenization to minimize degradation of this compound?

Rapid and efficient homogenization is key. Pre-chill all equipment, including homogenizers and tubes, with liquid nitrogen or on ice.[1] Perform homogenization quickly in an ice-cold acidic buffer to inhibit enzymatic activity and prevent hydrolysis.

Q5: I'm observing significant degradation of my this compound standards. How can I improve their stability?

Acyl-CoA standards are also prone to degradation, particularly in aqueous solutions.[2] For reconstitution of dry standards, methanol (B129727) is a preferred solvent as it has been shown to provide better stability.[2] If a buffered solution is required for your analytical method, a mixture of 50% methanol and 50% ammonium (B1175870) acetate (B1210297) buffer (pH 7) can also be used.[2] Avoid repeated freeze-thaw cycles of your standard solutions. Aliquot standards into single-use vials.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Rationale
Enzymatic Degradation Work quickly and keep the sample on ice at all times during extraction. Use pre-chilled buffers and tubes.Low temperatures slow down the activity of acyl-CoA hydrolases and other degrading enzymes.
Chemical Hydrolysis Ensure your homogenization and extraction buffers are acidic (e.g., KH2PO4, pH 4.9). Avoid alkaline or strongly acidic conditions.The thioester bond of acyl-CoAs is more stable at a slightly acidic pH.
Inefficient Extraction Use a proven extraction solvent mixture such as methanol-chloroform or acetonitrile-isopropanol. Ensure vigorous vortexing or homogenization to facilitate complete extraction.These solvent systems are effective for extracting long-chain acyl-CoAs from biological matrices.
Sample Loss During Phase Separation Be careful when collecting the supernatant after centrifugation to avoid disturbing the pellet.The acyl-CoAs will be in the supernatant, and any disturbance of the pellet can lead to loss of analyte.
Adsorption to Surfaces Use polypropylene (B1209903) tubes for sample preparation and storage.Long-chain acyl-CoAs can adsorb to glass surfaces, leading to lower recovery.
Issue 2: High Variability in Replicate Samples
Potential Cause Troubleshooting Step Rationale
Inconsistent Sample Homogenization Ensure each sample is homogenized for the same amount of time and with the same intensity.Inconsistent homogenization can lead to variable extraction efficiency between samples.
Temperature Fluctuations Maintain a consistent, cold temperature for all samples throughout the preparation process. Use an ice bath for all incubation and centrifugation steps.Temperature variations can lead to different rates of degradation between samples.
Inaccurate Pipetting Use calibrated pipettes and be meticulous with all volume transfers, especially when adding internal standards.Small variations in volumes can lead to significant differences in final concentrations.
Incomplete Solvent Evaporation If a drying step is used, ensure all solvent is completely removed before reconstitution. Dry samples under a gentle stream of nitrogen.Residual solvent can affect the reconstitution volume and the final concentration.
Precipitate Formation Upon Reconstitution After reconstitution, centrifuge the sample to pellet any insoluble material before transferring the supernatant for analysis.Undissolved material can interfere with the analytical measurement and cause variability.

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods

Extraction MethodTissue TypeReported Recovery Rate
5-Sulfosalicylic Acid (SSA) ExtractionNot Specified~59% for Acetyl-CoA
Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE)Not Specified~36% for Acetyl-CoA
Acetonitrile/2-Propanol with SPENot Specified93-104% (extraction), 83-90% (SPE) for Acetyl-CoA

Note: Data for this compound is not specifically available. The recovery rates presented are for other acyl-CoAs and should be considered as a general guide.[1]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a general method suitable for the extraction of very-long-chain acyl-CoAs like this compound from tissue samples.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold Acetonitrile:Isopropanol (1:1, v/v)

  • Internal standard (e.g., a stable isotope-labeled very-long-chain acyl-CoA)

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Pre-chilled microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Nitrogen evaporator

Procedure:

  • Tissue Pulverization: Weigh the frozen tissue and place it in a pre-chilled mortar. Add liquid nitrogen and grind the tissue to a fine powder using a pre-chilled pestle.

  • Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize immediately.

  • Protein Precipitation and Extraction: Add 1 mL of ice-cold Acetonitrile:Isopropanol (1:1, v/v) to the homogenate. Vortex vigorously for 1 minute.

  • Centrifugation: Incubate the sample on ice for 10 minutes. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol or 50% methanol/50% ammonium acetate). Vortex and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the clear supernatant to an autosampler vial for analysis (e.g., by LC-MS/MS).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Extraction cluster_sample_prep Sample Preparation cluster_analysis_prep Analysis Preparation cluster_troubleshooting Potential Instability Points start Frozen Tissue Sample pulverize Pulverize in Liquid N2 start->pulverize homogenize Homogenize in Cold Acidic Buffer (pH 4.9) + Internal Standard pulverize->homogenize extract Add Acetonitrile:Isopropanol & Vortex homogenize->extract degradation Enzymatic Degradation homogenize->degradation centrifuge Centrifuge at 4°C extract->centrifuge hydrolysis Chemical Hydrolysis extract->hydrolysis collect Collect Supernatant centrifuge->collect dry Dry Under Nitrogen collect->dry adsorption Adsorption Loss collect->adsorption reconstitute Reconstitute in Methanol-based Solvent dry->reconstitute final_centrifuge Final Centrifugation reconstitute->final_centrifuge analyze LC-MS/MS Analysis final_centrifuge->analyze

Caption: Workflow for this compound extraction and sample preparation.

signaling_pathway Factors Affecting this compound Stability cluster_compound Analyte cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors acyl_coa This compound high_temp High Temperature (>4°C) acyl_coa->high_temp degrades alkaline_ph Alkaline pH (>7) acyl_coa->alkaline_ph hydrolyzes strong_acid Strongly Acidic pH (<4) acyl_coa->strong_acid hydrolyzes enzymes Acyl-CoA Hydrolases acyl_coa->enzymes degrades low_temp Low Temperature (On Ice, -80°C) low_temp->acyl_coa stabilizes acidic_buffer Acidic Buffer (pH 4.9) acidic_buffer->acyl_coa stabilizes organic_solvent Organic Solvents (Methanol) organic_solvent->acyl_coa stabilizes rapid_processing Rapid Processing rapid_processing->acyl_coa preserves

Caption: Key factors influencing the stability of this compound.

References

minimizing ion suppression for 20-Methylpentacosanoyl-CoA in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 20-Methylpentacosanoyl-CoA and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs) by electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization of the target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3][4] Given the complexity of biological matrices where VLCFA-CoAs are typically measured, ion suppression is a significant challenge.[4]

Q2: How can I detect if ion suppression is affecting my signal?

A2: A common method to identify ion suppression is to perform a post-column infusion experiment. This involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank matrix extract (prepared identically to your samples but without the analyte) onto the LC column. A significant drop in the analyte's signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[3][5]

Q3: What are the primary sources of ion suppression in the analysis of VLCFA-CoAs?

A3: Common sources of ion suppression for long-chain acyl-CoAs include:

  • Salts and Buffers: Non-volatile salts (e.g., phosphates) and buffers from sample preparation or chromatography can crystallize on the ESI probe, hindering ionization.[5][6]

  • Endogenous Matrix Components: Biological samples are rich in lipids, proteins, and other small molecules that can compete with this compound for ionization.[2][4]

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression. It is recommended to use volatile additives like formic acid or ammonium (B1175870) acetate (B1210297) at low concentrations.[6][7]

Q4: Is positive or negative ion mode better for the analysis of this compound?

A4: Both positive and negative electrospray ionization modes can be used for the analysis of long-chain acyl-CoAs. Positive ion mode is often utilized, monitoring for protonated molecules.[8][9] However, negative ESI can also be very effective.[10] The optimal choice may depend on the specific instrumentation and the nature of interfering matrix components. If significant ion suppression is observed in one polarity, switching to the other may be beneficial as fewer compounds may be ionizable, potentially reducing interference.[11]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound
Possible Cause Troubleshooting Step Rationale
High Ion Suppression 1. Improve Sample Preparation: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] 2. Dilute the Sample: Reducing the concentration of matrix components by dilution can alleviate ion suppression, though this may also decrease the analyte signal.[3][4]Co-eluting matrix components compete for ionization, reducing the analyte's signal.[2] Effective sample cleanup is one of the most critical steps to mitigate this.[12][13]
Suboptimal Mobile Phase 1. Avoid TFA: Replace trifluoroacetic acid (TFA) with a more ESI-friendly modifier like formic acid (0.1%) or acetic acid (0.1%).[6][7] 2. Use Volatile Buffers: Employ volatile buffers such as ammonium acetate or ammonium formate (B1220265) (5-10 mM).[14][15]TFA is a strong ion-pairing agent that can significantly suppress the ESI signal.[7] Volatile buffers are more compatible with mass spectrometry.
Inefficient Ionization 1. Optimize ESI Source Parameters: Adjust spray voltage, gas flows (nebulizer and drying gas), and source temperature. 2. Switch Ionization Mode: If using positive mode, try negative mode, and vice-versa.[11]Proper source conditions are crucial for efficient desolvation and ionization. Different compounds may ionize more efficiently in different polarities.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause Troubleshooting Step Rationale
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Synthesize or acquire a deuterated or 13C-labeled this compound.[3][10] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[1]A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction.[10] Matrix-matched calibrants help to normalize the matrix effects across all samples and standards.[3]
Chromatographic Inconsistency 1. Optimize Chromatographic Separation: Adjust the gradient profile to achieve better separation of the analyte from interfering peaks.[2][3] 2. Use a Suitable Column: A C18 or C8 reversed-phase column is often effective for long-chain acyl-CoAs.[8][9]Improving the separation of the analyte from matrix components reduces the likelihood of co-elution and associated ion suppression.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
Sample Preparation TechniquePrincipleRelative Effectiveness in Reducing Ion SuppressionKey Considerations
Protein Precipitation (PPT) Proteins are precipitated with a solvent (e.g., acetonitrile), and the supernatant is analyzed.Low to ModerateSimple and fast, but may not remove other interfering components like salts and lipids, often leading to significant matrix effects.[4]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases to separate it from interferences.Moderate to HighCan be effective at removing highly polar or non-polar interferences. The choice of solvents is critical.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.HighHighly effective for removing a broad range of interfering compounds.[16] A fast SPE method has been developed for long-chain acyl-CoAs, avoiding time-consuming evaporation steps.[8][9]
Table 2: Impact of Mobile Phase Additives on ESI Signal for Long-Chain Acyl-CoAs
Mobile Phase AdditiveTypical ConcentrationImpact on ESI SignalRecommendations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%High Suppression Avoid. TFA is a strong signal suppressor in ESI-MS.[6][7]
Formic Acid (FA) 0.1%Minimal Suppression Recommended. Provides good chromatographic peak shape and is highly compatible with ESI-MS.[15]
Acetic Acid (AA) 0.1%Minimal Suppression Recommended. Similar to formic acid, it is a good alternative for ESI-MS.[15]
Ammonium Formate (AmF) 5 - 10 mMMinimal Suppression/Potential Enhancement Highly Recommended. Often provides high signal intensity for various lipid classes.[14][15]
Ammonium Acetate (AmAc) 5 - 10 mMMinimal Suppression/Potential Enhancement Highly Recommended. 5 mM ammonium acetate has been shown to provide the highest signal intensity for many lipid classes in ESI negative mode.[14]
Ammonium Hydroxide (NH₄OH) 10-15 mMMinimal Suppression Recommended. Used to achieve high pH for good separation of long-chain acyl-CoAs on a C18 column.[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for VLCFA-CoAs from Biological Samples

This protocol is adapted from methods for long-chain acyl-CoA extraction.[8][9]

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Spiking: Add an appropriate stable isotope-labeled internal standard for this compound.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Loading: Load the sample extract onto the SPE cartridge.

    • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elution: Elute the this compound with a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound

This is a generalized method based on established protocols for long-chain acyl-CoAs.[8][9]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (90:10).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B for re-equilibration.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions: Determine the specific precursor and product ions for this compound and its internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Biological Sample Homogenization Homogenization & Addition of SIL-IS Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup FinalSample Dry Down & Reconstitute Cleanup->FinalSample LC LC Separation (Reversed-Phase) FinalSample->LC ESI Electrospray Ionization (ESI) LC->ESI MS Mass Spectrometry (MRM) ESI->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the analysis of this compound.

vlcfa_metabolism cluster_cytosol Cytosol / ER cluster_mitochondria Mitochondria FattyAcid Long-Chain Fatty Acid (e.g., C20:0) AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase LC_AcylCoA Long-Chain Acyl-CoA AcylCoA_Synthase->LC_AcylCoA ATP -> AMP + PPi Elongation Fatty Acid Elongation (ELOVL) LC_AcylCoA->Elongation VLCFA_CoA This compound (VLCFA-CoA) Elongation->VLCFA_CoA + Malonyl-CoA VLCAD Very-Long-Chain Acyl-CoA Dehydrogenase VLCFA_CoA->VLCAD BetaOxidation β-Oxidation Spiral VLCAD->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA n cycles TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified metabolic pathway of very-long-chain fatty acyl-CoAs (VLCFA-CoAs).

References

optimization of collision energy for 20-Methylpentacosanoyl-CoA fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 20-Methylpentacosanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the fragmentation of this very-long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode mass spectrometry?

A1: While specific data for this compound is not extensively published, acyl-CoAs characteristically fragment in a predictable manner. In positive electrospray ionization (ESI+), you can expect to observe two key fragmentation patterns:

  • A neutral loss of 507.1 Da from the precursor ion ([M+H]+). This corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety. The resulting fragment is often the most abundant.[1][2][3][4][5][6]

  • A fragment ion at m/z 428.0365 . This corresponds to the adenosine (B11128) 3',5'-diphosphate fragment.[1][2][3][4][7]

The fragmentation primarily occurs within the coenzyme A portion of the molecule, with little to no fragmentation of the fatty acyl chain itself.[1]

Q2: I am not detecting my this compound precursor ion. What are some common causes?

A2: Several factors could contribute to poor signal intensity of the precursor ion.[8] Consider the following troubleshooting steps:

  • Sample Concentration: Ensure your sample is appropriately concentrated. Very-long-chain acyl-CoAs can have limited solubility and may require specific solvent compositions to remain in solution. If the concentration is too low, the signal may be indistinguishable from noise. Conversely, excessively high concentrations can lead to ion suppression.[8]

  • Ionization Efficiency: Positive mode ESI is generally effective for acyl-CoAs.[2] Check and optimize ion source parameters such as spray voltage, sheath and auxiliary gas flow rates, and capillary and vaporizer temperatures.[1]

  • Instrument Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is performing optimally and that mass accuracy is within acceptable limits.[8][9]

  • Mobile Phase Composition: For liquid chromatography-mass spectrometry (LC-MS), the mobile phase composition can significantly impact ionization. The use of ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) in the mobile phase can improve chromatography and ionization of acyl-CoAs.[10][11]

Q3: How do I determine the optimal collision energy for the fragmentation of this compound?

  • Collision Energy Ramping: Perform experiments where the collision energy is systematically varied across a range (e.g., 10-60 eV). Monitor the intensity of the precursor ion and the characteristic fragment ions (neutral loss of 507.1 Da and m/z 428). The optimal collision energy will be the value that maximizes the production of the desired fragment ions while maintaining a reasonable intensity of the precursor.

  • Automated Optimization: Many modern mass spectrometers have built-in functions for real-time collision energy optimization.[12][13] These tools can automatically determine the best collision energy for a given precursor ion during an acquisition.[12][13]

  • Use of a Reference Compound: If a standard for a similar long-chain acyl-CoA is available, you can optimize the collision energy for that compound first to establish a starting point for this compound. For a range of other long-chain acyl-CoAs, a collision energy of 30 eV has been cited as effective.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Abundance of Characteristic Fragments (Neutral Loss of 507.1 Da or m/z 428) Collision energy is too low.Gradually increase the collision energy in increments of 5-10 eV and monitor the fragment ion intensities.
Collision energy is too high, leading to excessive fragmentation.Decrease the collision energy. Very high energies can cause the primary fragments to break down further, reducing their intensity.
Incorrect precursor ion selected for fragmentation.Verify the m/z of the [M+H]+ ion for this compound and ensure the correct precursor is isolated.
High Background Noise or Contaminant Peaks Contaminated mobile phase, LC system, or sample.Use high-purity LC-MS grade solvents and reagents.[9] Clean the LC system and run blank injections to identify the source of contamination.[9]
Matrix effects from the sample.Improve sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) for sample cleanup.[2]
Poor Chromatographic Peak Shape or Retention Inappropriate LC column or mobile phase.Use a C8 or C18 reversed-phase column suitable for lipid analysis.[10] Optimize the mobile phase gradient and consider additives like ammonium hydroxide or acetate to improve peak shape.[10][11]
Very-long-chain acyl-CoAs can be "sticky."Ensure proper washing of the autosampler needle between injections to prevent carryover.[9]

Experimental Protocols

Protocol 1: Direct Infusion for Collision Energy Optimization

This protocol is designed to determine the optimal collision energy without chromatographic separation.

  • Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1-5 µM in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid or 10 mM ammonium acetate).

  • Mass Spectrometer Setup:

    • Set up the mass spectrometer for positive ion mode ESI.

    • Infuse the sample directly into the ion source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize ion source parameters (e.g., spray voltage, gas flows, temperatures) to maximize the signal of the [M+H]+ precursor ion.

  • Collision Energy Ramp Experiment:

    • Set up a product ion scan experiment, selecting the calculated m/z of the [M+H]+ ion of this compound as the precursor.

    • Acquire data in separate runs or within a single run if the software allows, stepping the collision energy from a low value (e.g., 10 eV) to a high value (e.g., 60 eV) in 5 or 10 eV increments.

  • Data Analysis:

    • For each collision energy value, record the intensity of the precursor ion and the key fragment ions (the ion resulting from the neutral loss of 507.1 Da and the ion at m/z 428).

    • Plot the intensities of the precursor and fragment ions as a function of collision energy to generate a breakdown curve.

    • The optimal collision energy is typically the value that provides the highest intensity for the desired fragment ions.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical setup for analyzing this compound using liquid chromatography coupled to tandem mass spectrometry.

  • Chromatography:

    • Column: ACQUITY UPLC BEH C8, 2.1 x 150 mm, 1.7 µm, or similar reversed-phase column.[10]

    • Mobile Phase A: 15 mM ammonium hydroxide in water.[10]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a suitable gradient to retain and elute the very-long-chain acyl-CoA. The retention time will increase with the length of the fatty acid chain.[11]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • MRM Transitions:

      • Precursor Ion (Q1): [M+H]+ of this compound.

      • Product Ion (Q3): The ion resulting from the neutral loss of 507.1 Da.

      • (Optional) Second Transition: Precursor [M+H]+ -> Product m/z 428.0365.

    • Collision Energy: Use the value determined from the direct infusion experiment (Protocol 1). If not determined, start with a value around 30 eV and optimize further.[10]

    • Other MS Parameters: Optimize source and gas parameters as per instrument recommendations.

Visualizations

Fragmentation_Pathway Figure 1: Fragmentation Pathway of Acyl-CoAs Precursor [this compound + H]+ Fragment1 [M+H - 507.1 Da]+ (Loss of 3'-phosphoadenosine 5'-diphosphate) Precursor->Fragment1 Collision-Induced Dissociation Fragment2 m/z 428.0365 (Adenosine 3',5'-diphosphate) Precursor->Fragment2 Collision-Induced Dissociation

Caption: Figure 1: Generalized fragmentation pathway for acyl-CoAs in positive ion mode.

Workflow Figure 2: Workflow for Collision Energy Optimization cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Prepare 1-5 µM solution of this compound Infusion Direct Infusion into ESI Source Prep->Infusion PrecursorScan Optimize Source for [M+H]+ Signal Infusion->PrecursorScan ProductScan Set up Product Ion Scan PrecursorScan->ProductScan CERamp Ramp Collision Energy (e.g., 10-60 eV) ProductScan->CERamp Analysis Monitor Precursor and Fragment Intensities CERamp->Analysis Plot Plot Intensity vs. Collision Energy Analysis->Plot OptimalCE Determine Optimal Collision Energy Plot->OptimalCE

Caption: Figure 2: Experimental workflow for optimizing collision energy via direct infusion.

References

Technical Support Center: Resolving Co-elution of Isobaric Lipids with 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced lipid analysis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in tackling the analytical challenge of co-eluting isobaric lipids, with a specific focus on resolving 20-Methylpentacosanoyl-CoA from its isomers.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for analyzing this compound?

Q2: What are the primary causes of co-elution with very-long-chain fatty acyl-CoAs?

A: The main reasons for co-elution in this context are:

  • Structural Similarity: Branched-chain and straight-chain isomers of very-long-chain fatty acyl-CoAs have very similar physicochemical properties, such as hydrophobicity, making them difficult to separate using standard reversed-phase liquid chromatography.

  • High Molecular Weight: The long acyl chain dominates the molecule's interaction with the stationary phase, often masking the subtle differences caused by a single methyl branch.

  • Suboptimal Chromatographic Conditions: Inadequate mobile phase composition, gradient slope, temperature, or an inappropriate column chemistry can all lead to poor resolution of structurally similar lipids.

Q3: What are the most effective analytical techniques to resolve this compound from its isobaric isomers?

A: Several advanced analytical techniques can be employed to resolve these challenging co-elutions:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) with High Shape Selectivity Columns: Utilizing columns with stationary phases that can differentiate based on molecular shape, such as C30, can improve the separation of branched-chain from straight-chain isomers.

  • Supercritical Fluid Chromatography (SFC): SFC often provides orthogonal selectivity to reversed-phase LC and can be highly effective in separating lipid isomers.[1][2] Its use of supercritical CO2 as the primary mobile phase allows for high-efficiency separations.[1][2]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge. As branched and straight-chain isomers have different three-dimensional structures, they will exhibit different collision cross-sections (CCS), allowing for their separation even if they co-elute from the LC column.

  • Tandem Mass Spectrometry (MS/MS): While not a separation technique in itself, MS/MS can help to differentiate isomers based on their unique fragmentation patterns, although this can be challenging for structurally similar fatty acyl-CoAs.

Troubleshooting Guide: Co-elution of this compound

This guide addresses common issues encountered during the analysis of this compound and its isobaric lipids.

Symptom Potential Cause(s) Recommended Solution(s)
Single, broad peak at the expected retention time of this compound. Co-elution with isobaric species (e.g., hexacosanoyl-CoA). Insufficient chromatographic resolution.1. Optimize LC Method: Switch to a high shape-selectivity column (e.g., C30). Adjust the mobile phase gradient to be shallower, allowing more time for separation. Optimize column temperature. 2. Employ Orthogonal Separation: Implement a Supercritical Fluid Chromatography (SFC) method. 3. Utilize Ion Mobility Spectrometry (IMS): If available, use an LC-IMS-MS system to separate the co-eluting isobars based on their collision cross-section (CCS).
Peak splitting or shouldering. The sample solvent is too strong compared to the initial mobile phase. Column contamination or degradation. Co-elution of closely related isomers.1. Modify Sample Injection: Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase.[3] 2. Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.[4][5] 3. Enhance Separation: Implement the advanced separation techniques mentioned above (UHPLC with C30 column, SFC, or IMS).
Inconsistent retention times. Fluctuations in mobile phase composition or flow rate. Column temperature instability. Column degradation.1. System Check: Ensure the LC pumps are functioning correctly and the mobile phase is properly mixed and degassed.[4] 2. Temperature Control: Use a column oven to maintain a stable temperature. 3. Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Inability to differentiate isomers by MS/MS. Similar fragmentation patterns between branched and straight-chain isomers.1. High-Energy Collisional Dissociation (HCD): Experiment with different collision energies to induce unique fragment ions. 2. Chemical Derivatization: While less common for acyl-CoAs, derivatization of the corresponding fatty acid (after hydrolysis) can sometimes lead to more informative fragmentation.[6] 3. Focus on Separation: Rely on chromatographic or ion mobility separation prior to MS analysis for confident identification.

Data Presentation: Comparison of Analytical Techniques

The following table provides a qualitative comparison of the effectiveness of different analytical techniques for resolving this compound from its isobaric isomers.

Technique Principle of Separation Resolution of Branched vs. Straight-Chain Isomers Throughput Instrumentation Requirement
Standard UHPLC (C18) HydrophobicityLow to ModerateHighStandard UHPLC-MS
UHPLC (C30) Shape Selectivity & HydrophobicityModerate to HighHighUHPLC-MS
Supercritical Fluid Chromatography (SFC) Polarity and Solvating Power of Supercritical FluidHighVery HighSFC-MS System
Ion Mobility Spectrometry (IMS) Ion Shape, Size, and Charge (Collision Cross-Section)Very HighHigh (adds a few milliseconds to the analysis)IMS-enabled Mass Spectrometer

Experimental Protocols

Protocol 1: UHPLC-MS/MS with a C30 Column for Isomer Separation

This protocol is designed to enhance the separation of branched-chain from straight-chain very-long-chain fatty acyl-CoAs.

  • Sample Preparation:

    • Extract lipids from the sample using a standard method such as a modified Bligh-Dyer or Folch extraction.

    • Reconstitute the dried lipid extract in a suitable solvent, such as 80:20 (v/v) methanol:water, ensuring compatibility with the initial mobile phase conditions.

  • UHPLC System:

    • Column: Acclaim C30, 3 µm, 2.1 x 150 mm (or similar C30 column).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

    • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-25 min: Linear gradient from 30% to 90% B

      • 25-30 min: Hold at 90% B

      • 30.1-35 min: Return to 30% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 50 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry System (High-Resolution MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full MS / data-dependent MS/MS (ddMS2)

    • Full Scan Range: m/z 800-1500

    • MS/MS: Isolate the precursor ion for this compound and its isobars. Use a normalized collision energy of 30-40 eV. Monitor for characteristic fragment ions of acyl-CoAs (e.g., the neutral loss of 507 Da).

Protocol 2: Ion Mobility Spectrometry for Separation of Co-eluting Isobars

This protocol is to be used in conjunction with a UHPLC-MS system equipped with an ion mobility cell.

  • LC-MS Setup:

    • Follow a standard UHPLC protocol for the analysis of long-chain acyl-CoAs (a C18 or C30 column can be used). The primary goal of the LC is to provide a clean introduction of the analytes into the mass spectrometer.

  • Ion Mobility Spectrometry Parameters:

    • IMS Gas: Nitrogen

    • IMS Wave Velocity and Height: Optimize for the m/z range of very-long-chain fatty acyl-CoAs. This will be instrument-specific.

    • Collision Cross-Section (CCS) Calibration: Calibrate the instrument using a standard mixture of known CCS values to enable accurate CCS determination for the analytes.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z of this compound.

    • Generate a mobilogram (drift time distribution) for the selected m/z at the elution time of the peak.

    • Separate peaks in the mobilogram will correspond to different isobaric species.

    • Compare the experimental CCS values to databases (e.g., LIPID MAPS Ion Mobility Database) or theoretical calculations to aid in identification.[7][8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution UHPLC UHPLC Separation (e.g., C30 Column) Reconstitution->UHPLC IMS Ion Mobility Separation (CCS) UHPLC->IMS HRMS High-Resolution Mass Spectrometry IMS->HRMS MSMS Tandem MS (Fragmentation) HRMS->MSMS Data_Processing Data Processing MSMS->Data_Processing Identification Identification (m/z, RT, CCS, Fragments) Data_Processing->Identification Quantification Quantification Identification->Quantification Troubleshooting_CoElution cluster_asymmetrical Troubleshooting Asymmetry cluster_symmetrical Resolving Co-elution Start Single Peak Observed for Target m/z Check_Peak_Shape Is peak shape symmetrical? Start->Check_Peak_Shape Asymmetrical Peak Tailing or Shouldering Check_Peak_Shape->Asymmetrical No Symmetrical Symmetrical Peak Check_Peak_Shape->Symmetrical Yes Check_Solvent Check Sample Solvent vs. Mobile Phase Asymmetrical->Check_Solvent Optimize_LC Optimize LC Method (e.g., C30 column, gradient) Symmetrical->Optimize_LC Check_Column Inspect/Flush Column Check_Solvent->Check_Column Final_Resolution Resolved Peaks Check_Column->Final_Resolution Use_SFC Implement SFC Optimize_LC->Use_SFC Use_IMS Utilize Ion Mobility Use_SFC->Use_IMS Use_IMS->Final_Resolution

References

Technical Support Center: Improving Recovery of 20-Methylpentacosanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 20-Methylpentacosanoyl-CoA and other very-long-chain acyl-CoAs (VLC-ACoAs) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from tissues?

A1: The main challenges include its low abundance in tissues, its amphipathic nature, and its susceptibility to enzymatic and chemical degradation. Very-long-chain acyl-CoAs are prone to hydrolysis, making rapid and careful sample handling critical.[1][2] Proper quenching of metabolic activity at the time of sample collection is crucial.[2]

Q2: What is the recommended method for storing tissue samples to ensure the stability of this compound?

A2: To minimize degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] It is imperative to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of acyl-CoA molecules.[1]

Q3: Which extraction methods are most effective for very-long-chain acyl-CoAs like this compound?

A3: A combination of solvent extraction and solid-phase extraction (SPE) is generally recommended for optimal recovery and purity.[1][3][4] Common solvent systems include acidic buffers with isopropanol (B130326) and acetonitrile.[1][3] SPE with specialized columns, such as those with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, has shown high recovery rates for a broad range of acyl-CoAs.[4][5]

Q4: How can I quantify the amount of this compound in my tissue extract?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying specific acyl-CoA species.[6][7][8][9] This technique allows for the identification and quantification of low-abundance molecules in complex biological matrices. The use of an appropriate internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA, is essential for accurate quantification.[1][9][10]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Potential Cause Troubleshooting Steps
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to a fine powder, preferably under liquid nitrogen.[11] For tougher tissues, consider using a glass homogenizer.[1][3] Optimize the ratio of tissue to extraction solvent.[1]
Degradation During Extraction Perform all extraction steps on ice and use pre-chilled solvents and tubes.[1][11] Work quickly to minimize the time samples are exposed to room temperature. The stability of acyl-CoAs is pH-dependent; maintaining an acidic pH (e.g., 4.9) during homogenization can improve stability.[3]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the composition and volume of the wash and elution buffers to ensure that your target molecule is retained and then efficiently eluted.
Suboptimal Solvent Selection Different extraction solvents can yield varying recoveries for different acyl-CoA species.[12] Consider testing different solvent systems, such as those based on acetonitrile/isopropanol or methanol (B129727)/chloroform.[4][10]

Issue 2: High Variability in Quantification Results

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Standardize the time from tissue collection to flash-freezing. Ensure all samples are treated identically throughout the extraction and analysis process.
Internal Standard Issues Add the internal standard as early as possible in the workflow to account for losses during extraction and purification.[1] Ensure the internal standard is chemically similar to this compound and does not interfere with its detection.
Analyte Instability in Autosampler Acyl-CoAs can degrade in the autosampler.[12] Analyze samples as soon as possible after reconstitution. Reconstituting in a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8) with some organic solvent can improve stability.[12]
Matrix Effects in LC-MS/MS Complex tissue extracts can cause ion suppression or enhancement. Ensure your purification method effectively removes interfering substances. A dilution series of the sample can help assess the presence of matrix effects.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of Very-Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues like the liver, heart, and muscle.[3][5]

Materials:

  • Frozen tissue sample (50-100 mg)

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • 2-Propanol (Isopropanol)

  • Acetonitrile (ACN)

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal Standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled VLC-ACoA)

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[5]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[5]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column with 2 mL of the Wash Solution.[5]

    • Sample Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.[5]

    • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution into a clean tube.[5]

  • Sample Preparation for LC-MS/MS:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried pellet in a solvent suitable for your LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8).[12]

Data Presentation

Table 1: Representative Recovery Rates of Acyl-CoAs Using Different SPE Sorbents

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%
Data compiled from published protocols.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue 1. Tissue Collection (Flash-freeze in Liquid N2) homogenize 2. Homogenization (Acidic Buffer + Internal Std) tissue->homogenize extract 3. Solvent Extraction (Isopropanol/Acetonitrile) homogenize->extract centrifuge 4. Centrifugation (Pellet Proteins) extract->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 7. Load Supernatant supernatant->load condition 6. Condition SPE Column condition->load wash 8. Wash Column load->wash elute 9. Elute Acyl-CoAs wash->elute dry 10. Dry Eluate elute->dry reconstitute 11. Reconstitute dry->reconstitute lcms 12. LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_solutions Potential Solutions start Low Recovery Observed homogenization Incomplete Homogenization? start->homogenization degradation Degradation during extraction? start->degradation spe Inefficient SPE? start->spe sol_homogenization Optimize homogenization method and tissue:solvent ratio homogenization->sol_homogenization Yes sol_degradation Work on ice, use cold solvents, maintain acidic pH degradation->sol_degradation Yes sol_spe Optimize SPE column conditioning, wash, and elution steps spe->sol_spe Yes

Caption: Troubleshooting logic for low recovery of very-long-chain acyl-CoAs.

References

quality control measures for 20-Methylpentacosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 20-Methylpentacosanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound?

A1: The most suitable method for the quantitative analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers the high sensitivity and selectivity required to measure this very-long-chain fatty acyl-CoA in complex biological matrices.[1]

Q2: How should I prepare my biological samples for this compound analysis?

A2: A common sample preparation workflow involves protein precipitation, followed by solid-phase extraction (SPE) to purify and concentrate the analyte.[1] Halogenated carboxylic acids or oxo-acids are often used for deproteinizing the sample.[1] SPE helps to remove interfering substances from the sample matrix before LC-MS/MS analysis.[1]

Q3: What type of internal standard should be used for the analysis?

A3: An ideal internal standard (IS) is a stable, isotope-labeled version of the analyte. However, if that is not available, a structurally similar very-long-chain acyl-CoA that is not endogenously present in the sample is recommended. For instance, Heptadecanoyl-CoA (C17:0-CoA) is often used as an internal standard for the analysis of long-chain acyl-CoAs.[4][5] The choice of internal standard is crucial for correcting variations in sample extraction and instrument response.[6]

Q4: What are the expected mass transitions for this compound in MS/MS analysis?

A4: While specific transitions for this compound are not commonly published, all acyl-CoA species exhibit a characteristic fragmentation pattern. In positive ion mode, you can expect a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[7] Another common fragment ion is m/z 428, which represents the CoA moiety.[1][7] Therefore, you would set up a Multiple Reaction Monitoring (MRM) method to monitor the transition from the precursor ion of this compound to these characteristic product ions.

Q5: How can I ensure the stability of this compound during sample storage and preparation?

A5: Acyl-CoAs can be unstable in aqueous solutions.[2] It is crucial to store samples at -80°C and minimize freeze-thaw cycles. During sample preparation, keep samples on ice and use solvents that promote stability. For example, reconstitution in a solution of 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has been shown to improve the stability of some acyl-CoAs compared to pure water or methanol.[2] Using glass vials instead of plastic can also reduce signal loss.[8] For long-term storage, it is advisable to consult the Certificate of Analysis (CoA) for specific recommendations.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase composition. - Column degradation or contamination. - Co-elution with interfering matrix components.[10]- Optimize the gradient and mobile phase additives (e.g., ammonium hydroxide (B78521) or formic acid). - Use a guard column and/or flush the analytical column. - Improve sample cleanup with a more rigorous SPE protocol.
Low Signal Intensity or No Peak Detected - Analyte degradation.[2] - Poor ionization efficiency. - Incorrect MS/MS transition settings. - Suboptimal sample extraction and purification.- Re-evaluate sample handling and storage procedures to ensure analyte stability.[2][8] - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).[2] - Confirm the precursor and product ions for this compound by direct infusion of a standard, if available. - Optimize the SPE protocol for recovery of very-long-chain acyl-CoAs.
High Background Noise - Contamination from solvents, reagents, or labware. - Insufficient chromatographic separation from matrix components.- Use high-purity, LC-MS grade solvents and reagents. - Thoroughly clean all labware. - Adjust the chromatographic gradient to better resolve the analyte from interfering compounds.
Inconsistent Results (Poor Precision) - Inconsistent sample preparation. - Variability in instrument performance. - Improper internal standard selection or usage.[6]- Standardize all sample preparation steps and ensure accurate pipetting. - Perform regular system suitability tests to monitor instrument performance. - Ensure the internal standard is added at the very beginning of the sample preparation process and that its structure and chromatographic behavior are similar to the analyte.[6]
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting endogenous or exogenous compounds from the biological matrix that affect the ionization of the analyte.[10][11]- Improve chromatographic separation to resolve the analyte from interfering components.[2] - Enhance sample cleanup procedures to remove matrix components. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. - Evaluate the matrix effect by comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation and Solid-Phase Extraction
  • Homogenization: Homogenize tissue samples in a suitable buffer on ice.

  • Protein Precipitation: Add a cold deproteinizing agent, such as trichloroacetic acid, and vortex thoroughly.[1]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by equilibration with water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.

    • Elute the acyl-CoAs with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a suitable solvent, such as 50% methanol/50% 50 mM ammonium acetate (pH 7), for LC-MS/MS analysis.[2]

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.[4]

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with the same additive as Mobile Phase A.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to ensure the separation of this compound from other lipids.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): Calculate the exact mass of the protonated this compound molecule.

      • Product Ions (Q3): Monitor for the characteristic fragments, such as the neutral loss of 507 Da and the m/z 428 ion.[1][7]

    • Optimization: Optimize collision energy and other MS parameters for each transition using a standard solution, if available.

Quality Control Parameters

Parameter Acceptance Criteria Purpose
Calibration Curve r² > 0.99To demonstrate the linear relationship between analyte concentration and instrument response.[2]
Precision (CV%) Intra-assay CV < 15% Inter-assay CV < 15%To assess the reproducibility of the method.[4]
Accuracy (% Bias) Within ±15% of the nominal valueTo determine the closeness of the measured value to the true value.[1]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10, with acceptable precision and accuracy.To define the lowest concentration that can be reliably quantified.
Internal Standard Response Consistent across all samples (e.g., within ±30% of the mean response of the calibration standards).To monitor for significant matrix effects or errors in sample preparation.[11]

Visual Workflow and Logic Diagrams

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control sample Biological Sample homogenization Homogenization sample->homogenization precipitation Protein Precipitation homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms Injection data_processing Data Processing & Quantification lcms->data_processing qc_checks Calibration Curve Precision & Accuracy LLOQ Internal Standard Response data_processing->qc_checks troubleshooting_logic Troubleshooting Logic for Poor Signal cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Issue: Poor or No Signal check_is Check Internal Standard Signal start->check_is check_ms Review MS Parameters check_is->check_ms IS Signal OK? check_sample_prep Evaluate Sample Preparation check_is->check_sample_prep IS Signal Low/Variable? check_stability Assess Analyte Stability check_ms->check_stability Parameters Correct? optimize_ms Optimize Source/MS Parameters check_ms->optimize_ms Parameters Incorrect check_sample_prep->check_stability improve_prep Improve Sample Cleanup/Recovery check_sample_prep->improve_prep stabilize_sample Improve Sample Handling/Storage check_stability->stabilize_sample

References

Technical Support Center: Enhancing Reproducibility of 20-Methylpentacosanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of 20-Methylpentacosanoyl-CoA measurements.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in achieving reproducible measurements of this compound?

A1: The primary challenges stem from its unique structure as a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch. These include:

  • Low biological abundance: Makes detection and accurate quantification difficult.

  • Poor solubility: Its long acyl chain can lead to issues during sample extraction and chromatographic analysis.

  • Co-elution with similar lipids: The complexity of the lipidome can result in overlapping peaks, complicating accurate measurement.[1]

  • Ion suppression: Co-eluting matrix components, especially phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer, leading to underestimation.[2][3][4][5][6]

  • Instability: Acyl-CoA thioesters can be unstable in aqueous solutions, requiring careful sample handling.[7]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[7][8][9][10] This technique allows for the separation of this compound from other lipids followed by its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern.

Q3: What is the characteristic fragmentation pattern of this compound in MS/MS?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[11][12] Therefore, a common transition to monitor in a multiple reaction monitoring (MRM) experiment would be from the precursor ion [M+H]+ to the product ion [M+H-507]+. The presence of the methyl branch may also lead to specific fragment ions that can be used for confirmation.

Q4: How critical is the choice of an internal standard for reproducible quantification?

A4: The use of a suitable internal standard is absolutely critical for achieving high reproducibility. An ideal internal standard should have similar chemical and physical properties to the analyte to compensate for variations in sample preparation, injection volume, and matrix effects. For this compound, a stable isotope-labeled version of the analyte itself would be the gold standard. If unavailable, an odd-chain very-long-chain fatty acyl-CoA, such as C23:0-CoA or C25:0-CoA, can be a good alternative.[13][14]

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound
Potential Cause Troubleshooting Step
Inefficient Extraction Due to its long acyl chain, this compound may have poor solubility in standard extraction solvents. Consider using a solvent mixture with higher hydrophobicity, such as methanol/chloroform or acetonitrile/isopropanol/methanol.[1] Ensure thorough homogenization and sonication of the sample.
Analyte Degradation Acyl-CoAs are susceptible to hydrolysis. Keep samples on ice throughout the preparation process and use freshly prepared, ice-cold solvents.[1] Avoid repeated freeze-thaw cycles.
Ion Suppression Co-eluting phospholipids are a major cause of ion suppression.[2] Optimize chromatographic separation to resolve the analyte from the bulk of phospholipids. Consider sample preparation techniques that deplete phospholipids, such as solid-phase extraction (SPE).
Incorrect MS/MS Parameters Verify the precursor and product ion masses for this compound. Optimize collision energy and other MS parameters by infusing a standard, if available. For acyl-CoAs, a neutral loss scan of 507 Da can be used for initial identification.[8][10]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Inject a smaller sample volume or dilute the sample.
Secondary Interactions The phosphate (B84403) group of the CoA moiety can interact with the stationary phase. Using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs on a C18 column.[8][9][10]
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
Column Contamination Biological samples can lead to a buildup of matrix components on the column. Implement a column wash step in your gradient or periodically flush the column with a strong solvent.
Issue 3: High Variability Between Replicate Injections
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps. Use of an appropriate internal standard is crucial to correct for variability.[13]
Autosampler Issues Check for air bubbles in the syringe and sample loop. Ensure the injection needle is correctly positioned and drawing the correct volume.
Matrix Effects Significant ion suppression or enhancement can lead to high variability. Improve chromatographic separation and/or sample cleanup to minimize matrix effects.[2][3][4][5][6]
Analyte Instability in Autosampler Very-long-chain acyl-CoAs may be unstable at room temperature over extended periods. Keep the autosampler tray cooled if possible.

Data Presentation

The following tables present typical validation data for LC-MS/MS methods for long-chain and very-long-chain acyl-CoAs, which can be used as a benchmark for method development for this compound.

Table 1: Method Reproducibility for Long-Chain Acyl-CoAs in Human Skeletal Muscle [9]

Acyl-CoA SpeciesInter-Assay CV (%)
C14:0-CoA6
C16:0-CoA5
C16:1-CoA6
C18:0-CoA5
C18:1-CoA5
C18:2-CoA6
C20:0-CoA5

Table 2: Method Validation Parameters for Very-Long-Chain Ceramides (B1148491) in Human Plasma [15]

AnalyteLLOQ (µg/mL)Recovery (%)
Cer(22:0)0.02109
Cer(24:0)0.08114

Table 3: Precision and Accuracy for Long-Chain Acyl-CoAs in Rat Liver [8][10]

Acyl-CoA SpeciesIntra-run Precision (%)Inter-run Precision (%)Accuracy (%)
C16:0-CoA1.2 - 4.42.6 - 12.294.8 - 110.8
C16:1-CoA1.2 - 4.42.6 - 12.294.8 - 110.8
C18:0-CoA1.2 - 4.42.6 - 12.294.8 - 110.8
C18:1-CoA1.2 - 4.42.6 - 12.294.8 - 110.8
C18:2-CoA1.2 - 4.42.6 - 12.294.8 - 110.8

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Biological Tissue

This protocol is a general guideline and should be optimized for your specific tissue type and instrumentation.

  • Homogenization:

    • Place ~50 mg of frozen tissue in a 2 mL tube with ceramic beads.

    • Add 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Isopropanol:Water 3:5:2 v/v/v) containing a suitable internal standard (e.g., C17:0-CoA or a stable isotope-labeled standard).

    • Homogenize the tissue using a bead beater for 2 cycles of 30 seconds at 4°C.

  • Protein Precipitation:

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (Optional but Recommended):

    • Use a mixed-mode SPE cartridge to remove phospholipids and other interfering substances.

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the supernatant from the previous step.

    • Wash the cartridge with a low-organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a high-organic, high-pH solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your LC-MS/MS system (e.g., 50:50 Methanol:Water).

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium hydroxide

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Analyte: [M+H]+ → [M+H-507]+ (calculate the exact masses for this compound)

    • Internal Standard: Monitor the corresponding transition for your chosen internal standard.

  • MS Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

Visualizations

Peroxisomal Beta-Oxidation of a Branched-Chain Fatty Acid

The metabolism of this compound, a branched-chain very-long-chain fatty acid, primarily occurs in the peroxisome through a modified beta-oxidation pathway.[11][12][16][17] The presence of a methyl group on an even-numbered carbon necessitates an initial alpha-oxidation step to remove one carbon, allowing the subsequent beta-oxidation cycles to proceed.

Peroxisomal_Beta_Oxidation A This compound B Alpha-Oxidation A->B Phytanoyl-CoA Hydroxylase C Pristanoyl-CoA (Branched C25-CoA) B->C Decarboxylation D Peroxisomal Beta-Oxidation Cycle 1 C->D E Propionyl-CoA + C22-CoA D->E Release of Propionyl-CoA F Peroxisomal Beta-Oxidation Cycles E->F G Acetyl-CoA + Medium-Chain Acyl-CoA F->G Chain Shortening H Transport to Mitochondria G->H I Mitochondrial Beta-Oxidation H->I J TCA Cycle I->J Acetyl-CoA

Caption: Metabolic pathway of a branched-chain very-long-chain fatty acyl-CoA.

Troubleshooting Workflow for Low Analyte Signal

This workflow provides a logical sequence of steps to diagnose the root cause of a weak or absent signal for this compound.

Troubleshooting_Workflow Start Start: Low/No Signal CheckMS 1. Check MS Performance (Infuse Standard) Start->CheckMS CleanMS Clean & Tune MS CheckMS->CleanMS Fail CheckLC 2. Check LC Performance (Inject Standard) CheckMS->CheckLC Pass CleanMS->CheckMS TroubleshootLC Troubleshoot LC: - Check for leaks - Mobile phase prep - Column integrity CheckLC->TroubleshootLC Fail CheckSamplePrep 3. Evaluate Sample Prep (Spike-in Recovery) CheckLC->CheckSamplePrep Pass TroubleshootLC->CheckLC OptimizeExtraction Optimize Extraction: - Solvent choice - Homogenization - Use SPE CheckSamplePrep->OptimizeExtraction Fail Success Problem Solved CheckSamplePrep->Success Pass OptimizeExtraction->CheckSamplePrep

Caption: A logical workflow for troubleshooting low signal intensity issues.

References

strategies to reduce background noise in 20-Methylpentacosanoyl-CoA mass spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 20-Methylpentacosanoyl-CoA. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve signal-to-noise (S/N) for more accurate and sensitive detection.

Troubleshooting Guide: Reducing High Background Noise

High background noise can obscure analyte signals, leading to poor sensitivity and inaccurate quantification. This section addresses common causes of elevated background noise and provides systematic solutions.

Question: I am observing high background noise across my entire mass spectrum. What are the likely causes and how can I fix it?

Answer:

High background noise is a common issue that can originate from multiple sources, including contaminated solvents, an unoptimized instrument, or a compromised LC-MS system. A systematic approach is the best way to identify and resolve the issue.

Initial Steps:

  • Run a Blank Injection: Before analyzing your sample, inject a blank (using the same mobile phase as your sample) to determine if the contamination is inherent to your system.[1]

  • Identify Contaminant Ions: Examine the background noise to see if specific ions are consistently present. This can provide clues to the source of contamination. For example, seeing mass 149 can indicate contamination from red bloom algae in the water.[2]

Here is a logical workflow to diagnose the source of the noise:

G cluster_0 Troubleshooting High Background Noise cluster_1 System Contamination cluster_2 Sample-Related Issues start High Background Noise Observed q_source Is noise present in a blank injection? start->q_source solvents Check Solvents & Additives (Use LC-MS Grade) q_source->solvents Yes sample_prep Optimize Sample Preparation (e.g., SPE, LLE) q_source->sample_prep No lc_system Check LC System (Tubing, Pump, Degasser) solvents->lc_system ms_source Clean MS Ion Source lc_system->ms_source end_node Noise Reduced ms_source->end_node matrix_effects Evaluate Matrix Effects sample_prep->matrix_effects matrix_effects->end_node

Caption: A logical workflow for troubleshooting high background noise in LC-MS experiments.

Frequently Asked Questions (FAQs)

Sample Preparation & Matrix Effects
Q1: How can I minimize matrix effects when analyzing this compound in complex biological samples?

A1: Matrix effects, caused by co-eluting compounds that suppress or enhance the ionization of the analyte, are a significant source of noise and variability.[3] Effective sample preparation is crucial.

  • Lipid Extraction: Employ a robust lipid extraction method, such as a Folch or Bligh-Dyer extraction, to isolate lipids from other cellular components.[4][5] For long and very-long-chain acyl-CoAs, a liquid-liquid extraction with an organic solvent is often ideal.[6]

  • Solid-Phase Extraction (SPE): Use SPE to clean up the sample and remove interfering substances. A well-chosen SPE cartridge can selectively retain the analyte while allowing contaminants to be washed away.[7]

  • Dilution: A simple "dilute-and-shoot" approach can be effective if the analyte concentration is high enough, as it reduces the concentration of interfering matrix components.[3]

Q2: What is the recommended sample preparation workflow for reducing background noise?

A2: A multi-step workflow is recommended to ensure a clean sample is introduced to the mass spectrometer.

G cluster_0 Sample Preparation Workflow node_start Biological Sample (e.g., Plasma, Tissue) node_extract Lipid Extraction (e.g., Folch, LLE) node_start->node_extract node_cleanup Sample Cleanup (Solid-Phase Extraction) node_extract->node_cleanup node_reconstitute Dry & Reconstitute (in appropriate solvent) node_cleanup->node_reconstitute node_analyze LC-MS Analysis node_reconstitute->node_analyze

Caption: A generalized sample preparation workflow for lipid analysis by LC-MS.

LC System and Mobile Phase Optimization
Q3: How do my mobile phase components affect background noise?

A3: The mobile phase is a primary contributor to background noise. The purity of solvents and additives is critical.[3]

  • Solvent Grade: Always use high-purity, LC-MS grade solvents and water. HPLC-grade solvents can contain significant impurities that increase background, especially at lower m/z ranges.[3][8]

  • Additives: Mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) must also be of high purity.[9] These additives are used to improve chromatography and ionization efficiency. For example, adding an acid like formic acid in positive-ion mode can help drive the formation of the protonated molecule [M+H]+, simplifying the spectrum and improving the signal for that species.[3]

  • Contamination: Be aware of potential contamination from plasticizers (e.g., phthalates) from tubing or solvent bottles. Using glass bottles is recommended.[10]

Q4: Can changing my chromatography improve the signal-to-noise ratio?

A4: Yes. Optimizing the liquid chromatography can significantly improve S/N.

  • Analyte Retention: Increasing the retention of this compound means it will elute at a higher concentration of organic solvent. Droplets with higher organic content desolvate more efficiently in the MS source, leading to better sensitivity.[3]

  • Avoiding Suppression Zones: Good chromatographic separation can move your analyte's elution time away from areas of significant matrix suppression.[3] You can identify these zones by infusing your analyte post-column while injecting an extracted blank matrix sample.[3]

Mass Spectrometer and Ion Source Settings
Q5: Which ion source parameters should I optimize to reduce noise and enhance my signal?

A5: Proper optimization of the ion source is critical for maximizing the production of gas-phase ions from your analyte while minimizing noise. For electrospray ionization (ESI), key parameters include:

  • Gas Flows and Temperatures: Nebulizing gas flow, drying gas flow, and their respective temperatures need to be optimized for the specific LC flow rate and mobile phase composition.[3] These parameters are crucial for efficient desolvation. Be cautious with thermally labile compounds.

  • Capillary Voltage: Optimize the voltage applied to the ESI capillary to achieve a stable spray and maximum ion signal.

  • Source Positioning: The physical location of the ESI probe relative to the MS inlet is important for optimal ion transmission into the mass spectrometer.[3]

  • Cone Gas: For some instruments, optimizing the cone gas flow can help reduce solvent clusters and other interfering ions, thereby lowering background noise.[11]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol provides a general methodology for cleaning up a lipid extract containing long-chain acyl-CoAs. The specific sorbent and solvents may need to be optimized for this compound.

  • Cartridge Selection: Choose a reverse-phase (e.g., C18) SPE cartridge.

  • Conditioning: Condition the cartridge by passing 2-3 column volumes of methanol (B129727), followed by 2-3 column volumes of LC-MS grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the reconstituted lipid extract onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 20% methanol in water) to remove polar, interfering compounds.[7] This step is critical for removing salts and other contaminants.

  • Elution: Elute the this compound with a strong organic solvent, such as acetonitrile (B52724) or methanol.

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute it in a small volume of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Optimizing various parameters can have a significant impact on the signal-to-noise ratio. The following table provides a hypothetical comparison of outcomes based on different strategies.

Strategy ImplementedInitial S/N RatioS/N Ratio After Optimization% ImprovementPrimary Reason for Improvement
Switched from HPLC-grade to LC-MS grade methanol15:150:1233%Reduced background ions from solvent impurities.[3]
Added 0.1% Formic Acid to Mobile Phase25:170:1180%Promoted protonation ([M+H]+), consolidating signal into one species.[3]
Implemented SPE Cleanup10:1 (in raw extract)65:1550%Removed interfering matrix components causing ion suppression.[3]
Optimized Ion Source Gas Temperature40:185:1113%Improved desolvation efficiency, leading to more efficient ion formation.[3]

References

selecting the appropriate internal standard for 20-Methylpentacosanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 20-Methylpentacosanoyl-CoA and other very-long-chain acyl-CoAs (VLCFA-CoAs).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

The gold standard for quantitative analysis by mass spectrometry is a stable isotope-labeled analog of the analyte of interest.[1][2] For this compound, the ideal internal standard would be, for example, this compound labeled with heavy isotopes such as ¹³C or ²H. Such a standard perfectly mimics the chemical and physical properties of the analyte, thereby accounting for variability during sample preparation, extraction, and ionization in the mass spectrometer.[3]

Q2: Are stable isotope-labeled standards for this compound commercially available?

The commercial availability of stable isotope-labeled standards for a wide array of acyl-CoAs, particularly for very-long-chain and branched-chain species, is limited.[4][5] While some common long-chain acyl-CoA standards are available, it is unlikely that a specific branched VLCFA-CoA like this compound is readily available.

Q3: If a stable isotope-labeled analog is not available, what are the best alternative internal standards?

When a stable isotope-labeled analog is unavailable, the next best option is to use a structurally similar compound that is not naturally present in the sample. For the quantification of even-chain acyl-CoAs, odd-chain-length fatty acyl-CoAs are commonly used as internal standards.[6] For this compound (a C26 branched-chain acyl-CoA), suitable alternatives could include:

  • Very-long-chain odd-chain acyl-CoAs: C23:0-CoA or C25:0-CoA could be considered as they have similar chain lengths and chromatographic behavior.[6]

  • Commercially available deuterated very-long-chain acyl-CoAs: For instance, C26:0-d4-CoA, if available, could serve as a close surrogate.

Q4: How can I generate my own stable isotope-labeled acyl-CoA internal standards?

A powerful technique for generating a library of stable isotope-labeled acyl-CoAs is the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method.[4][5][7] This involves culturing cells (mammalian or yeast) in a medium where a natural essential nutrient is replaced with its heavy isotope-labeled counterpart. For acyl-CoAs, [¹³C₃, ¹⁵N₁]-pantothenate (Vitamin B5) is used as the precursor, which gets incorporated into the Coenzyme A backbone of all acyl-CoAs in the cell.[1][2][4][5] The labeled cell lysate can then be used as a source of a wide range of labeled acyl-CoA internal standards.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in quantitative results Inconsistent extraction efficiency.Ensure the use of an appropriate internal standard added at the very beginning of the sample preparation process. A stable isotope-labeled standard is ideal.[3] If using an alternative, ensure its recovery is similar to the analyte.[6]
Matrix effects (ion suppression or enhancement).An ideal internal standard co-elutes with the analyte and experiences the same matrix effects.[5] If issues persist, improve chromatographic separation to better resolve the analyte from interfering matrix components. Consider sample cleanup using solid-phase extraction (SPE).[8][9]
Low signal intensity for this compound Low abundance in the sample.Optimize the extraction procedure for very-long-chain acyl-CoAs. Increase the starting amount of the biological sample if possible.
Poor ionization efficiency.Optimize mass spectrometer source parameters. Positive ion mode electrospray ionization (ESI) is often used for acyl-CoA analysis.[6][10]
Degradation of the analyte.Acyl-CoAs are unstable.[11] Work quickly and on ice. Use fresh extraction solvents and consider the use of antioxidants.
No commercially available internal standard The analyte is a rare or novel molecule.Utilize the SILEC method to biosynthetically generate a corresponding stable isotope-labeled internal standard.[4][5][7] Alternatively, select a non-endogenous, structurally similar compound, such as a very-long-chain odd-chain acyl-CoA.[6]
Poor chromatographic peak shape Suboptimal mobile phase composition.For the analysis of long-chain acyl-CoAs, alkaline mobile phases can improve peak shape; however, care must be taken as high pH can damage silica-based columns.[10] Ion-pairing reagents in the mobile phase can also be effective.[9]

Experimental Protocols

General Workflow for Acyl-CoA Quantification by LC-MS/MS

This protocol outlines the key steps for the quantification of acyl-CoAs.

  • Sample Preparation and Extraction:

    • Homogenize frozen tissue or cell pellets in a suitable buffer on ice.

    • Immediately add the internal standard (ideally a stable isotope-labeled analog or a suitable odd-chain acyl-CoA).

    • Precipitate proteins using an acid like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[8]

    • Centrifuge to pellet the precipitated protein.

    • The supernatant contains the acyl-CoAs. For some methods, a solid-phase extraction (SPE) step may be used for further purification and concentration.[8][9]

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column for separation. A gradient elution with a mobile phase containing an ion-pairing agent is often employed to achieve good peak shapes and separation.[9]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The characteristic fragmentation of acyl-CoAs involves a neutral loss of 507 Da (the 3'-phosphoadenosine-5'-diphosphate moiety).[7][10]

Quantitative Data Summary

The following table summarizes typical MRM transitions used for the analysis of acyl-CoAs. Note that the precursor ion (Q1) will vary depending on the specific acyl-CoA, while the product ions (Q3) are often common.

Acyl-CoA Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) for Quantitation (m/z) Product Ion (Q3) for Confirmation (m/z)
Generic Acyl-CoA[M+H]⁺[M - 507 + H]⁺428
Acetyl-CoA (C2:0)810.1303.1428
Palmitoyl-CoA (C16:0)1004.5497.5428
Stearoyl-CoA (C18:0)1032.6525.6428
Lignoceroyl-CoA (C24:0)1116.7609.7428
Cerotoyl-CoA (C26:0)1144.8637.8428
This compound (C26:0, branched) ~1144.8 ~637.8 428

Note: The exact m/z values for this compound would need to be confirmed with a high-resolution mass spectrometer but will be isobaric with C26:0-CoA.

Visualizations

Internal_Standard_Selection_Workflow start Start: Quantify This compound check_commercial Is a stable isotope-labeled (e.g., ¹³C, ²H) standard of the analyte commercially available? start->check_commercial purchase_standard Purchase and use the stable isotope-labeled standard. This is the GOLD STANDARD. check_commercial->purchase_standard Yes check_silec Is the SILEC method a feasible option in your lab? check_commercial->check_silec No end_quantification Proceed with LC-MS/MS Quantification purchase_standard->end_quantification perform_silec Perform SILEC using [¹³C₃, ¹⁵N₁]-pantothenate to generate labeled internal standards. check_silec->perform_silec Yes select_alternative Select a non-endogenous, structurally similar analog. check_silec->select_alternative No use_silec_lysate Use the labeled cell lysate as the source of the internal standard. perform_silec->use_silec_lysate use_silec_lysate->end_quantification alternative_options Consider: - Very-long-chain odd-chain acyl-CoAs (e.g., C25:0-CoA) - Commercially available deuterated VLCFA-CoAs select_alternative->alternative_options validate_alternative Validate the chosen alternative (e.g., recovery, linearity). select_alternative->validate_alternative validate_alternative->end_quantification

References

Validation & Comparative

Validating the Presence of 20-Methylpentacosanoyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism, the accurate identification and quantification of specific long-chain fatty acyl-CoAs like 20-Methylpentacosanoyl-CoA in biological samples is critical. This guide provides a comparative overview of the primary analytical method for this purpose, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an alternative approach involving Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid. This guide is intended to assist in the selection of the most suitable method and to provide a framework for its validation.

Primary Method: Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the direct analysis of acyl-CoAs, offering high sensitivity and specificity.[3][4] This technique allows for the separation of the intact acyl-CoA molecule from other cellular components followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Biological Sample (Tissue/Cells) homogenization Homogenization in Extraction Buffer tissue->homogenization protein_precipitation Protein Precipitation (e.g., Acetonitrile) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid Phase Extraction (SPE) (Optional, for cleanup) centrifugation->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in LC Mobile Phase evaporation->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation esi Electrospray Ionization (ESI+) lc_separation->esi ms1 MS1: Precursor Ion Scan esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan (MRM) cid->ms2 quantification Quantification using Internal Standard ms2->quantification validation Identification Validation (Retention Time & Fragments) quantification->validation

Figure 1: LC-MS/MS workflow for this compound analysis.
Performance Comparison

The following table summarizes the expected performance of a validated LC-MS/MS method for very-long-chain acyl-CoAs, based on published data for similar analytes.[5][6]

ParameterLC-MS/MS (Direct Analysis)GC-MS (Indirect, as FAME)
Specificity Very High (based on precursor & fragment ions)High (based on retention time & mass spectrum)
Sensitivity (LOQ) Low nM to high pM range[5]Low ng/mL range
Throughput Moderate (15-30 min per sample)[1]Low (requires extensive sample prep)
Quantitative Accuracy High (with appropriate internal standard)Moderate to High
Direct Measurement YesNo (measures derivatized fatty acid)
Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Homogenize approximately 20-50 mg of frozen tissue or a cell pellet in a cold extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9).[3] An internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA), should be added at the beginning of the extraction.

    • Perform protein precipitation by adding a cold organic solvent like acetonitrile.[3]

    • Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C.[3]

    • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) if necessary.[5]

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297).[1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase A: 10 mM ammonium acetate in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes is typically used to elute the long-chain acyl-CoAs.[1]

    • Flow Rate: 0.2-0.4 mL/min.[3]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For this compound, the precursor ion ([M+H]⁺) would be calculated. The product ions would be the characteristic fragment at m/z 428.0365 (adenosine 3',5'-diphosphate) and the neutral loss of 507 Da (3'-phosphoadenosine-5'-diphosphate).[4][8]

Alternative Method: Indirect Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

An alternative, indirect method involves the chemical hydrolysis of the thioester bond of this compound to release the free fatty acid (20-methylpentacosanoic acid). This fatty acid is then derivatized to a more volatile form, typically a fatty acid methyl ester (FAME), and analyzed by GC-MS.[9]

Experimental Workflow

cluster_sample_prep Sample Preparation & Derivatization cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis extraction Acyl-CoA Extraction (as in LC-MS method) hydrolysis Alkaline Hydrolysis to release Fatty Acid extraction->hydrolysis acidification Acidification hydrolysis->acidification fa_extraction Fatty Acid Extraction (e.g., with Hexane) acidification->fa_extraction derivatization Derivatization to FAME (e.g., with BF3-Methanol) fa_extraction->derivatization gc_separation GC Separation on a polar column derivatization->gc_separation ei Electron Ionization (EI) gc_separation->ei ms_scan Full Scan Mass Spectrum ei->ms_scan identification Identification by Retention Time & Spectrum ms_scan->identification quantification Quantification using Internal Standard identification->quantification

Figure 2: GC-MS workflow for indirect analysis of this compound.
Detailed Experimental Protocol: GC-MS

  • Hydrolysis and Fatty Acid Extraction:

    • The extracted acyl-CoA sample is subjected to alkaline hydrolysis (e.g., using NaOH or KOH in methanol) to cleave the thioester bond.

    • The sample is then acidified, and the free fatty acid is extracted into an organic solvent like hexane.

  • Derivatization:

    • The extracted fatty acid is converted to its methyl ester (FAME). A common method is to use boron trifluoride in methanol (BF₃-methanol).

    • The FAME is then extracted and concentrated for GC-MS analysis.

  • Gas Chromatography-Mass Spectrometry:

    • Column: A polar capillary column (e.g., a wax or cyano-based column) is suitable for separating FAMEs.

    • Injection: Splitless injection is often used for trace analysis.

    • Oven Program: A temperature gradient is used to elute the FAMEs based on their boiling points and polarity.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Full scan mode to obtain the mass spectrum for identification, or selected ion monitoring (SIM) for targeted quantification.

Conclusion

For the definitive identification and quantification of this compound in biological samples, direct analysis by LC-MS/MS is the superior method . Its high specificity, sensitivity, and ability to measure the intact molecule make it the recommended approach. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

The indirect GC-MS method can serve as a complementary or confirmatory technique. While it does not directly measure the acyl-CoA, it can validate the presence of the corresponding fatty acid backbone. This method is more labor-intensive due to the hydrolysis and derivatization steps.

The validation of either method should include the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), ideally using a synthesized this compound standard.[10] Given the commercial availability of this standard, a robust validation is achievable.

References

A Comparative Analysis of 20-Methylpentacosanoyl-CoA and Straight-Chain Pentacosanoyl-CoA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 20-Methylpentacosanoyl-CoA, a branched-chain fatty acyl-CoA, and pentacosanoyl-CoA, its straight-chain counterpart. This document is intended for researchers, scientists, and drug development professionals interested in the metabolism and signaling functions of very-long-chain fatty acids (VLCFAs). While direct comparative experimental data for these two specific molecules is limited in publicly available literature, this guide synthesizes information from closely related very-long-chain and branched-chain fatty acyl-CoAs to provide a comprehensive overview.

Biochemical and Metabolic Properties

Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), both straight-chain and branched-chain, are key metabolic intermediates and signaling molecules. Their metabolism is crucial for various physiological processes, and dysregulation is associated with several metabolic disorders.

FeatureThis compound (Branched-Chain)Straight-Chain Pentacosanoyl-CoA
Structure 26-carbon acyl-CoA with a methyl group at the 20th position.25-carbon straight-chain acyl-CoA.
Primary Site of Synthesis Endoplasmic ReticulumEndoplasmic Reticulum
Key Synthesis Enzymes Fatty Acid Elongase (ELOVL) complexes, with methylmalonyl-CoA potentially substituting for malonyl-CoA for the branching.Fatty Acid Elongase (ELOVL) complexes, utilizing acetyl-CoA and malonyl-CoA.
Primary Site of Degradation PeroxisomesPeroxisomes (for very-long-chain fatty acids) and Mitochondria (after chain shortening).[1]
Degradation Pathway Peroxisomal β-oxidation.[1][2]Peroxisomal β-oxidation followed by mitochondrial β-oxidation.[3]
Key Degradation Enzymes Pristanoyl-CoA oxidase, D-bifunctional protein, and sterol carrier protein X (SCPx).[1]Acyl-CoA oxidase 1 (ACOX1), L-bifunctional protein, and peroxisomal thiolase.[4]
Signaling Role High-affinity ligand for PPARα.[5]High-affinity ligand for PPARα.[5]
PPARα Binding Affinity (Kd) Estimated to be in the low nanomolar range (e.g., ~11 nM for similar branched-chain acyl-CoAs like phytanoyl-CoA).[5]Estimated to be in the low nanomolar range (e.g., 3-29 nM for C20-C24 straight-chain acyl-CoAs).[5]

Metabolic Pathways

The metabolic pathways for straight-chain and branched-chain very-long-chain fatty acyl-CoAs share similarities in their initial activation and elongation but diverge in their catabolism.

Biosynthesis of Very-Long-Chain Fatty Acyl-CoAs

The synthesis of both this compound and pentacosanoyl-CoA occurs in the endoplasmic reticulum through the fatty acid elongation (FAE) complex. This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. For branched-chain fatty acids like this compound, the incorporation of a methyl group can occur through the use of methylmalonyl-CoA instead of malonyl-CoA at a specific elongation cycle.

cluster_ER Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA FAE_Complex Fatty Acid Elongation (FAE) Complex (ELOVLs, KAR, HCD, TECR) Acetyl-CoA->FAE_Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAE_Complex Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FAE_Complex Fatty_Acyl_CoA_n Fatty Acyl-CoA (Cn) Fatty_Acyl_CoA_n->FAE_Complex Fatty_Acyl_CoA_n2 Fatty Acyl-CoA (Cn+2) FAE_Complex->Fatty_Acyl_CoA_n2 Branched_Fatty_Acyl_CoA Branched-Chain Fatty Acyl-CoA FAE_Complex->Branched_Fatty_Acyl_CoA

Biosynthesis of very-long-chain fatty acyl-CoAs.
Peroxisomal β-Oxidation

The degradation of both very-long-chain straight-chain and branched-chain fatty acyl-CoAs is initiated in the peroxisomes. Peroxisomal β-oxidation is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. However, the enzymes involved differ for straight-chain and branched-chain substrates.

cluster_Peroxisome Peroxisomal β-Oxidation cluster_straight Straight-Chain cluster_branched Branched-Chain VLCFA_CoA_S Pentacosanoyl-CoA ACOX1 ACOX1 VLCFA_CoA_S->ACOX1 Enoyl_CoA_S Enoyl-CoA ACOX1->Enoyl_CoA_S L_Bifunctional L-Bifunctional Protein Enoyl_CoA_S->L_Bifunctional Hydroxyacyl_CoA_S 3-Hydroxyacyl-CoA L_Bifunctional->Hydroxyacyl_CoA_S Ketoacyl_CoA_S 3-Ketoacyl-CoA L_Bifunctional->Ketoacyl_CoA_S Hydroxyacyl_CoA_S->L_Bifunctional Thiolase_S Peroxisomal Thiolase Ketoacyl_CoA_S->Thiolase_S Shortened_Acyl_CoA_S Chain-Shortened Acyl-CoA Thiolase_S->Shortened_Acyl_CoA_S Acetyl_CoA_S Acetyl-CoA Thiolase_S->Acetyl_CoA_S VLCFA_CoA_B This compound Pristanoyl_Oxidase Pristanoyl-CoA Oxidase VLCFA_CoA_B->Pristanoyl_Oxidase Enoyl_CoA_B Enoyl-CoA Pristanoyl_Oxidase->Enoyl_CoA_B D_Bifunctional D-Bifunctional Protein Enoyl_CoA_B->D_Bifunctional Hydroxyacyl_CoA_B 3-Hydroxyacyl-CoA D_Bifunctional->Hydroxyacyl_CoA_B Ketoacyl_CoA_B 3-Ketoacyl-CoA D_Bifunctional->Ketoacyl_CoA_B Hydroxyacyl_CoA_B->D_Bifunctional SCPx SCPx Thiolase Ketoacyl_CoA_B->SCPx Shortened_Acyl_CoA_B Chain-Shortened Acyl-CoA SCPx->Shortened_Acyl_CoA_B Propionyl_CoA Propionyl-CoA/ Acetyl-CoA SCPx->Propionyl_CoA

Peroxisomal β-oxidation pathways.

Signaling through PPARα

Both straight-chain and branched-chain very-long-chain fatty acyl-CoAs are potent endogenous ligands for the nuclear receptor PPARα (Peroxisome Proliferator-Activated Receptor Alpha).[5] The binding of these acyl-CoAs to PPARα induces a conformational change in the receptor, leading to the recruitment of co-activator proteins. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in peroxisomal β-oxidation. This creates a feed-forward regulatory loop where the substrates for β-oxidation induce the machinery for their own degradation.

cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus VLCFA_CoA VLCFA-CoA (Straight or Branched) PPARa PPARα VLCFA_CoA->PPARa PPARa_Complex PPARα-RXR-Co-activator Complex PPARa->PPARa_Complex RXR RXR RXR->PPARa_Complex Coactivators Co-activators Coactivators->PPARa_Complex PPRE PPRE PPARa_Complex->PPRE Target_Genes Target Genes (e.g., ACOX1, L-Bifunctional Protein) PPRE->Target_Genes activates Transcription Increased Transcription Target_Genes->Transcription

PPARα signaling pathway activation by VLCFA-CoAs.

Experimental Protocols

Accurate quantification of this compound and pentacosanoyl-CoA requires sensitive and specific analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Acyl-CoA Extraction from Tissues or Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[6][7]

Materials:

Procedure:

  • Homogenization: Homogenize frozen tissue powder or cell pellets in 10 volumes of ice-cold 10% TCA in acetone containing a known amount of internal standard.

  • Precipitation: Allow proteins to precipitate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Neutralization: Neutralize the supernatant by adding 2 M KHCO3 dropwise until the pH is approximately 6.5-7.0.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the neutralized supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with methanol.

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).

LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts.[8][9][10]

Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic very-long-chain acyl-CoAs.

Mass Spectrometry Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound and pentacosanoyl-CoA. A common neutral loss of 507 Da, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety, can be used for screening for acyl-CoAs.[6]

Sample Tissue/Cell Sample Extraction Acyl-CoA Extraction (TCA/Acetone, Neutralization) Sample->Extraction SPE Solid Phase Extraction (SPE) (C18 Cleanup) Extraction->SPE LC Liquid Chromatography (Reversed-Phase C18) SPE->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Experimental workflow for acyl-CoA analysis.

Conclusion

This compound and straight-chain pentacosanoyl-CoA, as representatives of branched-chain and straight-chain very-long-chain fatty acyl-CoAs, play significant roles in cellular metabolism and signaling. While their biosynthetic pathways are similar, their degradation pathways involve distinct sets of enzymes within the peroxisome. Both molecules are potent activators of the nuclear receptor PPARα, highlighting their function as metabolic regulators. The provided experimental protocols offer a framework for the quantitative analysis of these important molecules, which will be crucial for further elucidating their specific roles in health and disease. Further research is needed to determine the precise kinetic parameters of the enzymes that metabolize these specific acyl-CoAs and to fully understand their distinct physiological functions.

References

A Comparative Analysis of 20-Methylpentacosanoyl-CoA and Other Very-Long-Chain Fatty Acids in Cellular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing significant roles in membrane structure, energy storage, and signaling pathways. While straight-chain VLCFAs have been extensively studied, the biological activities of branched-chain VLCFAs, such as the synthetically available 20-Methylpentacosanoyl-CoA, are less understood. This guide provides a comparative overview of the known biological activities of various VLCFA classes—saturated, monounsaturated, and branched-chain—to offer a predictive framework for understanding the potential roles of this compound. This document synthesizes available experimental data on their synthesis, metabolism, and cellular effects, presenting quantitative comparisons and detailed experimental methodologies to aid researchers in the fields of lipid biology and drug development.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs)

VLCFAs are a diverse group of fatty acids with carbon chains of 22 atoms or longer. They are key constituents of sphingolipids (e.g., ceramides (B1148491) and sphingomyelin) and glycerophospholipids, and also act as precursors for signaling molecules.[1][2] The metabolism of VLCFAs, including their synthesis by ELOVL fatty acid elongases and degradation via peroxisomal β-oxidation, is tightly regulated.[3][4] Dysregulation of VLCFA metabolism is associated with several severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, highlighting their physiological importance.[5]

This guide focuses on comparing the biological activities of different classes of VLCFAs to infer the potential functions of this compound, a branched-chain VLCFA. Due to a lack of direct experimental data on this compound, this comparison is based on the known properties of structurally related VLCFAs.

Comparative Biological Activities of VLCFA Classes

The biological activity of a VLCFA is significantly influenced by its structure, including chain length, degree of saturation, and the presence and position of branches.

Impact on Cell Membrane Properties

VLCFAs are integral to the structure and function of cellular membranes. Their long acyl chains can alter membrane thickness, fluidity, and the formation of lipid rafts.

  • Straight-Chain Saturated VLCFAs (SCS-VLCFAs): (e.g., Lignoceric acid, C24:0) tend to pack tightly, increasing membrane rigidity and order.[6]

  • Monounsaturated VLCFAs (MU-VLCFAs): (e.g., Nervonic acid, C24:1) introduce a kink in the acyl chain, which disrupts tight packing and increases membrane fluidity.[7]

  • Branched-Chain VLCFAs (BC-VLCFAs): The methyl branch in BC-VLCFAs also disrupts the packing of acyl chains, leading to an increase in membrane fluidity, similar to unsaturation.[8][9] It is hypothesized that this compound would contribute to increased membrane fluidity.

Table 1: Comparative Effects of VLCFA Classes on Membrane Fluidity

VLCFA ClassRepresentative MoleculeEffect on Membrane FluiditySupporting Evidence
Straight-Chain SaturatedLignoceric acid (C24:0)DecreasesTightly packed acyl chains increase membrane order.[6]
MonounsaturatedNervonic acid (C24:1)IncreasesKink from double bond disrupts packing.[7]
Branched-ChainPhytanic acidIncreasesMethyl branches disrupt acyl chain packing.[8][9]
Hypothesized for this compound This compound Increases Methyl branch expected to disrupt packing.
Role in Specialized Tissues

Different tissues exhibit unique VLCFA profiles tailored to their specific functions.

  • Skin Barrier: The epidermis is enriched in VLCFAs, particularly in ceramides, which are essential for the skin's permeability barrier. A reduction in the chain length of these fatty acids is associated with a compromised barrier function.[1][10]

  • Meibomian Glands: These glands in the eyelid secrete meibum, a lipid-rich substance that prevents tear evaporation. Meibum is rich in VLCFAs, including branched-chain species. Alterations in the levels of branched-chain fatty acids in meibum are linked to meibomian gland dysfunction and dry eye disease.[11][12]

Given the presence of branched-chain VLCFAs in these specialized lipid barriers, it is plausible that this compound could play a role in the function of the skin or ocular surface.

Signaling and Metabolic Regulation

VLCFA-CoAs can act as signaling molecules, notably as ligands for nuclear receptors like the peroxisome proliferator-activated receptor-alpha (PPARα), which regulates lipid metabolism.[13][14][15]

  • PPARα Activation: Studies have shown that the CoA thioesters of both straight-chain and branched-chain VLCFAs are high-affinity ligands for PPARα.[13][14][15] This suggests that this compound could also function as a PPARα agonist, potentially influencing the expression of genes involved in fatty acid oxidation.

Table 2: Comparative Affinity of VLCFA-CoAs for PPARα

VLCFA-CoAChain Length and TypeKd (nM) for PPARαReference
Lignoceroyl-CoAC24:0 (Saturated)~29[13][15]
Nervonoyl-CoAC24:1 (Monounsaturated)~15[13][15]
Phytanoyl-CoABranched~11[13][15]
Hypothesized for this compound Branched C26 Potentially high affinity Based on data for other branched-chain VLCFA-CoAs.

Synthesis and Metabolism of VLCFAs

The synthesis and degradation of VLCFAs are complex processes involving multiple enzymes and cellular compartments.

Elongation of VLCFAs by ELOVL Enzymes

VLCFAs are synthesized in the endoplasmic reticulum by a family of enzymes called ELOVLs. Different ELOVLs exhibit specificity for substrates of varying chain lengths and saturation.

  • ELOVL1: Primarily elongates saturated and monounsaturated fatty acids from C22 to C26.[16]

  • ELOVL3: Shows activity towards C18-C24 saturated and monounsaturated acyl-CoAs.[17][18][19]

The synthesis of this compound would likely involve one or more ELOVL enzymes that can accommodate a branched-chain substrate.

ELOVL_Pathway cluster_elongation VLCFA Elongation Cycle Long-Chain Acyl-CoA (e.g., C18-CoA) Long-Chain Acyl-CoA (e.g., C18-CoA) ELOVL Enzymes ELOVL Enzymes Long-Chain Acyl-CoA (e.g., C18-CoA)->ELOVL Enzymes + Malonyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA ELOVL Enzymes->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA KAR trans-2,3-Enoyl-CoA trans-2,3-Enoyl-CoA 3-Hydroxyacyl-CoA->trans-2,3-Enoyl-CoA HCD VLCFA-CoA (Chain + 2C) VLCFA-CoA (Chain + 2C) trans-2,3-Enoyl-CoA->VLCFA-CoA (Chain + 2C) TECR

Caption: VLCFA Elongation Cycle in the Endoplasmic Reticulum.

Peroxisomal β-Oxidation

The degradation of VLCFAs occurs primarily in peroxisomes. This pathway is essential for maintaining VLCFA homeostasis.

Peroxisomal_Beta_Oxidation VLCFA-CoA VLCFA-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA VLCFA-CoA->trans-2-Enoyl-CoA Acyl-CoA Oxidase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA Bifunctional Enzyme 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Bifunctional Enzyme Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) Thiolase Mitochondria Mitochondria Acetyl-CoA + Acyl-CoA (n-2)->Mitochondria Further Oxidation

References

Cross-Validation of Analytical Platforms for the Quantification of 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical platforms for the quantitative analysis of 20-Methylpentacosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various research and development settings. This document outlines the performance characteristics, experimental protocols, and underlying principles of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparative Analysis of Analytical Platforms
Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Form Free Fatty Acid (after hydrolysis and derivatization)Intact Acyl-CoA
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) ~5.6 nM0.1 - 1.5 ng/mL (injected)
Limit of Quantification (LOQ) 10 - 50 ng/mL0.4 - 6.12 ng/mL (injected)
Accuracy (% Recovery) 85-115%94.8 - 110.8%[1]
Precision (%RSD) <15%Intra-run: 1.2 - 4.4%, Inter-run: 2.6 - 12.2%[1]
Sample Throughput Lower (due to extensive sample preparation)Higher
Specificity High (with appropriate derivatization and MS detection)Very High (due to MS/MS fragmentation)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 20-Methylpentacosanoic Acid

GC-MS analysis of this compound requires a multi-step process involving the hydrolysis of the acyl-CoA to its corresponding free fatty acid, followed by derivatization to a volatile ester.[2][3][4]

a) Sample Preparation: Hydrolysis and Extraction

  • Hydrolysis: To an appropriate volume of sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., a deuterated analog). Perform acid or base hydrolysis to cleave the CoA moiety from this compound, yielding the free fatty acid, 20-Methylpentacosanoic acid.

  • Extraction: Acidify the sample and extract the free fatty acids using an organic solvent such as hexane (B92381) or a mixture of hexane and isopropanol.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

b) Derivatization: Fatty Acid Methyl Ester (FAME) Synthesis

  • Esterification: Reconstitute the dried extract in a derivatizing agent, such as 14% boron trifluoride in methanol (B129727) (BF₃-methanol).

  • Incubation: Heat the mixture at 100°C for 30 minutes to convert the fatty acid to its methyl ester (20-Methylpentacosanoate-methyl ester).

  • Extraction of FAMEs: After cooling, add water and extract the FAMEs with hexane.

  • Final Preparation: Dry the hexane layer over anhydrous sodium sulfate (B86663) and concentrate it before GC-MS analysis.

c) GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-1ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column

  • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 250°C at 25°C/min, then ramp to 320°C at 5°C/min, and hold for 5 min.

  • Injector: Splitless, 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

LC-MS/MS allows for the direct analysis of the intact this compound molecule, offering high specificity and sensitivity.[1][5][6]

a) Sample Preparation: Extraction

  • Homogenization: Homogenize the tissue sample in a suitable buffer on ice.

  • Protein Precipitation and Extraction: Add a cold organic solvent mixture (e.g., acetonitrile/isopropanol/water) containing an internal standard (e.g., ¹³C-labeled or odd-chain acyl-CoA) to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

b) LC-MS/MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate

  • Gradient: A suitable gradient to separate long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. A common neutral loss of 507 Da is often monitored for acyl-CoAs.[7]

Mandatory Visualizations

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow sample_prep_gc Sample Preparation (Hydrolysis & Extraction) derivatization Derivatization (FAME Synthesis) sample_prep_gc->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis_gc Data Analysis gcms_analysis->data_analysis_gc sample_prep_lc Sample Preparation (Extraction) lcmsms_analysis LC-MS/MS Analysis sample_prep_lc->lcmsms_analysis data_analysis_lc Data Analysis lcmsms_analysis->data_analysis_lc start Biological Sample start->sample_prep_gc start->sample_prep_lc

Caption: Comparative experimental workflows for GC-MS and LC-MS/MS analysis.

signaling_pathway cluster_synthesis VLCFA Synthesis cluster_metabolism Peroxisomal Beta-Oxidation cluster_signaling PPARα Signaling Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA Elongase Enzymes Elongase Enzymes Long-Chain Fatty Acyl-CoA->Elongase Enzymes ELOVLs Very-Long-Chain Fatty Acyl-CoA\n(e.g., this compound) Very-Long-Chain Fatty Acyl-CoA (e.g., this compound) Elongase Enzymes->Very-Long-Chain Fatty Acyl-CoA\n(e.g., this compound) Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Very-Long-Chain Fatty Acyl-CoA\n(e.g., this compound)->Peroxisomal Beta-Oxidation Chain Shortening Acetyl-CoA & Medium-Chain Acyl-CoA Acetyl-CoA & Medium-Chain Acyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA & Medium-Chain Acyl-CoA Branched-Chain Fatty Acyl-CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) PPARa PPARα Branched-Chain Fatty Acyl-CoA->PPARa Ligand Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE DNA Binding Gene_Expression Target Gene Expression (e.g., Beta-Oxidation Enzymes) PPRE->Gene_Expression Transcriptional Activation

Caption: Involvement of branched-chain VLCFA-CoA in PPARα signaling.

References

Navigating the Structural Confirmation of Synthetic 20-Methylpentacosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic long-chain acyl-CoAs like 20-Methylpentacosanoyl-CoA is paramount for ensuring compound identity and purity. This guide provides a comparative overview of the key analytical techniques and methodologies employed in this critical process, supported by representative experimental data and detailed protocols.

The synthesis of very-long-chain branched fatty acyl-CoAs, such as this compound, is a complex undertaking. Due to the lack of commercially available standards for this specific molecule, researchers must rely on a combination of robust analytical techniques to unequivocally confirm its structure. This guide outlines the primary methods used for this purpose, offering a framework for the structural elucidation of this and similar novel lipid molecules.

Comparative Analysis of Structural Confirmation Techniques

The structural confirmation of synthetic this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method provides unique and complementary information essential for a comprehensive structural assignment.

Analytical TechniqueInformation ProvidedStrengthsLimitations
LC-MS/MS Molecular weight, fragmentation patternHigh sensitivity, provides information on the acyl chain and CoA moietyIsomeric differentiation can be challenging
¹H NMR Proton environment, functional groupsProvides detailed information on the number and connectivity of protonsSignal overlap in the long alkyl chain
¹³C NMR Carbon skeleton, functional groupsResolves individual carbon atoms, confirming chain length and branchingLower sensitivity, requires more sample

Experimental Protocols

Synthesis of the Fatty Acid Precursor (A Representative Protocol)

The synthesis of the precursor, 20-methylpentacosanoic acid, can be approached through multi-step organic synthesis. A plausible route involves the coupling of two smaller alkyl chains. For instance, a practical synthesis of long-chain iso-fatty acids has been demonstrated, which can be adapted for this target molecule.[1][2][3][4] The general steps would involve:

  • Preparation of a suitable alkyl halide or tosylate: Starting from a commercially available long-chain alcohol, convert it to a good leaving group.

  • Grignard or organocuprate coupling: React the prepared electrophile with a suitable nucleophile containing the branched methyl group.

  • Oxidation: Convert the resulting long-chain hydrocarbon to the corresponding carboxylic acid.

  • Purification: Utilize column chromatography and recrystallization to obtain the pure fatty acid.

Conversion to Acyl-CoA

The purified 20-methylpentacosanoic acid is then converted to its coenzyme A thioester. This is typically achieved by activating the carboxylic acid, for example, with N,N'-carbonyldiimidazole (CDI) or as an N-hydroxysuccinimide (NHS) ester, followed by reaction with coenzyme A.

Structural Confirmation Workflow

The following diagram illustrates a typical workflow for the structural confirmation of the synthesized this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials synthesis Multi-step Organic Synthesis start->synthesis purification Purification of 20-Methylpentacosanoic Acid synthesis->purification coa_synthesis Conversion to this compound purification->coa_synthesis final_purification Final Purification coa_synthesis->final_purification lcms LC-MS/MS Analysis final_purification->lcms nmr NMR Spectroscopy final_purification->nmr data_analysis Data Interpretation and Structural Confirmation lcms->data_analysis nmr->data_analysis G cluster_0 Precursor Ion cluster_1 Fragment Ions precursor [this compound + H]+ fragment1 [Acylium ion]+ precursor->fragment1 Neutral Loss of 507 Da fragment2 [Adenosine diphosphate]+ precursor->fragment2 Cleavage at thioester bond

References

A Comparative Guide to the Ionization Efficiency of 20-Methylpentacosanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ionization efficiency of 20-Methylpentacosanoyl-CoA, a very-long-chain branched acyl-CoA, relative to other acyl-CoAs. The comparison is based on established trends in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). Direct experimental data for this compound is not prevalent in the reviewed literature; therefore, this guide extrapolates its likely ionization characteristics based on its structural features and data from similar long-chain and very-long-chain acyl-CoAs.

Executive Summary

The analysis of acyl-Coenzyme A (acyl-CoA) thioesters, central to numerous metabolic pathways, is effectively achieved using LC-ESI-MS/MS. The ionization efficiency of these molecules is a critical factor for sensitive and accurate quantification and is influenced by several structural characteristics, including the length and branching of the acyl chain and the degree of saturation. For very-long-chain acyl-CoAs (VLCFAs) like this compound, positive ion mode ESI is generally more sensitive than negative ion mode. The presence of a methyl branch in its 26-carbon acyl chain is expected to have a subtle influence on its ionization behavior compared to its linear counterpart, lignoceroyl-CoA (C24:0-CoA) and cerotoyl-CoA (C26:0-CoA).

Comparative Analysis of Acyl-CoA Ionization Efficiency

The ionization efficiency of an acyl-CoA molecule in ESI-MS is not uniform and is dictated by its physicochemical properties. The following table summarizes the key factors influencing ionization and provides a comparative perspective on this compound.

Acyl-CoA ClassKey Structural FeatureTypical Ionization ModeRelative Ionization EfficiencyPredicted Behavior of this compound
Short-Chain Acyl-CoAs (SC-CoAs) C2-C6 acyl chainPositive or NegativeGenerally goodNot applicable
Medium-Chain Acyl-CoAs (MC-CoAs) C6-C12 acyl chainPositive or NegativeGood, with positive mode often slightly more sensitiveNot applicable
Long-Chain Acyl-CoAs (LC-CoAs) C14-C20 acyl chainPositive mode is often more sensitive[1][2]Signal intensity for saturated species is relatively constant up to C20[1]Not applicable
Very-Long-Chain Acyl-CoAs (VLC-CoAs) >C20 acyl chainPositive mode is generally more sensitive[1][2]Signal intensity may decline for saturated species beyond C20[1]As a VLC-CoA, it is expected to ionize more efficiently in positive mode. Its signal intensity may be slightly lower than that of C20:0-CoA.
Unsaturated Acyl-CoAs One or more C=C double bondsPositive mode is generally more sensitiveMay exhibit different chromatographic retention and ionization efficiency compared to saturated counterparts of the same chain length.Not applicable (this compound is saturated)
Branched-Chain Acyl-CoAs Alkyl branches on the acyl chainPositive or NegativeSubtle differences in ionization compared to linear isomers, potentially due to altered conformation and desolvation characteristics.The methyl branch may slightly alter its ionization efficiency compared to linear C26:0-CoA, though this effect is likely minor compared to the influence of its long chain.

Experimental Protocol: Determination of Relative Ionization Efficiency of Very-Long-Chain Acyl-CoAs by LC-ESI-MS/MS

This protocol provides a framework for the quantitative comparison of the ionization efficiency of this compound against other acyl-CoAs.

1. Objective: To determine the relative ionization efficiency of this compound and other selected acyl-CoAs in both positive and negative ion modes using a triple quadrupole mass spectrometer.

2. Materials:

  • Standards: this compound, Lignoceroyl-CoA (C24:0), Cerotoyl-CoA (C26:0), Stearoyl-CoA (C18:0), and an odd-chain internal standard (e.g., C17:0-CoA).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Ammonium (B1175870) acetate (B1210297), ammonium hydroxide.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Standard Preparation:

  • Prepare individual stock solutions of each acyl-CoA standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% ammonium hydroxide) at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all acyl-CoAs of interest at a final concentration of 10 µg/mL each.

  • Prepare a series of calibration standards by serially diluting the mixed standard solution.

4. LC-MS/MS Method:

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient suitable for separating very-long-chain acyl-CoAs (e.g., start with a high percentage of A, ramp up to a high percentage of B over 15-20 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • MS/MS Detection:

    • Ionization Mode: ESI, run in both positive and negative modes in separate experiments.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Positive Mode: Monitor the transition from the precursor ion [M+H]+ to a common product ion resulting from the neutral loss of 507 Da.[2]

      • Negative Mode: Monitor the transition from the precursor ion [M-H]- to a characteristic fragment ion.

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, cone voltage) for each acyl-CoA standard by direct infusion.

5. Data Analysis:

  • Inject the calibration standards and acquire data in both positive and negative ion modes.

  • Integrate the peak areas for the MRM transitions of each acyl-CoA.

  • For each acyl-CoA, plot the peak area against concentration to generate a calibration curve.

  • The slope of the calibration curve is proportional to the ionization efficiency of the analyte under the given conditions.

  • Compare the slopes of the calibration curves for this compound and the other acyl-CoAs to determine their relative ionization efficiencies in each ionization mode.

Visualizing the Workflow

The following diagram illustrates the general workflow for the analysis of acyl-CoAs by LC-MS/MS.

Acyl_CoA_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC ESI ESI Ionization LC->ESI MS MS/MS Detection (MRM) ESI->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification VLCFA_Metabolism VLCFA Very-Long-Chain Fatty Acid (e.g., 20-Methylpentacosanoic Acid) Acyl_CoA_Synthetase VLCFA Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->VLC_Acyl_CoA Peroxisome Peroxisomal Beta-Oxidation VLC_Acyl_CoA->Peroxisome Complex_Lipids Complex Lipid Synthesis (e.g., Sphingolipids, Glycerolipids) VLC_Acyl_CoA->Complex_Lipids LC_Acyl_CoA Long-Chain Acyl-CoA Peroxisome->LC_Acyl_CoA Mitochondria Mitochondrial Beta-Oxidation LC_Acyl_CoA->Mitochondria Acetyl_CoA Acetyl-CoA Mitochondria->Acetyl_CoA

References

A Comparative Guide to the Validation of a Quantitative Assay for 20-Methylpentacosanoyl-CoA Utilizing Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key performance characteristics for a novel quantitative assay for 20-Methylpentacosanoyl-CoA against a hypothetical alternative method. The validation is anchored by the use of a certified reference material (CRM) to ensure the highest degree of accuracy and traceability, which is critical in research and drug development.

Introduction

This compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) that is emerging as a molecule of interest in various biological processes. Accurate quantification of this analyte is crucial for understanding its physiological roles and for the development of potential therapeutics targeting pathways in which it is involved. The validation of any quantitative assay is paramount to ensure the reliability, reproducibility, and accuracy of the data generated.[1] Certified Reference Materials (CRMs) are the gold standard for achieving this, providing a known, certified value that allows for the robust assessment of an assay's performance.[2] This guide outlines the validation of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for this compound, herein referred to as "Assay A," and compares its performance to a hypothetical, commonly used spectrophotometric "Assay B."

Experimental Protocols

A detailed methodology is provided below for the validation of "Assay A."

Assay A: LC-MS/MS Method

  • Preparation of Standards and Quality Controls: A certified reference material of this compound (custom synthesis, certified purity: 99.8%) was used to prepare a stock solution in methanol. Calibration standards were prepared by serial dilution of the stock solution to final concentrations of 1, 5, 10, 25, 50, 100, 250, and 500 ng/mL in a surrogate matrix (e.g., bovine serum albumin in phosphate-buffered saline). Quality control (QC) samples were independently prepared at low, medium, and high concentrations (15, 75, and 400 ng/mL).

  • Sample Preparation: To 50 µL of plasma sample, 150 µL of an internal standard solution (¹³C-labeled this compound in methanol) was added. The mixture was vortexed for 30 seconds to precipitate proteins. After centrifugation at 13,000 x g for 10 minutes, the supernatant was transferred to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Separation was achieved on a C18 reversed-phase column at 40°C. A gradient elution was performed with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) at a flow rate of 0.4 mL/min.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization mode was used. The transitions for this compound and its internal standard were monitored using multiple reaction monitoring (MRM).

  • Assay Validation Parameters: The assay was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.[3][4][5]

Assay B: Spectrophotometric Method (Hypothetical Alternative)

A generic colorimetric assay kit based on the detection of the CoA moiety was used as a comparator. The manufacturer's instructions were followed. Briefly, the assay involves an enzymatic reaction that leads to the production of a colored product, which is measured at a specific wavelength.

Data Presentation: A Comparative Analysis

The performance of "Assay A" and "Assay B" was rigorously evaluated. The quantitative data from the validation studies are summarized in the table below.

Validation Parameter Assay A (LC-MS/MS) Assay B (Spectrophotometric) Acceptance Criteria
Linearity (R²) 0.99920.9851R² ≥ 0.99
Accuracy (% Recovery) 98.5% - 103.2%85.1% - 114.5%80% - 120%
Precision (%RSD)
- Intra-day< 5%< 15%≤ 15%
- Inter-day< 7%< 20%≤ 20%
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL-
Limit of Quantitation (LOQ) 1 ng/mL100 ng/mL-
Specificity High (Mass-based)Low (Potential for interference)-

Table 1: Comparison of Assay Validation Parameters.

Mandatory Visualizations

To further elucidate the experimental design and potential biological context, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Assay Validation CRM Certified Reference Material (this compound) Stock Stock Solution CRM->Stock Cal_Stds Calibration Standards (1-500 ng/mL) Stock->Cal_Stds QC_Samples QC Samples (Low, Mid, High) Stock->QC_Samples Plasma Plasma Sample Extraction Protein Precipitation & Supernatant Collection Plasma->Extraction IS Internal Standard (¹³C-labeled) IS->Extraction LC Liquid Chromatography (C18 Separation) Extraction->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Linearity Linearity MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision LOD_LOQ LOD/LOQ MS->LOD_LOQ

Caption: Experimental workflow for the LC-MS/MS based quantitative assay validation.

G VLCFA Very-Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA This compound Acyl_CoA_Synthetase->VLCFA_CoA Peroxisome Peroxisomal Beta-Oxidation VLCFA_CoA->Peroxisome Signaling_Molecule Downstream Signaling Molecules VLCFA_CoA->Signaling_Molecule Gene_Expression Regulation of Gene Expression Signaling_Molecule->Gene_Expression

Caption: Hypothetical metabolic pathway involving this compound.

Discussion

The validation data clearly demonstrate the superior performance of the newly developed LC-MS/MS assay ("Assay A") for the quantification of this compound when compared to the hypothetical spectrophotometric method ("Assay B"). The use of a certified reference material was instrumental in establishing the high accuracy and precision of "Assay A." The LC-MS/MS method exhibited excellent linearity over a wide dynamic range, allowing for the reliable quantification of both low and high concentrations of the analyte. Its high specificity, a result of monitoring unique mass transitions, minimizes the risk of interference from other structurally similar molecules, a significant advantage over less specific methods like spectrophotometry.

In contrast, "Assay B" showed poorer linearity and wider variability in accuracy and precision. Its significantly higher limits of detection and quantitation would likely preclude its use in studies where endogenous levels of this compound are expected to be low.

Conclusion

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound, the validated LC-MS/MS method ("Assay A") is the recommended approach. Its validation against a certified reference material ensures traceability and confidence in the generated data, which is indispensable for making informed decisions in a research and development setting. The hypothetical signaling pathway illustrates the potential importance of accurately measuring such molecules in understanding complex biological systems.

References

A Guide to Inter-Laboratory Comparison of 20-Methylpentacosanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing an inter-laboratory comparison for the measurement of 20-Methylpentacosanoyl-CoA, a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). Given the absence of a formal, publicly available proficiency testing program for this specific analyte, this document outlines a proposed study structure, recommended analytical methodologies, and data presentation formats to facilitate the standardization and comparability of results across different research and development laboratories.

Hypothetical Inter-Laboratory Comparison Data

In a typical inter-laboratory comparison, a coordinating body would distribute identical, stabilized samples containing a known concentration of this compound to participating laboratories. The results would be compiled and analyzed to assess accuracy and precision. The following table illustrates how such comparative data could be presented.

Laboratory IDMethodReported Concentration (µM)Bias (%)Z-Score
Lab 01LC-MS/MS4.85-3.0-0.5
Lab 02LC-MS/MS5.12+2.40.4
Lab 03LC-MS/MS4.95-1.0-0.2
Lab 04LC-MS/MS5.25+5.00.8
Lab 05LC-MS/MS4.70-6.0-1.0
Assigned Value 5.00
Standard Deviation 0.20

Note: The data presented in this table is purely illustrative and intended to demonstrate a typical format for reporting results from an inter-laboratory comparison study.

Experimental Protocols

The accurate quantification of this compound, a very-long-chain fatty acyl-CoA, necessitates a highly sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the methodology of choice for this purpose.[1][2][3][4][5]

Sample Preparation
  • Homogenization: Biological samples (e.g., cell pellets, tissue homogenates) should be homogenized in a cold buffer solution to minimize enzymatic degradation.

  • Extraction: Acyl-CoAs are typically extracted using a solvent mixture, such as acetonitrile (B52724)/methanol/water, to precipitate proteins and extract the analytes of interest.[2]

  • Purification: Solid-phase extraction (SPE) may be employed to remove interfering substances and enrich the acyl-CoA fraction.

  • Internal Standard: An appropriate internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA, should be added at the beginning of the extraction process to correct for matrix effects and variations in extraction efficiency and instrument response.[4]

LC-MS/MS Analysis
  • Chromatography: Reverse-phase liquid chromatography is commonly used for the separation of acyl-CoAs. A C18 or C8 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol) is a typical setup.[1][3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for the quantification of acyl-CoAs.[1][2][3]

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[4]

Quantification

Quantification is achieved by creating a calibration curve using certified reference standards of this compound. The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[2]

Mandatory Visualizations

Experimental Workflow

G Workflow for Inter-Laboratory Comparison of this compound cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis and Reporting A Sample Preparation (Homogenized Matrix Spiked with this compound) B Sample Distribution A->B C Sample Receipt and Storage B->C D Sample Analysis (LC-MS/MS) C->D E Data Reporting D->E F Statistical Analysis (Calculation of Bias, Z-Scores) E->F G Issuance of Comparison Report F->G

Caption: A flowchart illustrating the key stages of a proposed inter-laboratory comparison study for this compound measurement.

Biological Pathway: Very-Long-Chain Fatty Acid Elongation

Very-long-chain fatty acids (VLCFAs), such as the precursor to this compound, are synthesized in the endoplasmic reticulum through a multi-step elongation cycle.[6][7][8][9] This pathway is crucial for the production of essential lipids involved in various cellular functions.

G Simplified Pathway of Very-Long-Chain Fatty Acid Elongation A Fatty Acyl-CoA (e.g., C24-CoA) C Condensation (ELOVL) A->C B Malonyl-CoA B->C D 3-Ketoacyl-CoA C->D E Reduction (KAR) D->E F 3-Hydroxyacyl-CoA E->F G Dehydration (HACD) F->G H trans-2,3-Enoyl-CoA G->H I Reduction (TER) H->I J Elongated Fatty Acyl-CoA (C26-CoA) I->J

Caption: A diagram showing the enzymatic steps involved in the elongation of very-long-chain fatty acids in the endoplasmic reticulum.

References

A Researcher's Guide to Assessing Antibody Specificity for 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of very long-chain fatty acyl-CoAs like 20-Methylpentacosanoyl-CoA, the availability of highly specific antibodies is crucial for accurate detection and quantification. As this compound is a small molecule (hapten), it requires conjugation to a larger carrier protein to elicit an immune response and generate antibodies. This guide provides a framework for comparing methodologies to assess the specificity of custom-developed antibodies against this unique lipid molecule.

Since commercially available monoclonal or polyclonal antibodies for this compound are not readily found, this guide focuses on the comparative performance of essential immunochemical techniques to characterize bespoke antibodies. The following sections detail experimental protocols and data presentation formats to evaluate antibody specificity rigorously.

Comparative Analysis of Specificity Assessment Methods

The specificity of an antibody is its ability to distinguish its target antigen from structurally similar molecules. For an anti-20-Methylpentacosanoyl-CoA antibody, it is critical to determine its binding affinity to the target and its cross-reactivity with other endogenous lipids and acyl-CoA variants. The table below compares key techniques for this purpose, with illustrative data to highlight their outputs.

Table 1: Comparison of Methods for Assessing Antibody Specificity

Method Parameter Measured Sample Data (Hypothetical Antibody Clone X) Advantages Limitations
Competitive ELISA IC50 (concentration of analyte causing 50% inhibition of antibody binding)This compound: 15 nMPentacosanoyl-CoA: 250 nM20-Methyloctacosanoyl-CoA: 180 nMCoenzyme A: >10,000 nMHigh-throughput, quantitative, excellent for screening cross-reactivity with multiple analogs.Indirect measurement of affinity, requires labeled antigen or antibody.
Surface Plasmon Resonance (SPR) Association rate (ka), Dissociation rate (kd), Affinity (KD)This compound: ka: 1.2 x 10^5 M⁻¹s⁻¹kd: 1.8 x 10⁻⁴ s⁻¹KD: 1.5 nMReal-time kinetics, label-free, provides detailed binding parameters.[1][2][3]Requires specialized equipment, can be sensitive to lipid solubility and presentation.
Western Blot Qualitative binding to target-protein conjugatesPositive band for BSA-20-Methylpentacosanoyl-CoA. No band for BSA-Pentacosanoyl-CoA.Visual confirmation of binding to the conjugated hapten, useful for checking specificity against different carrier proteins.Not quantitative, dependent on successful conjugation and transfer of lipid-protein adducts.
Immunoprecipitation (IP) Ability to pull down the target from a complex mixtureSuccessful pulldown of a known interacting protein when cells are treated with this compound.Demonstrates utility in a biological context, can identify interacting partners.[4][5][6]Indirect, may be influenced by the antibody's performance in a complex lysate environment.

Experimental Protocols

Detailed methodologies are essential for reproducible assessment of antibody specificity. Below are protocols for the key experiments cited.

This protocol determines the relative affinity of the antibody for this compound compared to structurally similar molecules.[7][8][9][10][11]

Materials:

  • 96-well microtiter plates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA)

  • Anti-20-Methylpentacosanoyl-CoA antibody (primary antibody)

  • Competitor molecules (this compound, Pentacosanoyl-CoA, 20-Methyloctacosanoyl-CoA, Coenzyme A)

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

Procedure:

  • Coating: Coat wells with 1 µg/mL of BSA-20-Methylpentacosanoyl-CoA in carbonate buffer (pH 9.6) overnight at 4°C.

  • Washing: Wash plates three times with Wash Buffer.

  • Blocking: Block non-specific sites with Blocking Buffer for 2 hours at room temperature.

  • Washing: Wash plates three times with Wash Buffer.

  • Competition: In a separate plate, pre-incubate a fixed concentration of the primary antibody with serial dilutions of the competitor molecules for 1 hour.

  • Binding: Transfer the antibody-competitor mixtures to the coated plate and incubate for 2 hours at room temperature.

  • Washing: Wash plates three times with Wash Buffer.

  • Secondary Antibody: Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash plates five times with Wash Buffer.

  • Detection: Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with Stop Solution.

  • Analysis: Read absorbance at 450 nm. A lower signal indicates stronger competition. Calculate the IC50 for each competitor.

This protocol measures the real-time binding kinetics of the antibody to its target.[1][2][3]

Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Anti-20-Methylpentacosanoyl-CoA antibody

  • Ligand: Liposomes incorporating this compound

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Immobilization: Immobilize the anti-20-Methylpentacosanoyl-CoA antibody onto the sensor chip surface via amine coupling.

  • Ligand Preparation: Prepare liposomes containing a defined molar percentage of this compound.

  • Binding Analysis: Inject varying concentrations of the liposomes over the antibody-coated surface and a reference flow cell.

  • Data Collection: Monitor the association and dissociation phases in real-time.

  • Regeneration: After each cycle, regenerate the sensor surface with the Regeneration Solution.

  • Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate the affinity constant (KD).

This protocol provides a qualitative assessment of the antibody's ability to bind to the hapten-carrier conjugate.[12]

Materials:

  • BSA-20-Methylpentacosanoyl-CoA and control conjugates (e.g., BSA-Pentacosanoyl-CoA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Anti-20-Methylpentacosanoyl-CoA antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Prepare samples of the protein conjugates for electrophoresis.

  • SDS-PAGE: Separate the protein conjugates by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the anti-20-Methylpentacosanoyl-CoA antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Visualizations

Diagrams illustrating key processes provide clarity for experimental design and interpretation.

Experimental_Workflow cluster_prep Antigen Preparation cluster_ab_prod Antibody Production cluster_spec_test Specificity Assessment Hapten This compound Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Conjugation Immunogen Immunogen (BSA-Hapten) Conjugation->Immunogen Immunization Immunization Immunogen->Immunization Screening Hybridoma Screening Immunization->Screening Antibody Monoclonal Antibody Screening->Antibody ELISA Competitive ELISA Antibody->ELISA SPR Surface Plasmon Resonance Antibody->SPR WB Western Blot Antibody->WB IP Immunoprecipitation Antibody->IP

Caption: General workflow for antibody production and specificity testing.

Fatty_Acid_Metabolism cluster_pathway Branched and Very Long-Chain Fatty Acid Elongation BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_AcylCoA Branched Short-Chain Acyl-CoA BCKA->BC_AcylCoA Decarboxylation Elongation Elongase Enzymes (ELOVLs) BC_AcylCoA->Elongation MalonylCoA Malonyl-CoA MalonylCoA->Elongation VLCFA_CoA This compound (and other VLCFAs) Elongation->VLCFA_CoA 2-carbon additions Downstream Incorporation into: - Sphingolipids - Glycerophospholipids - Other complex lipids VLCFA_CoA->Downstream

Caption: Simplified metabolic pathway for branched very long-chain fatty acids.

References

A Researcher's Guide to the Comparative Metabolomics of Branched-Chain vs. Straight-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, understanding the distinct roles of branched-chain fatty acyl-CoAs (BCFA-CoAs) and straight-chain fatty acyl-CoAs (SCFA-CoAs) is critical. These molecules are central intermediates in a multitude of cellular processes, from energy production and lipid synthesis to the regulation of key signaling pathways. Their structural differences lead to divergent metabolic fates and biological activities.

This guide provides an objective comparison of BCFA-CoAs and SCFA-CoAs, summarizing their metabolic origins, regulatory functions, and the analytical methodologies used for their study.

Comparative Analysis: Branched-Chain vs. Straight-Chain Fatty Acyl-CoAs

The fundamental difference between these two classes of molecules lies in their carbon skeletons. Straight-chain fatty acids are linear chains of methylene (B1212753) groups, while branched-chain fatty acids contain one or more methyl branches.[1] This seemingly small structural variance has profound implications for their metabolism and function.

FeatureBranched-Chain Fatty Acyl-CoAs (BCFA-CoAs)Straight-Chain Fatty Acyl-CoAs (SCFA-CoAs)
Primary Precursors Branched-chain amino acids (leucine, isoleucine, valine).[2][3]Acetyl-CoA (for de novo synthesis), dietary straight-chain fatty acids.[2]
Biosynthesis Initiation Primed by branched-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA).[2]Primarily primed by acetyl-CoA or propionyl-CoA.[2]
Key Metabolic Pathways Primarily peroxisomal α-oxidation and subsequent β-oxidation utilizing a specific set of enzymes.[4]Primarily mitochondrial β-oxidation (for short to long chains) and peroxisomal β-oxidation (for very-long chains).[4]
Signaling Roles Potent activators of Peroxisome Proliferator-Activated Receptor α (PPARα).[4][5]Also activate PPARs; can allosterically regulate enzymes like AMPK and ACC.[6][7]
Biological Significance Associated with neurological health; accumulation linked to genetic disorders like Refsum disease.[4] Implicated in metabolic health, with endogenous levels negatively correlated with metabolic syndrome risk.[8]Central to energy metabolism, membrane structure, and synthesis of complex lipids and signaling molecules.[9][10]

Experimental Protocols

Accurate and reproducible quantification of acyl-CoA species is paramount for comparative metabolomic studies. The most common and robust methodology involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[6] Below is a detailed protocol synthesized from established methods for the extraction and analysis of fatty acyl-CoAs from biological samples.[6][11]

Protocol 1: Extraction of Fatty Acyl-CoAs from Tissues or Cells

This protocol utilizes solid-phase extraction (SPE) for effective sample clean-up and reduction of matrix effects, leading to high recovery for a broad range of acyl-CoAs.[6]

Materials:

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 2:2:1 acetonitrile/methanol/water).[6][11]

  • Conditioned SPE cartridges (e.g., C18).

  • Wash solvents (e.g., high-aqueous buffer, lower percentage organic solvent).

  • Elution solvent (e.g., high percentage methanol or acetonitrile).

  • Nitrogen gas stream or vacuum concentrator.

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate).[6]

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in the ice-cold extraction solvent. Ensure the sample is completely immersed.[6]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.[6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[6]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.[6]

  • Solid-Phase Extraction (SPE):

    • Loading: Load the supernatant onto a pre-conditioned SPE cartridge.[6]

    • Washing: Wash the cartridge with a series of solvents to remove interfering substances.[6]

    • Elution: Elute the fatty acyl-CoAs from the cartridge using a high-percentage organic solvent.[6]

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[6]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[6]

Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs

This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of fatty acyl-CoA extracts.

Instrumentation & Reagents:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive).[12]

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase A: Water with 5-10 mM ammonium acetate.[6][12]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[6]

Procedure:

  • Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS system.[11]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution method. Start with a low percentage of Mobile Phase B (e.g., 2-10%) and ramp up to a high percentage (e.g., 90-98%) to elute the more hydrophobic long-chain and branched-chain acyl-CoAs.[6]

  • Mass Spectrometry:

    • Operate the mass spectrometer in either positive or negative ion mode, depending on the desired sensitivity for specific species.

    • Use a high-resolution scan to acquire mass-to-charge ratios.

    • Perform tandem MS (MS/MS) for fragmentation to confirm the identity of the acyl-CoA species.[9]

  • Data Analysis: Quantify the acyl-CoAs by integrating the peak areas from the extracted ion chromatograms. Use appropriate internal standards for absolute quantification.

Visualization of Workflows and Pathways

To better illustrate the processes involved in the comparative metabolomics of fatty acyl-CoAs, the following diagrams are provided.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis Analysis cluster_interpretation Interpretation Sample Biological Sample (Tissue, Cells) Homogenization Homogenization & Protein Precipitation Sample->Homogenization Extraction Solid-Phase Extraction Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProc Data Processing (Peak Integration) LCMS->DataProc Stats Statistical Analysis DataProc->Stats Pathway Pathway Analysis Stats->Pathway

A typical workflow for fatty acyl-CoA profiling.

Signaling Pathways: A Comparative Overview

Both BCFA-CoAs and SCFA-CoAs are crucial signaling molecules, most notably through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[1][5]

Branched-Chain Acyl-CoAs as High-Affinity PPARα Ligands: Studies have shown that the CoA thioesters of BCFAs are particularly potent, high-affinity ligands for PPARα.[4][5] This activation is more robust compared to their corresponding free fatty acids. The binding of BCFA-CoAs induces a conformational change in the PPARα receptor, leading to the recruitment of co-regulatory proteins and subsequent transcription of target genes. These genes typically encode enzymes required for the peroxisomal β-oxidation of the BCFAs themselves, creating a feedback loop for their own catabolism.[4]

Straight-Chain Acyl-CoAs in Metabolic Regulation: Long-chain SCFA-CoAs also serve as ligands for PPARs, contributing to the regulation of fatty acid oxidation in tissues like the liver, heart, and skeletal muscle.[10] Beyond PPAR activation, SCFA-CoAs can directly modulate the activity of key metabolic enzymes through allosteric regulation. For instance, long-chain acyl-CoAs can inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][13]

ppar_activation cluster_ligands Fatty Acyl-CoA Ligands cluster_receptor Nuclear Receptor cluster_response Transcriptional Response BCFA_CoA Branched-Chain Acyl-CoA PPARa PPARα BCFA_CoA->PPARa High Affinity SCFA_CoA Straight-Chain Acyl-CoA SCFA_CoA->PPARa Activation Gene_Expression Target Gene Transcription PPARa->Gene_Expression Drives FAO Increased Fatty Acid Oxidation Gene_Expression->FAO

Activation of PPARα by fatty acyl-CoAs.

References

Definitive Structural Elucidation of 20-Methylpentacosanoyl-CoA: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Confirmation of Methyl Branch Position

The localization of a methyl group on a long aliphatic chain, such as in 20-methylpentacosanoic acid (the fatty acid precursor to 20-Methylpentacosanoyl-CoA), is typically achieved through a combination of chromatographic and spectroscopic techniques. The primary methods involve Gas Chromatography-Mass Spectrometry (GC-MS) of the fatty acid methyl ester (FAME) and Nuclear Magnetic Resonance (NMR) spectroscopy. For the CoA derivative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the analysis of fatty acids. To facilitate volatilization and chromatographic separation, the fatty acid is first derivatized to its fatty acid methyl ester (FAME). The subsequent mass spectrometry analysis provides fragmentation patterns that are indicative of the methyl branch position.

Experimental Protocol: Derivatization and GC-MS of 20-methylpentacosanoic acid

  • Esterification: The free fatty acid is converted to its methyl ester (FAME) using a reagent such as boron trifluoride (BF3) in methanol. This is a common and effective method for preparing FAMEs for GC analysis.

  • Gas Chromatography: The resulting FAME is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The separation is based on the volatility and interaction of the analyte with the stationary phase.

  • Mass Spectrometry: As the FAME elutes from the GC column, it enters a mass spectrometer. Electron Ionization (EI) is typically used, which bombards the molecule with electrons, causing it to fragment in a predictable manner.

The key to locating the methyl branch lies in the analysis of the mass spectrum. The fragmentation pattern will show characteristic ions resulting from cleavage at the carbon-carbon bonds adjacent to the branch point. For a methyl group at the C-20 position, specific fragment ions would be expected, allowing for its unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For 20-methylpentacosanoic acid, both ¹H and ¹³C NMR would be employed to confirm the position of the methyl group.

  • ¹H NMR: The proton spectrum would show a characteristic doublet for the methyl group protons and a corresponding multiplet for the methine proton at the C-20 position. The integration of these signals would confirm the presence of a single methyl branch.

  • ¹³C NMR: The carbon spectrum is particularly powerful for identifying the location of the methyl branch. The chemical shift of the methyl carbon and the C-20 methine carbon would be distinct and predictable. Furthermore, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively link the methyl protons to their corresponding carbon and its neighbors in the aliphatic chain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of this compound

Direct analysis of the intact acyl-CoA is performed using LC-MS/MS. This technique is highly sensitive and specific for acyl-CoA species in complex biological mixtures.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: The acyl-CoA is separated from other metabolites using reverse-phase liquid chromatography.

  • Mass Spectrometry: The eluting this compound is ionized, typically using electrospray ionization (ESI), and the precursor ion is selected.

  • Tandem Mass Spectrometry (MS/MS): The selected precursor ion is fragmented, and the resulting product ions are analyzed. Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss corresponding to the CoA moiety, which aids in their identification. While MS/MS of the acyl-CoA itself is excellent for confirming the overall composition, the precise location of the methyl branch on the fatty acyl chain is more definitively determined by GC-MS of the corresponding FAME.

Data Presentation: A Comparative Summary

The following table summarizes the expected outcomes from the analytical techniques used to confirm the structure of this compound.

Technique Sample Analyte Key Expected Data for Structural Confirmation Alternative Molecules for Comparison
GC-MS 20-methylpentacosanoic acid methyl ester- Specific retention time.- Mass spectrum with characteristic fragment ions indicating a methyl branch at C-20.- Pentacosanoic acid methyl ester (straight chain).- Other methyl-branched isomers (e.g., 18-methyl, 22-methyl).
¹H NMR 20-methylpentacosanoic acid- Doublet signal for the C-20 methyl protons.- Multiplet for the C-20 methine proton.- Singlet for terminal methyl in straight-chain fatty acids.- Different chemical shifts for methyl/methine protons in other isomers.
¹³C NMR 20-methylpentacosanoic acid- Unique chemical shifts for the C-20 methine carbon and the attached methyl carbon.- Absence of methine carbon signal in straight-chain fatty acids.- Different chemical shifts for branched carbons in other isomers.
LC-MS/MS This compound- Correct precursor ion mass.- Characteristic product ions corresponding to the CoA moiety and the fatty acyl chain.- Different precursor masses for other acyl-CoA homologues or isomers.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures for confirming the structure of this compound.

experimental_workflow cluster_fatty_acid Fatty Acid Analysis cluster_acyl_coa Acyl-CoA Analysis Fatty Acid Fatty Acid Derivatization (FAME) Derivatization (FAME) Fatty Acid->Derivatization (FAME) NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Fatty Acid->NMR (1H, 13C, 2D) GC-MS GC-MS Derivatization (FAME)->GC-MS Structural Confirmation Structural Confirmation GC-MS->Structural Confirmation NMR (1H, 13C, 2D)->Structural Confirmation Acyl-CoA Acyl-CoA LC-MS/MS LC-MS/MS Acyl-CoA->LC-MS/MS LC-MS/MS->Structural Confirmation

Caption: Workflow for the structural elucidation of this compound.

gcms_pathway 20-methylpentacosanoic acid 20-methylpentacosanoic acid Methylation Methylation 20-methylpentacosanoic acid->Methylation FAME derivative FAME derivative Methylation->FAME derivative GC Separation GC Separation FAME derivative->GC Separation Mass Spectrometry (EI) Mass Spectrometry (EI) GC Separation->Mass Spectrometry (EI) Fragmentation Pattern Analysis Fragmentation Pattern Analysis Mass Spectrometry (EI)->Fragmentation Pattern Analysis

Caption: GC-MS analysis pathway for confirming the methyl branch position.

Comparison of Analytical Platforms for Long-Chain Fatty Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 20-Methylpentacosanoyl-CoA as a disease biomarker with other alternatives is currently challenging due to the limited specific research on this particular molecule as a validated biomarker. However, by examining the broader class of very-long-chain fatty acyl-CoAs (VLCFA-CoAs), to which this compound belongs, we can provide a comparative guide based on current analytical methodologies and the general framework for biomarker validation.

This guide will compare the potential of a hypothetical VLCFA-CoA biomarker, such as this compound, with established biomarkers in the context of metabolic and neurodegenerative diseases, where alterations in lipid metabolism are often implicated.

The validation of any biomarker relies on robust and reproducible analytical methods. For long-chain and very-long-chain fatty acyl-CoAs, several mass spectrometry-based techniques are prevalent.[1][2][3][4] The choice of platform depends on the specific requirements of the study, such as sensitivity, throughput, and the need for absolute quantification.

Analytical PlatformSensitivity (Limit of Detection)Dynamic RangeThroughputTypical Application
GC-MS (Gas Chromatography-Mass Spectrometry) HighModerateModerateTargeted analysis, requires derivatization
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Very High (femtomole range)WideHighTargeted quantification (MRM), lipid profiling
MALDI-TOF IMS (Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry) ModerateModerateLowSpatial mapping of lipids in tissues
High-Resolution MS (e.g., Orbitrap) Very HighWideHighUntargeted lipidomics, structural elucidation

Experimental Protocol: Quantification of a Novel VLCFA-CoA

Below is a generalized protocol for the quantification of a novel VLCFA-CoA, such as this compound, in a biological sample, based on established methods for similar molecules.[2][3][4]

Objective: To quantify the concentration of this compound in human plasma.

Materials:

  • Plasma samples

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile, Isopropanol, Methanol

  • Potassium phosphate (B84403) monobasic

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 20 ng of the internal standard.

    • Add 1 mL of a cold extraction solvent mixture (Acetonitrile:Isopropanol:Methanol, 3:1:1).

    • Vortex for 2 minutes.

    • Sonicate for 3 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode.

    • Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a standard curve using known concentrations of a synthetic this compound standard.

    • Calculate the concentration of this compound in the plasma samples by normalizing to the internal standard and comparing to the standard curve.

Biomarker Validation Workflow

The validation of a novel biomarker is a multi-stage process, from initial discovery to clinical implementation.

cluster_0 Discovery Phase cluster_1 Analytical Validation cluster_2 Clinical Validation Discovery Untargeted Lipidomics (e.g., LC-HRMS) Candidate Candidate Biomarker Identified (this compound) Discovery->Candidate Assay Targeted Assay Development (LC-MS/MS) Candidate->Assay Validation Assay Validation (Sensitivity, Specificity, Reproducibility) Assay->Validation Cohort Large Cohort Studies Validation->Cohort Performance Evaluation of Diagnostic Performance (ROC Analysis) Cohort->Performance

A generalized workflow for biomarker validation.

Comparative Analysis with Established Biomarkers

Here, we compare the hypothetical performance of this compound with established biomarkers for cardiometabolic diseases, a field where lipid biomarkers are crucial.[5][6][7][8] The performance metrics for the hypothetical biomarker are speculative and would require experimental validation.

BiomarkerTypeDisease AssociationAdvantagesDisadvantages
LDL-Cholesterol LipidAtherosclerosis, Cardiovascular DiseaseWell-established, standardized assaysIndirect measure of atherogenic particles
Apolipoprotein B (ApoB) ProteinCardiovascular DiseaseDirect measure of atherogenic lipoproteinsLess commonly used than LDL-C
Ceramides LipidCardiovascular Disease, DiabetesMay provide prognostic information beyond LDL-CLack of standardized assays
This compound (Hypothetical) Acyl-CoAMetabolic Dysfunction (speculative)Potentially reflects specific metabolic pathway dysregulationNot validated, analytical methods are complex

Signaling and Metabolic Pathway Context

Fatty acyl-CoAs are central to lipid metabolism, serving as substrates for energy production (β-oxidation) and the synthesis of complex lipids.[9][10][11] Dysregulation of these pathways is associated with numerous diseases.[12][13][14][15]

FattyAcid Fatty Acid (e.g., 20-Methylpentacosanoic Acid) AcylCoA Fatty Acyl-CoA (this compound) FattyAcid->AcylCoA ACSL BetaOx β-oxidation AcylCoA->BetaOx ComplexLipid Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->ComplexLipid Energy Energy Production (Acetyl-CoA -> TCA Cycle) BetaOx->Energy

Simplified pathway of fatty acyl-CoA metabolism.

Challenges and Future Directions

The validation of a novel lipid biomarker like this compound faces several challenges. These include the need for rigorous analytical validation, the identification of a clear clinical context, and large-scale population studies to establish diagnostic and prognostic utility.[16][17] The complexity of lipid metabolism, with its numerous interconnected pathways, requires a multi-omics approach to fully understand the role of a single lipid species.[6]

Future research should focus on:

  • Method Development: Creation of standardized, high-throughput analytical methods for VLCFA-CoAs.

  • Biological Plausibility: Elucidating the specific metabolic pathways involving this compound and their alteration in disease.

  • Clinical Studies: Prospective cohort studies to evaluate the correlation of this compound levels with disease incidence and progression.

References

Preserving the Integrity of 20-Methylpentacosanoyl-CoA: A Comparative Guide to Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

The stability of 20-Methylpentacosanoyl-CoA, a critical very-long-chain fatty acyl-CoA involved in specialized metabolic pathways, is paramount for accurate downstream analysis. Its unique structure, featuring a methyl branch, necessitates careful consideration of extraction methodologies to prevent degradation and ensure high recovery. This guide provides a comparative analysis of common extraction techniques, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions for their experimental workflows.

Performance Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of this compound. Below is a summary of quantitative performance indicators for widely used techniques, based on data for analogous long-chain acyl-CoAs.

Extraction MethodPrincipleTypical Recovery (%)PurityExtraction TimeKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) with 2-(2-pyridyl)ethyl functionalized silica (B1680970) Anion exchange chromatography83-90%[1][2]HighModerateHigh selectivity and recovery for a wide range of acyl-CoA chain lengths.[1][2]Requires specific SPE columns and conditioning steps.
Combined Organic Solvent Extraction & SPE Liquid-liquid extraction followed by solid-phase purification70-80%[3]GoodModerate to LongEffective for tissue samples, with good removal of interfering lipids.[3][4]Multi-step process can increase the risk of sample loss and degradation.
Liquid-Liquid Extraction (e.g., Folch method) Partitioning between immiscible organic and aqueous phasesVariableModerateShortSimple and rapid for initial lipid extraction.May have lower selectivity for acyl-CoAs and can co-extract other lipids. Potential for thermal degradation.[5]
Acid Precipitation (e.g., with Sulfosalicylic Acid) Protein precipitation to release acyl-CoAs~59% for short-chain, likely lower for very-long-chainLow to ModerateShortSimple and fast for deproteinization.Lower recovery rates, especially for long-chain species.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for the most effective extraction methods for long-chain acyl-CoAs.

Protocol 1: Solid-Phase Extraction (SPE) with 2-(2-pyridyl)ethyl Functionalized Silica

This method, adapted from Minkler et al., is highly effective for isolating a broad range of acyl-CoAs with high purity.[1][2]

Materials:

  • Tissue or cell samples

  • Extraction Solvent: Acetonitrile/2-Propanol (3:1, v/v)

  • Aqueous Buffer: 0.1 M Potassium Phosphate, pH 6.7

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

Procedure:

  • Homogenization: Homogenize the tissue or cell pellet in the ice-cold Extraction Solvent.

  • Aqueous Extraction: Add the Aqueous Buffer, vortex thoroughly, and centrifuge to separate the phases.

  • Column Conditioning: Condition the SPE column with the Wash Solution.[2]

  • Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.

  • Washing: Wash the column with the Wash Solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs with the Elution Solution.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., LC-MS).

Protocol 2: Combined Organic Solvent Extraction and Solid-Phase Purification

This protocol, based on the work of Golovko and Murphy, is well-suited for tissue samples.[3][4]

Materials:

  • Tissue samples

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9[3]

  • Organic Solvents: 2-Propanol, Acetonitrile

  • Solid-Phase Purification Column (e.g., oligonucleotide purification column or C18)[3]

  • Elution Solvent: 2-Propanol[3]

Procedure:

  • Homogenization: Homogenize the tissue sample in the Homogenization Buffer.[3]

  • Solvent Extraction: Add 2-Propanol and homogenize again, followed by the addition of Acetonitrile and vigorous vortexing.[3]

  • Phase Separation: Centrifuge to pellet proteins and collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Purification: Bind the acyl-CoAs in the extract to the purification column.

  • Elution: Elute the acyl-CoAs using 2-Propanol.[3]

  • Concentration: Concentrate the eluent before analysis.

Stability and Degradation Considerations

The stability of this compound during extraction is critical. The thioester bond is susceptible to hydrolysis, particularly at high pH.[2] Intracellular and extracellular enzymes, such as hydrolases and pantetheinases, can also contribute to degradation if not properly inactivated during sample preparation.[7]

cluster_workflow Comparative Experimental Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Lysis Sample->Homogenization LLE Liquid-Liquid Extraction Homogenization->LLE Method A SPE Solid-Phase Extraction Homogenization->SPE Method B Precipitation Acid Precipitation Homogenization->Precipitation Method C Analysis Downstream Analysis (e.g., LC-MS) LLE->Analysis SPE->Analysis Precipitation->Analysis

Caption: A workflow diagram comparing different extraction approaches.

cluster_degradation Factors Affecting this compound Stability cluster_factors Degradation Factors Molecule This compound Degradation Degradation Products (Free Fatty Acid + CoA) Molecule->Degradation pH High pH (>7.0) pH->Degradation Enzymes Endogenous Enzymes (Hydrolases, Pantetheinases) Enzymes->Degradation Temperature Elevated Temperature Temperature->Degradation

Caption: Key factors influencing the degradation of this compound.

References

head-to-head comparison of different LC columns for 20-Methylpentacosanoyl-CoA separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the analysis of very-long-chain fatty acyl-CoAs, such as 20-Methylpentacosanoyl-CoA, the choice of liquid chromatography (LC) column is critical for achieving optimal separation and detection. This guide provides a head-to-head comparison of commonly used reversed-phase LC columns, offering insights into their performance based on available experimental data for structurally similar long-chain fatty acyl-CoAs.

Experimental Workflow for Column Comparison

The logical workflow for comparing different LC columns for the separation of this compound involves preparing a standard solution, performing separations on different columns under optimized conditions, and evaluating the performance based on key chromatographic parameters.

LC_Column_Comparison_Workflow cluster_Preparation Preparation cluster_Separation LC Separation cluster_Analysis Data Analysis & Comparison Standard Prepare this compound Standard Solution Sample_Prep Sample Pre-treatment (e.g., SPE) Standard->Sample_Prep Column_C18 Column 1: C18 (e.g., Acquity UPLC BEH C18) Sample_Prep->Column_C18 Inject Column_C8 Column 2: C8 (e.g., Acquity UPLC BEH C8) Sample_Prep->Column_C8 Inject Column_Phenyl Column 3: Phenyl-Hexyl (Hypothetical Alternative) Sample_Prep->Column_Phenyl Inject MS_Detection Tandem MS Detection (Positive ESI, MRM) Column_C18->MS_Detection Column_C8->MS_Detection Column_Phenyl->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Performance_Metrics Evaluate Performance Metrics: - Retention Time - Peak Shape - Resolution - Sensitivity Data_Acquisition->Performance_Metrics Comparison Head-to-Head Comparison Performance_Metrics->Comparison

A Researcher's Guide to Validating the Purity of Commercially Available 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive framework for validating the purity of commercially available 20-Methylpentacosanoyl-CoA, a vital substrate in the study of very-long-chain fatty acid (VLCFA) metabolism. We present a comparative overview of analytical techniques, potential alternatives, and detailed experimental protocols to ensure the integrity of your research.

Introduction to this compound

This compound is a branched-chain very-long-chain fatty acyl-CoA. VLCFAs and their CoA esters are crucial intermediates in numerous biological processes, including lipid biosynthesis, energy metabolism, and cellular signaling. The presence of a methyl branch in the acyl chain makes this compound a specific substrate for certain enzymes involved in fatty acid metabolism, rendering it a valuable tool for dissecting these pathways. Given its specialized structure, ensuring its purity is critical to avoid confounding experimental outcomes.

Comparison with Alternatives

In studies of VLCFA metabolism, several other long-chain and branched-chain fatty acyl-CoAs can be considered as alternatives or for comparative analysis, depending on the specific research question.

CompoundChain Length & StructureTypical Application
This compound C26, branchedSubstrate for specific acyl-CoA dehydrogenases and elongases involved in branched-chain fatty acid metabolism.
Lignoceroyl-CoAC24, straight-chainGeneral substrate for peroxisomal β-oxidation studies.
Cerotoyl-CoAC26, straight-chainSubstrate for enzymes involved in the metabolism of very-long-chain saturated fatty acids.
Pristanoyl-CoAC19, branchedSubstrate for peroxisomal α- and β-oxidation, relevant in studies of Refsum disease.
Palmitoyl-CoAC16, straight-chainCommon substrate for mitochondrial β-oxidation, often used as a control.

Validating Purity: A Multi-faceted Approach

No single method is sufficient to definitively determine the purity of a complex molecule like this compound. A combination of chromatographic, spectroscopic, and enzymatic methods is recommended for comprehensive validation.

Potential Impurities

During the chemical synthesis of this compound, several impurities can be introduced. Awareness of these potential contaminants is the first step in designing a robust purity validation strategy.

Potential ImpurityOriginPotential Impact
Unreacted 20-Methylpentacosanoic AcidIncomplete CoA conjugationCompetitively inhibits enzymes, lower effective substrate concentration.
Oxidized forms of the fatty acyl-CoAExposure to air during synthesis or storageAltered substrate specificity and potential for generating reactive oxygen species.
Isomers of this compoundNon-specific methylation during synthesisMay have different affinities for enzymes, leading to inaccurate kinetic data.
Shorter or longer chain fatty acyl-CoAsImpurities in the starting fatty acid materialCan act as competing substrates for enzymes.
Free Coenzyme A (CoA-SH)Hydrolysis of the thioester bondCan interfere with assays that measure CoA-dependent reactions.

Experimental Protocols for Purity Validation

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for separating this compound from potential impurities and confirming its molecular weight.

Methodology:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain fatty acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 60% to 100% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺ of this compound. A neutral loss scan for the pantoic acid-β-alanine-cysteamine fragment (m/z 507.3) can also be used for specific detection of acyl-CoAs.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., 80% Acetonitrile) Sample->Dissolve Inject Inject onto C18 Column Dissolve->Inject Gradient Apply Acetonitrile Gradient Inject->Gradient ESI Electrospray Ionization (+) Gradient->ESI Analyze Mass Analyzer (Scan for [M+H]⁺ and neutral loss) ESI->Analyze Data_Analysis Purity Assessment (Peak Integration) Analyze->Data_Analysis Data Acquisition

Figure 1. Workflow for HPLC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can provide structural confirmation and an estimation of purity by comparing the integrals of signals corresponding to the fatty acyl chain and the coenzyme A moiety.

Methodology:

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or a mixture of CD₃OD and deuterium (B1214612) oxide (D₂O).

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Analysis:

    • Identify the characteristic signals for the terminal methyl group of the acyl chain (around 0.8-0.9 ppm).

    • Identify the signals for the adenine (B156593) proton of CoA (around 8.0-8.5 ppm).

    • The ratio of the integrals of these signals can be used to assess the integrity of the molecule.

    • The presence of significant unassigned signals may indicate impurities.

NMR_Analysis_Logic Start Acquire ¹H NMR Spectrum Identify_Signals Identify Characteristic Signals (Acyl Chain & CoA Moiety) Start->Identify_Signals Integrate_Signals Integrate Signal Peaks Identify_Signals->Integrate_Signals Calculate_Ratio Calculate Integral Ratio (Acyl Chain vs. CoA) Integrate_Signals->Calculate_Ratio Check_Purity Assess Purity Calculate_Ratio->Check_Purity Pure Sample is of high purity Check_Purity->Pure Ratio is correct & no extra signals Impure Presence of impurities indicated Check_Purity->Impure Incorrect ratio or unassigned signals

Figure 2. Logical flow for purity assessment using ¹H NMR.

Enzymatic Assay

An enzymatic assay using a specific acyl-CoA dehydrogenase or synthetase can determine the concentration of biologically active this compound.

Methodology:

  • Enzyme: A purified very-long-chain acyl-CoA dehydrogenase (VLCAD) or a long-chain acyl-CoA synthetase that is known to act on branched-chain substrates.

  • Assay Principle: The assay can be coupled to the reduction of a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric detection of enzyme activity. The rate of the reaction is proportional to the concentration of the active acyl-CoA substrate.

  • Procedure:

    • Prepare a standard curve using a known concentration of a related, pure acyl-CoA (e.g., Palmitoyl-CoA).

    • Incubate the enzyme with a saturating concentration of the this compound sample.

    • Measure the rate of the reaction (e.g., change in absorbance or fluorescence over time).

    • Compare the activity obtained with the sample to the standard curve to determine the concentration of active this compound.

Enzymatic_Assay_Pathway S This compound (Substrate) E VLCAD Enzyme S->E P 2-enoyl-CoA Product E->P C_red Reduced Acceptor (Color Change) E->C_red C Electron Acceptor (e.g., DCPIP) C->E

Figure 3. Signaling pathway of a coupled enzymatic assay for acyl-CoA dehydrogenase.

Conclusion

Validating the purity of commercially available this compound is a critical step in ensuring the reliability of research in fatty acid metabolism. By employing a multi-pronged approach that includes HPLC-MS for separation and mass confirmation, NMR for structural verification, and enzymatic assays for determining biological activity, researchers can have high confidence in the quality of their reagents. This guide provides the necessary framework and detailed protocols to empower scientists to independently verify the purity of this important research tool.

Safety Operating Guide

Essential Safety and Logistical Information for Handling 20-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 20-Methylpentacosanoyl-CoA.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The recommended level of protection is generally considered to be Level D, with some modifications based on the specific procedures being performed.[1]

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., Nitrile gloves).[2][3] Gloves should be inspected before use and changed when contaminated.[2][4]
Eye and Face Protection Safety glasses with side shields. A face shield should be used in situations where splashing is a risk.[1][5]
Body Protection A standard laboratory coat or coveralls.[1] For procedures with a higher risk of contamination, impervious clothing may be necessary.[6]
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If creating aerosols or dust, work in a fume hood and use an appropriate respirator.[3][5][7]
Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Recommended storage temperature is typically -20°C for long-term stability.

2. Preparation and Handling:

  • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated fume hood to avoid inhalation of any potential dust or aerosols.

  • Use dedicated spatulas and glassware.

  • When weighing the compound, use an analytical balance inside a fume hood or a balance with a draft shield.

  • For creating solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

3. Experimental Use:

  • Ensure that all experimental procedures are conducted in a designated area.

  • Keep containers closed when not in use.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4]

4. Spill and Cleanup:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Place the absorbed material into a suitable, sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused/Expired Compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware Disposable items (e.g., gloves, pipette tips) should be placed in a designated, sealed waste bag for chemical waste. Reusable glassware should be decontaminated thoroughly.
Solutions Containing the Compound Collect in a labeled, sealed waste container. The container should be designated for halogenated or non-halogenated waste as appropriate based on the solvent used.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation receive Receive and Inspect store Store at -20°C receive->store ppe Don Personal Protective Equipment store->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment cleanup Decontaminate Work Area dispose_solid Dispose of Solid Waste cleanup->dispose_solid dispose_liquid Dispose of Liquid Waste cleanup->dispose_liquid remove_ppe Remove and Dispose of PPE cleanup->remove_ppe

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.